Product packaging for (R,S)-Anatabine(Cat. No.:CAS No. 2743-90-0)

(R,S)-Anatabine

Katalognummer: B043417
CAS-Nummer: 2743-90-0
Molekulargewicht: 160.22 g/mol
InChI-Schlüssel: SOPPBXUYQGUQHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R,S)-ANATABINE is a minor tobacco alkaloid and a structural analog of anabasine and nicotine, presenting as a racemic mixture of its R and S enantiomers. This compound serves as a potent and selective agonist of nicotinic acetylcholine receptors (nAChRs), with a high binding affinity for the α4β2 and α7 subtypes. Its primary research value lies in the study of neuropharmacology, neuroinflammation, and the cholinergic system. Researchers utilize this compound to investigate receptor activation kinetics, downstream signaling pathways, and its potential neuromodulatory and anti-inflammatory effects in cellular and animal models of neurodegenerative conditions. Its mechanism involves mimicking acetylcholine to bind and activate nAChRs, leading to cation influx and subsequent neuronal depolarization or modulation of inflammatory cytokine release from glial cells. This reagent is essential for probing the intricate biology of nAChRs, screening for novel therapeutic agents, and understanding the molecular basis of addiction and inflammatory pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B043417 (R,S)-Anatabine CAS No. 2743-90-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPPBXUYQGUQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294036, DTXSID90862230
Record name D,L-Anatabine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2743-90-0
Record name D,L-Anatabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-1,2,3,6-Tetrahydro-2,3'-bipyridine
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Foundational & Exploratory

(R,S)-Anatabine: A Technical Guide to Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Anatabine is a pyridine (B92270) alkaloid naturally occurring as a minor component in various plants of the Solanaceae family, including tobacco, tomatoes, eggplants, and peppers.[1][2][3] While typically present in lower concentrations compared to nicotine (B1678760) in most tobacco varieties, its accumulation can be significantly influenced by genetic and environmental factors.[1][4] This technical guide provides a comprehensive overview of the natural sources of this compound, its unique biosynthetic pathway, and detailed experimental protocols for its study.

Natural Sources and Quantitative Analysis

Anatabine (B1667383) is a constituent of the alkaloid profile in many Solanaceae species. In commercial tobacco (Nicotiana tabacum), alkaloids typically constitute 2-4% of the total dry weight of the leaves.[5][6] Nicotine is the most abundant, accounting for approximately 90% of the total alkaloids, while anatabine, along with nornicotine (B190312) and anabasine, comprises the majority of the remaining fraction.[5][6][7] The concentration of anatabine can be dramatically increased in genetically modified tobacco plants where the nicotine biosynthesis pathway is suppressed.[1][4]

Table 1: Concentration of Anatabine in Various Sources
Plant SourceConditionTissueAnatabine Concentration (µg/g Dry Weight)Percentage of Total Alkaloids
Nicotiana tabacum (various varieties)Wild TypeLeaf287 - 1699~10% of remaining alkaloids
Nicotiana tabacum (TN90 cultivar)PMT-suppressed transgenic linesLeaf1814 ± 8790.30%
Nicotiana tabacum (TN90 cultivar)Wild Type (Control for PMT lines)LeafSignificantly lower than PMT-suppressedMinor component
Nicotiana tabacumMPO-suppressed transgenic linesLeaf~1.6-fold increase over wild typeIncreased proportion
Jasmonate-Elicited Nicotiana tabacum BY-2 CellsCell CultureCells-83%
Nicotiana tabacum Hairy RootsCell CultureRoots-1%

Biosynthesis of this compound

The biosynthesis of anatabine is distinct from that of nicotine, although they share the common precursor, nicotinic acid.[1] Unlike nicotine, which incorporates a pyrrolidine (B122466) ring derived from ornithine or arginine, both heterocyclic rings of anatabine originate from nicotinic acid.[1][5][8]

The proposed biosynthetic pathway is initiated by the reduction of nicotinic acid. A key enzyme in this initial step is an isoflavone (B191592) reductase-like enzyme known as A622, which converts nicotinic acid to 3,6-dihydronicotinic acid.[1][5] Subsequent steps are thought to involve the decarboxylation of 3,6-dihydronicotinic acid to form 1,2-dihydropyridine and 2,5-dihydropyridine (B1254413) intermediates.[5][8] While the specific enzymes for these conversions have not been fully elucidated, radiolabeling and biomimetic studies support this pathway.[5][8] These dihydropyridine (B1217469) intermediates are then believed to dimerize to form 3,6-dihydroanatabine, which is subsequently hydrogenated to yield the final anatabine molecule.[1][5][8]

The biosynthesis of anatabine is closely linked to the nicotine pathway through the competition for nicotinic acid.[1] In tobacco, the synthesis of the N-methyl-Δ¹-pyrrolinium cation, the pyrrolidine precursor for nicotine, is catalyzed by the enzymes putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO).[4][9] When the expression or activity of PMT or MPO is suppressed, the availability of the N-methyl-Δ¹-pyrrolinium cation becomes limited.[1][4] This leads to an accumulation of nicotinic acid-derived intermediates, which are then shunted into the anatabine biosynthesis pathway, resulting in a significant increase in anatabine levels.[1][10]

Anatabine_Biosynthesis Nicotinic_Acid Nicotinic Acid DihydroNicotinic_Acid 3,6-Dihydronicotinic Acid Nicotinic_Acid->DihydroNicotinic_Acid A622 Dihydropyridine_1 1,2-Dihydropyridine DihydroNicotinic_Acid->Dihydropyridine_1 Decarboxylation Dihydropyridine_2 2,5-Dihydropyridine DihydroNicotinic_Acid->Dihydropyridine_2 Decarboxylation Dihydroanatabine 3,6-Dihydroanatabine Dihydropyridine_1->Dihydroanatabine Dimerization Dihydropyridine_2->Dihydroanatabine Dimerization Anatabine This compound Dihydroanatabine->Anatabine Hydrogenation

Figure 1: Proposed biosynthetic pathway of this compound from nicotinic acid.

Experimental Protocols

Extraction and Quantification of Anatabine from Plant Material

This protocol outlines a general procedure for the extraction and analysis of anatabine from plant tissues.

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., leaves).

    • Lyophilize (freeze-dry) the tissue to a constant weight.

    • Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Weigh a precise amount of the powdered tissue (e.g., 100 mg).

    • Add an acidic extraction solution (e.g., 0.1 M HCl) in a known volume (e.g., 10 mL).

    • Vortex the mixture thoroughly and sonicate for 30 minutes.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by the acidic extraction solution.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a weak acidic solution to remove interfering compounds.

    • Elute the alkaloids with a suitable solvent (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for analysis.

  • Quantification by LC-MS/MS:

    • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for anatabine and an internal standard (e.g., d4-anatabine).

    • Quantification: Create a calibration curve using certified standards of this compound. The concentration of anatabine in the sample is determined by comparing its peak area to the calibration curve.

Experimental_Workflow Start Plant Tissue Collection Lyophilization Lyophilization & Grinding Start->Lyophilization Extraction Acidic Extraction Lyophilization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Analysis LC-MS/MS Analysis SPE->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Figure 2: General experimental workflow for the extraction and quantification of anatabine.

Conclusion

This compound, while a minor alkaloid in many common plants, represents a fascinating area of study in plant biochemistry and natural product chemistry. Its unique biosynthetic pathway, which is distinct from that of nicotine, offers opportunities for metabolic engineering to enhance its production. The methodologies outlined in this guide provide a foundation for researchers to accurately quantify anatabine in various natural sources and to further investigate its biosynthesis and potential biological activities.

References

Stereospecific Synthesis of (R,S)-Anatabine Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Anatabine (B1667383), a minor alkaloid found in plants of the Solanaceae family, has garnered significant scientific interest for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects. The biological activity of anatabine is intrinsically linked to its stereochemistry, existing as a pair of enantiomers: (R)-(+)-anatabine and (S)-(-)-anatabine. Consequently, the ability to synthesize enantiomerically pure forms of anatabine is crucial for advancing pharmacological research and drug development. This guide provides a comprehensive overview of the stereospecific synthesis of (R,S)-anatabine enantiomers, detailing experimental protocols, quantitative data, and key strategic workflows.

Quantitative Data Summary

The enantioselective synthesis of anatabine has been accomplished with high efficiency, yielding enantiomerically pure products. The following table summarizes key quantitative data from a prominent synthetic method.

Synthesis MethodStarting MaterialsKey ReagentsOverall YieldEnantiomeric Excess (e.e.)Reference
Enantioselective Synthesis via Chiral Auxiliary3-Aminomethylpyridine, (1R,2R,5R)-(+)-2-hydroxy-3-pinanone or (1S,2S,5S)-(-)-2-hydroxy-3-pinanoneLithium diisopropylamide (LDA), cis-1,4-dichloro-2-butene (B23561)GoodExcellent[1][2][3]
Racemic Synthesis via Schiff Base Formation3-Aminomethylpyridine, BenzophenoneiminePotassium tert-butoxide (KtOBu), cis-1,4-dichloro-2-butene~25%Not Applicable[4]

Experimental Protocols

A robust and widely cited method for the enantioselective synthesis of anatabine enantiomers employs a chiral auxiliary strategy.[1][2][3] This approach allows for the selective synthesis of either the (R) or (S) enantiomer by choosing the appropriate chiral auxiliary.

Protocol 1: Enantioselective Synthesis of (R)-(+)-Anatabine

This protocol is adapted from the work of Ayers et al.[1][2][3]

Step 1: Formation of the Chiral Ketimine

  • In a round-bottom flask equipped with a Dean-Stark trap, combine a solution of (1R,2R,5R)-(+)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine (B1677787) in toluene (B28343).

  • Reflux the mixture to remove water azeotropically.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are fully consumed.

  • Remove the toluene under reduced pressure to yield the crude chiral ketimine, which can be used in the subsequent step without further purification.

Step 2: Enantioselective C-Alkylation and Cyclization

  • Dissolve the crude chiral ketimine in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of lithium diisopropylamide (LDA) to the reaction mixture and stir for 30 minutes at -78°C to ensure complete deprotonation.

  • Add cis-1,4-dichloro-2-butene to the solution and allow the reaction to proceed at -78°C for several hours.

  • Quench the reaction by adding water.

  • The chiral auxiliary is removed by acidic hydrolysis. The resulting intermediate is then treated with a base to induce intramolecular ring closure, forming (R)-(+)-anatabine.[5]

  • Purify the final product by column chromatography or distillation.[5]

To synthesize (S)-(-)-anatabine, the same procedure is followed, but (1S,2S,5S)-(-)-2-hydroxy-3-pinanone is used as the chiral auxiliary in Step 1.[4]

Synthetic Workflows and Pathways

The following diagrams illustrate the key workflows and relationships in the stereospecific synthesis of anatabine.

G start_R (1R,2R,5R)-(+)-2-hydroxy-3-pinanone ketimine_R Chiral Ketimine (R) start_R->ketimine_R Condensation start_S (1S,2S,5S)-(-)-2-hydroxy-3-pinanone ketimine_S Chiral Ketimine (S) start_S->ketimine_S Condensation pyridine 3-(Aminomethyl)pyridine pyridine->ketimine_R Condensation pyridine->ketimine_S Condensation alkylation_R Enantioselective C-Alkylation ketimine_R->alkylation_R alkylation_S Enantioselective C-Alkylation ketimine_S->alkylation_S cyclization_R N-Deprotection & Cyclization alkylation_R->cyclization_R reagents_alkylation 1. LDA 2. cis-1,4-dichloro-2-butene alkylation_R->reagents_alkylation cyclization_S N-Deprotection & Cyclization alkylation_S->cyclization_S alkylation_S->reagents_alkylation anatabine_R (R)-(+)-Anatabine cyclization_R->anatabine_R anatabine_S (S)-(-)-Anatabine cyclization_S->anatabine_S G racemic Racemic Anatabine Mixture hplc Chiral HPLC Separation racemic->hplc enantiomer_R (R)-(+)-Anatabine hplc->enantiomer_R enantiomer_S (S)-(-)-Anatabine hplc->enantiomer_S

References

In Vitro Pharmacological Profile of (R,S)-Anatabine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has emerged as a molecule of significant interest due to its diverse pharmacological activities. Structurally related to nicotine, anatabine (B1667383) exhibits a complex in vitro profile, engaging with multiple biological targets implicated in neurotransmission and inflammatory processes. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and development efforts.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulation

This compound is an agonist at various nicotinic acetylcholine receptor (nAChR) subtypes, which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Its activity has been characterized at several key nAChR subtypes, demonstrating a degree of selectivity.

Quantitative Data: nAChR Activity

The following table summarizes the in vitro potency and binding affinity of this compound and its individual enantiomers at various nAChR subtypes.

Receptor SubtypeAssay TypeParameterThis compound(R)-(+)-Anatabine(S)-(-)-AnatabineReference
α4β2 Functional Assay (CHO cells)EC50 (µM)0.7 ± 0.11.1 ± 0.21.4 ± 0.2[1]
Functional Assay (CHO cells)Imax (% of ACh)-44 ± 456 ± 3[2]
Radioligand Binding ([³H]-cytisine displacement)IC50 (µM)0.7 ± 0.1--[1]
Radioligand Binding ([³H]-cytisine displacement)Ki (nM)-119243[2]
α7 Functional Assay (Oocytes)EC50 (µM)-61 ± 970 ± 11[2]
Functional Assay (Oocytes)Imax (% of ACh)-88 ± 491 ± 3[2]
α6/α3β2β4 Functional AssayEC50 (µM)3.6--
α3β4 Functional AssayEC50 (µM)70.6--
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for nAChR Function

This protocol outlines the methodology for assessing the functional activity of anatabine at nAChRs expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and mRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding the desired human nAChR subunits (e.g., α7, or α4 and β2).

  • Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., ND96) to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with Ringer's solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

  • Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

  • Record baseline currents.

3. Compound Application and Data Acquisition:

  • Prepare stock solutions of this compound in an appropriate solvent and dilute to final concentrations in Ringer's solution.

  • Apply increasing concentrations of anatabine to the oocyte for a defined period (e.g., 5 seconds) via the perfusion system.

  • Record the inward current evoked by anatabine.

  • Perform a washout with Ringer's solution between applications until the current returns to baseline.

  • A maximal concentration of acetylcholine (ACh) is used as a positive control to determine the maximal response (Imax).

4. Data Analysis:

  • Measure the peak amplitude of the current at each anatabine concentration.

  • Normalize the responses to the maximal ACh response.

  • Plot the normalized current versus the logarithm of the anatabine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Imax values.

G cluster_workflow Experimental Workflow: Two-Electrode Voltage Clamp start Oocyte Preparation and mRNA Injection recording Electrophysiological Recording Setup start->recording application Compound Application recording->application acquisition Data Acquisition (Current Measurement) application->acquisition analysis Data Analysis (EC50, Imax) acquisition->analysis end Pharmacological Profile analysis->end G cluster_pathway Inhibition of NF-κB Signaling by Anatabine TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Anatabine This compound Anatabine->IKK Inhibits Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Initiates G cluster_pathway Activation of NRF2 Signaling by Anatabine Anatabine This compound Keap1 Keap1 Anatabine->Keap1 Inhibits NRF2 NRF2 Keap1->NRF2 Sequesters Ub Ubiquitination NRF2->Ub Nucleus Nucleus NRF2->Nucleus Translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nucleus->ARE Binds Transcription Antioxidant Gene Transcription ARE->Transcription

References

(R,S)-Anatabine's Mechanism of Action in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R,S)-Anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family, has emerged as a promising small molecule with potent anti-inflammatory properties, particularly in the context of neuroinflammation.[1][2][3] This technical guide provides an in-depth overview of the core mechanisms of action of this compound, focusing on its modulation of key signaling pathways implicated in the inflammatory cascade within the central nervous system. Through a multi-pronged approach, this compound demonstrates therapeutic potential by inhibiting pro-inflammatory signaling, activating antioxidant responses, and modulating nicotinic acetylcholine (B1216132) receptors. This document synthesizes quantitative data from preclinical studies, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of Action

This compound exerts its anti-neuroinflammatory effects through three primary, interconnected mechanisms:

  • Inhibition of STAT3 and NF-κB Signaling: A cornerstone of anatabine's anti-inflammatory activity is its ability to inhibit the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB).[2][3] These transcription factors are pivotal in orchestrating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[1][4] By preventing their activation, anatabine (B1667383) effectively dampens the inflammatory response at a transcriptional level.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonism: this compound acts as an agonist at α7 and α4β2 nicotinic acetylcholine receptors.[1] The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," a well-established neuro-immune modulatory circuit.[5] Activation of α7 nAChRs on immune cells, including microglia, can lead to the inhibition of pro-inflammatory cytokine production, often through the suppression of the NF-κB pathway.

  • Activation of the NRF2 Antioxidant Pathway: Emerging evidence suggests that anatabine may also activate the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway.[6] NRF2 is a master regulator of the cellular antioxidant response, inducing the expression of a battery of cytoprotective genes. There is significant crosstalk between the NRF2 and NF-κB pathways, with NRF2 activation often leading to the suppression of NF-κB signaling, thus contributing to the overall anti-inflammatory effect.[7][8][9]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on key inflammatory markers and signaling molecules as reported in various preclinical models.

Table 1: In Vivo Effects of this compound on Cytokine Production and Inflammatory Markers

Model SystemTreatment RegimenMeasured ParameterResultReference
LPS-challenged wild-type mice5 mg/kg i.p. anatabinePlasma TNF-α levels34.0% reduction[2]
LPS-challenged wild-type mice5 mg/kg i.p. anatabinePlasma IL-6 levels47.2% reduction[2]
LPS-challenged wild-type miceDose-dependent anatabinePlasma IL-10 levelsUpregulation[2]
Tg APPsw Alzheimer's disease mouse modelChronic oral treatmentBrain TNF-α levelsReduction compared to untreated[3]
Tg APPsw Alzheimer's disease mouse modelChronic oral treatmentBrain IL-6 levelsReduction compared to untreated[3]
Tg PS1/APPswe Alzheimer's disease mouse model10 and 20 mg/Kg/Day oral anatabineBrain iNOS mRNA levelsSignificant reduction[1]
Tg PS1/APPswe Alzheimer's disease mouse model10 and 20 mg/Kg/Day oral anatabineBrain Cox-2 mRNA levelsSignificant reduction[1]

Table 2: In Vitro and In Vivo Effects of this compound on STAT3 and NF-κB Signaling

Model SystemTreatmentMeasured ParameterResultReference
LPS or TNF-α stimulated SH-SY5Y, HEK293, human microglia, and human blood mononuclear cellsAnatabineSTAT3 phosphorylationPrevention[3]
LPS or TNF-α stimulated SH-SY5Y, HEK293, human microglia, and human blood mononuclear cellsAnatabineNF-κB phosphorylationPrevention[3]
LPS-challenged wild-type miceAnatabineSpleen and kidney STAT3 phosphorylationOpposed LPS-induced phosphorylation[3]
Tg APPsw Alzheimer's disease mouse modelChronic oral anatabineBrain STAT3 phosphorylationInhibition of increased phosphorylation[3]
Various cell systemsAnatabinePhosphorylated STAT3Concentration-dependent inhibition[6]
Various cell systemsAnatabinePhosphorylated NF-κBTime-dependent inhibition[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

anatabine_mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anatabine This compound nAChR α7/α4β2 nAChR Anatabine->nAChR Agonist IKK IKK Complex Anatabine->IKK Inhibits JAK JAK Anatabine->JAK Inhibits Keap1 Keap1 Anatabine->Keap1 Inhibits LPS_TNFa LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNFa->TLR4_TNFR Activates nAChR->IKK Inhibits nAChR->JAK Inhibits TLR4_TNFR->IKK TLR4_TNFR->JAK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates STAT3_unphos STAT3 JAK->STAT3_unphos Phosphorylates STAT3_dimer STAT3 Dimer (p-STAT3) STAT3_unphos->STAT3_dimer Dimerizes & Translocates NRF2 NRF2 Keap1->NRF2 Inhibits NRF2_active Active NRF2 NRF2->NRF2_active Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Inflammatory_Genes Induces Transcription STAT3_dimer->Inflammatory_Genes Induces Transcription NRF2_active->NFkB_active Inhibits Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) NRF2_active->Antioxidant_Genes Induces Transcription

Caption: this compound Signaling Pathway in Neuroinflammation.

experimental_workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model cluster_analysis Downstream Analysis Culture Culture Microglia or other relevant cell lines Stimulation Stimulate with LPS or TNF-α ± this compound Culture->Stimulation Harvest Harvest Cells and Supernatant Stimulation->Harvest Cytokine Cytokine/Chemokine Profiling (ELISA, Multiplex Assay) Harvest->Cytokine WesternBlot Western Blot for p-STAT3, p-NF-κB, etc. Harvest->WesternBlot qPCR RT-qPCR for Gene Expression (iNOS, COX-2, etc.) Harvest->qPCR ChIP Chromatin Immunoprecipitation (ChIP) for STAT3/NF-κB DNA binding Harvest->ChIP AnimalModel Induce Neuroinflammation in Mice (e.g., LPS injection, AD model) Treatment Administer this compound or Vehicle AnimalModel->Treatment TissueCollection Collect Brain Tissue and Blood Treatment->TissueCollection TissueCollection->Cytokine TissueCollection->WesternBlot TissueCollection->qPCR TissueCollection->ChIP

Caption: Experimental Workflow for Investigating this compound.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments cited in the study of this compound's mechanism of action. These should be adapted and optimized for specific experimental conditions.

In Vitro LPS-Induced Neuroinflammation Model

This protocol describes the induction of an inflammatory response in cultured microglial cells using Lipopolysaccharide (LPS).[10][11][12]

  • Cell Culture:

    • Plate BV-2 microglial cells or primary microglia in appropriate culture plates at a desired density (e.g., 5 x 10^5 cells/mL) and allow them to adhere overnight in complete DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 10-100 µM) or vehicle (e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (from E. coli O111:B4) at a final concentration of 100 ng/mL to 1 µg/mL for the desired time period (e.g., 6-24 hours).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis (e.g., ELISA or multiplex assay).

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis or with appropriate buffers for RNA extraction.

Western Blotting for Phosphorylated STAT3 and NF-κB p65

This protocol outlines the detection of phosphorylated (activated) STAT3 and NF-κB p65 in cell lysates.[13][14][15]

  • Protein Extraction and Quantification:

    • Prepare cell lysates as described in section 4.1.

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) or phospho-NF-κB p65 (Ser536) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal (by stripping and re-probing the membrane for total STAT3 or total NF-κB p65) and a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) for STAT3

This protocol details the procedure to assess the binding of STAT3 to the promoter regions of its target genes.[16][17][18][19][20]

  • Cross-linking and Chromatin Preparation:

    • Treat cells (from the in vitro model in section 4.1) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction with 125 mM glycine.

    • Lyse the cells and isolate the nuclei.

    • Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the chromatin with an anti-STAT3 antibody or a negative control IgG overnight at 4°C with rotation.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification and Analysis:

    • Purify the DNA using a spin column or phenol-chloroform extraction.

    • Analyze the enrichment of specific DNA sequences (promoter regions of target genes) by quantitative PCR (qPCR).

Conclusion

This compound presents a compelling profile as a modulator of neuroinflammation. Its multifaceted mechanism of action, centered on the inhibition of the pro-inflammatory STAT3 and NF-κB pathways, agonism of α7 nAChRs, and potential activation of the NRF2 antioxidant pathway, provides a strong rationale for its further investigation as a therapeutic agent for neurodegenerative and other neurological disorders with a significant inflammatory component. The experimental frameworks detailed in this guide offer a robust starting point for researchers aiming to further elucidate the therapeutic potential of this intriguing natural compound.

References

The Alkaloid Anatabine: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance in Tobacco

Author: BenchChem Technical Support Team. Date: December 2025

Anatabine (B1667383), a minor pyridine (B92270) alkaloid found in tobacco (Nicotiana tabacum) and other Solanaceae family plants, has garnered increasing scientific interest for its potential pharmacological activities and its role as a biomarker for tobacco use.[1][2][3][4][5] This technical guide provides an in-depth overview of the discovery, history, biosynthesis, analytical methodologies, and the evolving understanding of anatabine's biological effects for researchers, scientists, and drug development professionals.

Discovery and History

While nicotine (B1678760) has long been recognized as the principal alkaloid in tobacco, the presence of other structurally related compounds, including anatabine, has been known for decades.[4][6] These minor alkaloids, including nornicotine, anabasine (B190304), and anatabine, collectively constitute a small fraction of the total alkaloid content in commercial tobacco plants, which typically ranges from 2% to 4% of the total dry weight.[1] Nicotine generally accounts for about 90% of this, with anatabine, nornicotine, and anabasine making up most of the remainder.[1] The enantiomeric composition of anatabine in tobacco is primarily the (S)-(-)-enantiomer, although it has a lower enantiomeric excess compared to nicotine.[7]

Initially, research on minor alkaloids was largely focused on their contribution to the overall chemical profile of tobacco and their potential as precursors to tobacco-specific nitrosamines (TSNAs), which are known carcinogens.[4][5][8] However, in recent years, anatabine has emerged as a molecule of interest for its distinct pharmacological properties, particularly its anti-inflammatory effects, leading to a new wave of research into its potential therapeutic applications.[1][2][3][9]

Chemical Properties

Anatabine is a pyridine alkaloid with the chemical formula C₁₀H₁₂N₂ and a molar mass of 160.220 g·mol⁻¹.[1] Its structure features a pyridine ring linked to a tetrahydropyridine (B1245486) ring.[10]

Table 1: Chemical Identifiers for Anatabine

IdentifierValue
IUPAC Name1,2,3,6-Tetrahydro-2,3'-bipyridine
CAS Number581-49-7
PubChem CID11388
ChemSpider10910
UNII5PP654XB7D

Biosynthesis in Nicotiana

The biosynthesis of anatabine in Nicotiana species is distinct from that of nicotine. While nicotine's bicyclic structure is formed from the condensation of a pyridine ring derived from nicotinic acid and a pyrrolidine (B122466) ring from putrescine, both of anatabine's rings are derived from the pyridine-nucleotide pathway.[11][12][13]

Feeding experiments with labeled precursors have been instrumental in elucidating this pathway. Studies have shown that while [6-¹⁴C]nicotinic acid is incorporated into both anatabine and anabasine in Nicotiana glutinosa, [2-¹⁴C]-lysine is only incorporated into anabasine, indicating a different precursor for the second ring of anatabine.[12] It is proposed that two molecules derived from nicotinic acid condense to form anatabine.[14]

Subsequent research has suggested that the biosynthesis involves the conversion of nicotinic acid to 3,6-dihydronicotinic acid, which is then decarboxylated to form 1,2-dihydropyridine and 2,5-dihydropyridine.[13] These intermediates can then react to form 3,6-dihydroanatabine, which is subsequently hydrogenated to yield anatabine.[13]

Interestingly, studies involving the suppression of enzymes in the nicotine biosynthesis pathway have shed further light on anatabine production. For instance, the suppression of putrescine methyltransferase (PMT) or methylputrescine oxidase (MPO), key enzymes in the formation of the pyrrolidine ring of nicotine, leads to a significant decrease in nicotine content and a concurrent increase in anatabine accumulation.[11][14] This suggests that when the precursors for nicotine synthesis are limited, the pathway shifts towards the production of anatabine.[14]

G cluster_nicotine Nicotine Biosynthesis cluster_anatabine Anatabine Biosynthesis Ornithine/Arginine Ornithine/Arginine Putrescine Putrescine Ornithine/Arginine->Putrescine N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine PMT N-Methyl-Δ¹-pyrrolinium N-Methyl-Δ¹-pyrrolinium N-Methylputrescine->N-Methyl-Δ¹-pyrrolinium MPO N-Methyl-Δ¹-pyrroliniumNicotinic Acid Derivative N-Methyl-Δ¹-pyrroliniumNicotinic Acid Derivative Nicotine Nicotine N-Methyl-Δ¹-pyrroliniumNicotinic Acid Derivative->Nicotine Condensation Nicotinic Acid Nicotinic Acid 3,6-Dihydronicotinic Acid 3,6-Dihydronicotinic Acid Nicotinic Acid->3,6-Dihydronicotinic Acid 1,2-Dihydropyridine 1,2-Dihydropyridine 3,6-Dihydronicotinic Acid->1,2-Dihydropyridine Decarboxylation 2,5-Dihydropyridine 2,5-Dihydropyridine 3,6-Dihydronicotinic Acid->2,5-Dihydropyridine Decarboxylation 1,2-Dihydropyridine2,5-Dihydropyridine 1,2-Dihydropyridine2,5-Dihydropyridine 3,6-Dihydroanatabine 3,6-Dihydroanatabine 1,2-Dihydropyridine2,5-Dihydropyridine->3,6-Dihydroanatabine Dimerization Anatabine Anatabine 3,6-Dihydroanatabine->Anatabine Hydrogenation

Figure 1. Simplified overview of the distinct biosynthetic pathways of nicotine and anatabine in Nicotiana.

Analytical Methodologies

The quantification of anatabine in various matrices, including tobacco, biological fluids, and environmental samples, is crucial for both research and regulatory purposes. Several analytical techniques have been developed and validated for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common and sensitive method.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) has been employed for the analysis of tobacco alkaloids.[8] A specific GC-MS/MS method in multiple reaction monitoring (MRM) mode has been developed for the quantification of minor tobacco alkaloids, including anatabine, in tobacco filler.[8]

Table 2: Concentration of Anatabine in Different Tobacco Types (µg/g)

Tobacco TypeAnatabine Concentration (µg/g)
50 Popular Cigarette Brands927 - 1390
Flue-cured2110
Reference Tobacco Blends (1R5F, 2R4F, 3R4F)1000 - 1200

Source: Lisko et al., 2015[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of anatabine in complex matrices like urine.[15][16] This is particularly important when using anatabine as a biomarker for tobacco use, as it allows for the differentiation from nicotine replacement therapy (NRT).[15][16][17][18][19]

Experimental Protocol: Quantification of Anatabine in Urine by LC-MS/MS

This protocol is a generalized representation based on published methodologies.[15][16]

  • Sample Preparation:

    • Aliquots of urine samples are fortified with a stable isotope-labeled internal standard (e.g., anatabine-d₄).[20][21]

    • Proteins are precipitated using an organic solvent (e.g., acetonitrile).

    • The supernatant is collected after centrifugation.

    • The extract may be further purified using solid-phase extraction (SPE).

  • Chromatographic Separation:

    • Separation is typically achieved on a C18 reversed-phase column.[16][20][21]

    • A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used.[16][20][21]

  • Mass Spectrometric Detection:

    • Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[16]

    • Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for anatabine and its internal standard, ensuring high selectivity and sensitivity.

Table 3: Urinary Concentrations of Anatabine in Tobacco Users

PopulationMean/Median Anatabine Concentration (ng/mL)
Cigarette Smokers (n=99)22 (mean)
Smokeless Tobacco Users (n=205)41-45 (mean)
Smokers (n=827)4.02 (median)

Sources: Jacob et al., 2002; Meger et al., 2002[15][17]

G Urine Sample Urine Sample Addition of Internal Standard (anatabine-d4) Addition of Internal Standard (anatabine-d4) Urine Sample->Addition of Internal Standard (anatabine-d4) Protein Precipitation Protein Precipitation Addition of Internal Standard (anatabine-d4)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification

Figure 2. General experimental workflow for the quantification of anatabine in urine.

Pharmacological and Toxicological Profile

Pharmacokinetics

Studies in rodents have shown that anatabine is bioavailable and can penetrate the brain following systemic administration.[9] The pharmacokinetic profile varies between species, with a shorter half-life observed in mice compared to rats.[22]

Anti-inflammatory and Other Biological Activities

A growing body of evidence suggests that anatabine possesses significant anti-inflammatory properties.[1][2][3][9] These effects have been observed in various in vitro and in vivo models.

  • Inhibition of Pro-inflammatory Cytokines: Anatabine has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][9]

  • Modulation of Signaling Pathways: The anti-inflammatory effects of anatabine are attributed, at least in part, to its ability to inhibit the activation of key transcription factors involved in the inflammatory response, including nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3).[1][3][4][9][23]

  • Activation of NRF2: More recent research has identified anatabine as an activator of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[2][3] NRF2 is a key regulator of the cellular antioxidant response, and its activation by anatabine may contribute to the compound's protective effects against oxidative stress and inflammation. Interestingly, other tobacco alkaloids like nicotine, nornicotine, and anabasine did not show this NRF2 activation, suggesting a unique mechanism for anatabine.[3]

These anti-inflammatory properties have led to investigations of anatabine in models of various inflammatory conditions, including Alzheimer's disease, Hashimoto's thyroiditis, and multiple sclerosis.[1][2][3]

G Anatabine Anatabine Inhibition of STAT3 Phosphorylation Inhibition of STAT3 Phosphorylation Anatabine->Inhibition of STAT3 Phosphorylation Inhibition of NF-κB Activation Inhibition of NF-κB Activation Anatabine->Inhibition of NF-κB Activation Activation of NRF2 Pathway Activation of NRF2 Pathway Anatabine->Activation of NRF2 Pathway Reduced Pro-inflammatory Gene Expression Reduced Pro-inflammatory Gene Expression Inhibition of STAT3 Phosphorylation->Reduced Pro-inflammatory Gene Expression Inhibition of NF-κB Activation->Reduced Pro-inflammatory Gene Expression Increased Antioxidant Response Increased Antioxidant Response Activation of NRF2 Pathway->Increased Antioxidant Response Anti-inflammatory Effects Anti-inflammatory Effects Reduced Pro-inflammatory Gene Expression->Anti-inflammatory Effects Increased Antioxidant Response->Anti-inflammatory Effects

Figure 3. Proposed signaling pathways involved in the anti-inflammatory effects of anatabine.

Toxicology

The toxicological profile of anatabine is still under investigation. Some studies suggest that myosmine (B191914) and anatabine may have a higher toxicity than nicotine itself.[24] However, in the context of oral nicotine pouches, anatabine levels were found to be below the limit of quantitation.[24] Further research is needed to fully characterize the toxicological risks associated with anatabine exposure.

Anatabine as a Biomarker

Anatabine, along with anabasine, has proven to be a reliable biomarker for distinguishing tobacco use from the use of NRT products.[17][18][19][25] Since NRT formulations contain nicotine but not the minor tobacco alkaloids, the presence of anatabine in urine is a specific indicator of recent tobacco consumption.[17][18][19] This has important applications in smoking cessation programs and clinical trials to verify abstinence.[17][18][19] The half-life of anatabine is approximately 10 hours, allowing for the detection of tobacco use for a few days after cessation.[20]

Conclusion

Anatabine has evolved from being considered a minor, secondary component of tobacco to a molecule of significant scientific interest. Its unique biosynthetic pathway, distinct from that of nicotine, and its promising anti-inflammatory properties, mediated through the modulation of key signaling pathways like NF-κB, STAT3, and NRF2, have opened new avenues for research and potential therapeutic development. Furthermore, its utility as a specific biomarker for tobacco consumption remains a valuable tool in public health and clinical settings. Continued research into the pharmacology, toxicology, and potential applications of anatabine will undoubtedly further elucidate the complex role of this intriguing alkaloid.

References

(R,S)-Anatabine Salts: A Technical Guide to Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Anatabine, a minor tobacco alkaloid, has garnered significant scientific interest for its potential therapeutic applications, including its anti-inflammatory and neuroprotective properties.[1] As a basic tertiary amine, this compound readily forms salts with various acids, a common strategy in pharmaceutical development to enhance physicochemical properties such as solubility, stability, and bioavailability.[1][2] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound salts, intended to support research and drug development efforts. The document details experimental protocols for property determination and visualizes key biological pathways and experimental workflows.

Chemical and Physical Properties

The physicochemical properties of this compound salts are critically dependent on the counter-ion used in their formation. While extensive data on the free base is available, specific data for its various salt forms are less common in publicly accessible literature. This section summarizes the available quantitative data and provides context based on related compounds.

General Properties

This compound is a bicyclic pyridine (B92270) alkaloid.[1] The free base exists as a liquid at room temperature.[3] Salt formation with acids like tartaric, hydrochloric, or sulfuric acid can significantly alter its physical state, often yielding crystalline solids with improved aqueous solubility.[1]

Quantitative Data Summary

The following tables present the available quantitative data for this compound and its tartrate salt. Data for other salts are currently limited in published literature.

Table 1: General Properties of this compound and its Tartrate Salt

PropertyThis compound (Free Base)This compound Tartrate
Molecular Formula C₁₀H₁₂N₂C₁₀H₁₂N₂ · C₄H₆O₆ (assumed 1:1)
Molecular Weight 160.22 g/mol [3]310.31 g/mol (assumed 1:1)
Physical Form Liquid[3]Crystalline Solid
pKa 8.84[4]Not Available
Melting Point Not ApplicableNot Available

Table 2: Solubility Data

SolventThis compound (Free Base)This compound Tartrate
PBS (pH 7.2) ~0.3 mg/mLNot Available
Ethanol SolubleNot Available
Methanol (B129727) SolubleNot Available
Chloroform SolubleNot Available

Note: The solubility of the free base in organic solvents is generally high, while its aqueous solubility is limited. Salt formation, as with the tartrate, is expected to significantly enhance aqueous solubility.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound salts. The following protocols are based on standard pharmaceutical practices and can be adapted for specific research needs.

Salt Synthesis and Purification

Objective: To prepare and purify a salt of this compound.

Methodology:

  • Reaction Setup: Dissolve this compound free base in a suitable organic solvent (e.g., ethanol, methanol).

  • Acid Addition: Add a stoichiometric equivalent of the desired acid (e.g., tartaric acid, hydrochloric acid) dissolved in the same solvent to the anatabine (B1667383) solution, stirring continuously.

  • Crystallization: The salt may precipitate directly from the solution. If not, crystallization can be induced by cooling, slow evaporation of the solvent, or the addition of an anti-solvent.

  • Isolation and Washing: Collect the resulting crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified salt crystals under vacuum at a controlled temperature.

  • Characterization: Confirm the identity and purity of the salt using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).[5][6][7]

Melting Point Determination

Objective: To determine the melting point of a solid this compound salt.

Methodology:

  • Sample Preparation: Finely powder a small amount of the dried salt.[8]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[9]

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[10]

  • Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of an this compound salt in an aqueous medium.[11]

Methodology:

  • Sample Preparation: Add an excess amount of the solid salt to a known volume of the aqueous medium (e.g., purified water, phosphate-buffered saline) in a sealed flask.[11]

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Filter or centrifuge the suspension to obtain a clear saturated solution.

  • Quantification: Analyze the concentration of anatabine in the saturated solution using a validated analytical method, such as HPLC-UV.

  • pH Measurement: Measure the pH of the saturated solution, as it can influence the solubility of ionizable compounds.[13]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.[14][15][16]

Methodology:

  • Solution Preparation: Prepare a solution of this compound (or its salt) of known concentration in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile (B52724) for less soluble compounds.[17][18]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the conjugate acid or the base itself is being determined.[14]

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH electrode as the titrant is added in small increments.[15]

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, or more accurately by analyzing the first or second derivative of the curve to find the inflection point.[16]

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

Objective: To determine the three-dimensional atomic arrangement of an this compound salt crystal.

Methodology:

  • Crystal Growth: Grow single crystals of the anatabine salt of suitable size and quality for X-ray diffraction. This can be achieved through slow evaporation, vapor diffusion, or cooling crystallization techniques.

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a detailed three-dimensional model of the crystal structure.

Mandatory Visualizations

Signaling Pathways

This compound is an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 and α7 subtypes.[19] Activation of these receptors triggers downstream signaling cascades that are implicated in its neuroprotective and anti-inflammatory effects.

G cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Anatabine This compound nAChR α4β2 / α7 nAChR Anatabine->nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Ion Channel Opening PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx->JAK2_STAT3 Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection MAPK_ERK->Neuroprotection NF_kB NF-κB Inhibition JAK2_STAT3->NF_kB Anti_inflammation Anti-inflammation NF_kB->Anti_inflammation

Caption: this compound-mediated nAChR signaling pathways.

Experimental Workflows

A systematic approach is essential for the selection of an optimal salt form of an active pharmaceutical ingredient (API) like this compound.

G cluster_screening Salt Screening cluster_characterization Characterization cluster_selection Lead Salt Selection Start This compound Free Base Counterion Counter-ion Selection Start->Counterion Crystallization Crystallization Screening Counterion->Crystallization Salt_Formation Salt Formation Confirmation (NMR, FTIR) Crystallization->Salt_Formation Physicochemical Physicochemical Profiling (Melting Point, Solubility, pKa) Salt_Formation->Physicochemical Solid_State Solid-State Characterization (XRPD, DSC) Physicochemical->Solid_State Stability Stability and Hygroscopicity Assessment Solid_State->Stability Selection Lead Salt Candidate Selection Stability->Selection

Caption: Workflow for this compound salt screening and selection.

Conclusion

The formation of salts of this compound presents a viable strategy to enhance its pharmaceutical properties. This guide has summarized the currently available chemical and physical data for this compound salts and provided detailed experimental protocols for their characterization. While there are still gaps in the publicly available data for many salt forms, the methodologies and workflows presented here provide a solid foundation for researchers and drug development professionals to systematically investigate and select the optimal salt candidate for further development. Continued research into the diverse salt forms of this compound will be crucial for unlocking its full therapeutic potential.

References

Whitepaper: In Silico Modeling of (R,S)-Anatabine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R,S)-Anatabine, a minor alkaloid found in tobacco, has garnered interest for its pharmacological properties, primarily its interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Understanding the stereospecific binding and functional activity of its enantiomers, (R)-Anatabine and (S)-Anatabine, is crucial for elucidating its mechanism of action and therapeutic potential. This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of this compound to its primary receptor targets. It includes a summary of quantitative binding data, detailed computational and experimental protocols, and visualizations of the modeling workflow and associated signaling pathways.

Introduction to this compound and its Targets

This compound is a naturally occurring alkaloid found in plants of the Solanaceae family.[1][2][3] Its structure is related to nicotine (B1678760) and it has been identified as an agonist at several subtypes of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that are critical for synaptic transmission in the central and peripheral nervous systems.[4][5] The most abundant and well-characterized nAChR subtypes in the brain are the heteromeric α4β2 and the homomeric α7 receptors.[4][6]

Anatabine's interaction with these receptors, particularly the high-affinity α4β2 subtype, is believed to mediate many of its neuropharmacological effects.[4][6][7] Due to the complexity and flexibility of both the ligand and the receptor binding pocket, in silico modeling techniques such as molecular docking and molecular dynamics are indispensable tools for investigating these interactions at an atomic level.[6][8]

Receptor Binding Affinity of Anatabine (B1667383) Enantiomers

Experimental radioligand binding assays have been employed to quantify the affinity of anatabine enantiomers for various nAChR subtypes. The data reveals stereoselectivity in binding, particularly at the α4β2 receptor.

CompoundReceptor SubtypeAssay TypeValueUnitReference
This compoundα4β2Agonist Activity (EC50)6.1µM[1]
This compoundα6/α3β2β4Agonist Activity (EC50)3.6µM[1]
This compoundα3β4Agonist Activity (EC50)70.6µM[1]
This compoundα7Agonist Activity (EC50)158.5µM[1]
Anatabineα4β2Binding Affinity (IC50)0.7 ± 0.1µM[6]
(R)-Anatabineα4β2Binding Affinity (Ki)114 ± 5nM[4]
(S)-Anatabineα4β2Binding Affinity (Ki)234 ± 14nM[4]

Note: EC50 (Half-maximal effective concentration) measures functional potency, while IC50 (Half-maximal inhibitory concentration) and Ki (inhibition constant) measure binding affinity. Lower values indicate higher potency/affinity.[9]

In Silico Modeling Workflow

The computational investigation of anatabine-receptor binding follows a structured workflow. This process begins with obtaining a suitable receptor structure, often through homology modeling, followed by docking the ligand into the binding site, and finally, refining the complex and assessing its stability using molecular dynamics simulations.

G cluster_prep 1. Structure Preparation cluster_dock 2. Molecular Docking cluster_sim 3. Simulation & Analysis T Target Identification (e.g., human α4β2 nAChR) HM Homology Modeling (Template: AChBP, Torpedo nAChR) T->HM V Model Validation (e.g., PROCHECK, Ramachandran Plot) HM->V D Molecular Docking (Induced Fit or Flexible Ligand) V->D L Ligand Preparation (this compound 3D structure, protonation at pH 7.4) L->D PA Binding Pose Analysis (Identify key interactions: H-bonds, cation-π with Trp, Tyr) D->PA MD Molecular Dynamics (MD) Simulation in Lipid Bilayer PA->MD FE Binding Free Energy Calculation (e.g., MM/GBSA) MD->FE

A generalized workflow for the in silico modeling of anatabine-receptor interactions.

Detailed Methodologies

Homology Modeling of nAChR

Since high-resolution crystal structures of many human nAChR subtypes are not always available, homology modeling is often the first step.[10][11] Acetylcholine-binding proteins (AChBPs) are frequently used as templates due to their significant sequence homology with the extracellular domain of nAChRs.[12][13]

Protocol:

  • Template Selection: Perform a BLAST search against the Protein Data Bank (PDB) using the target receptor sequence (e.g., human α4 and β2 subunits) to identify suitable templates, such as AChBP from Lymnaea stagnalis or the structure of the Torpedo muscle-type AChR.[11][12]

  • Sequence Alignment: Align the target sequence with the template sequence using alignment tools like ClustalW.

  • Model Building: Generate the 3D model using software such as SWISS-MODEL or Modeller.[14] This involves copying the coordinates of the aligned residues from the template to the target and modeling the non-conserved loops.

  • Model Refinement: Optimize the geometry of the side chains and loops to relieve any steric clashes. This can be done using energy minimization steps with force fields like CHARMM or AMBER.[15]

  • Model Validation: Assess the quality of the generated model using tools like PROCHECK to analyze the Ramachandran plot, which evaluates the stereochemical quality of the protein backbone.[14] The overall model quality can be assessed using scores like the QMEAN score.

Molecular Docking

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor.[6][8] For anatabine, this helps identify key amino acid residues involved in binding.

Protocol:

  • Receptor Preparation: Prepare the homology model or crystal structure by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically defined as the region around a co-crystallized ligand or known key residues in the aromatic cage (e.g., Trp156, Tyr204 in α4β2).[6]

  • Ligand Preparation: Generate the 3D structures of (R)- and (S)-Anatabine. Determine the dominant protonation state at physiological pH (7.4) using tools like ChemAxon.[6] Assign appropriate partial charges.

  • Docking Simulation: Perform docking using software like Glide, AutoDock, or GOLD.[12][16] An "induced fit" or flexible docking protocol is often preferred to account for the flexibility of receptor side chains upon ligand binding.[6][10]

  • Pose Analysis: Analyze the top-scoring docking poses. Visualize the interactions between anatabine and the receptor, focusing on hydrogen bonds, hydrophobic interactions, and cation-π interactions with aromatic residues (e.g., Tyrosine, Tryptophan) that are characteristic of the nAChR binding pocket.[5][6]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the anatabine-nAChR complex over time, allowing for an assessment of the stability of the docked pose and a more accurate calculation of binding free energy.[17][18]

Protocol:

  • System Setup: Embed the best-docked anatabine-receptor complex into a pre-equilibrated lipid bilayer (e.g., POPC) to mimic the cell membrane environment.[17] Solvate the system with an explicit water model (e.g., TIP3P) and add ions (e.g., Na+, Cl-) to neutralize the system and achieve physiological concentration.[17]

  • Energy Minimization: Perform energy minimization of the entire system to remove bad contacts and steric clashes before the simulation.[19]

  • Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble) while applying positional restraints to the protein and ligand, which are then gradually released.

  • Production Run: Run the simulation for a significant timescale (e.g., 100-200 ns or more) without restraints.[18] Trajectories (atomic coordinates over time) are saved for analysis.

  • Trajectory Analysis: Analyze the simulation to assess the stability of the complex via Root Mean Square Deviation (RMSD). Calculate binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to quantify the strength of the interaction.[8]

Experimental Validation: Radioligand Binding Assay

In silico predictions should be validated by experimental data. The competitive radioligand binding assay is a gold standard for determining the binding affinity (Ki) of a test compound.[20][21]

Protocol:

  • Receptor Preparation: Isolate a membrane fraction from tissue known to express the target nAChR subtype (e.g., rat brain for α4β2) or from a cell line (e.g., HEK293) recombinantly expressing the receptor subunits.[22]

  • Assay Setup: In a multi-well plate, incubate the receptor preparation with a constant concentration of a specific radioligand (e.g., [3H]Cytisine for α4β2 nAChRs) and varying concentrations of the unlabeled competitor ligand (this compound).[20]

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate the bound from the free radioligand via rapid vacuum filtration through glass fiber filters, which trap the membrane-bound receptors.[21][23]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[23]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[24]

Post-Receptor Signaling Pathways

Activation of nAChRs by an agonist like anatabine initiates a cascade of intracellular events. The primary event is the opening of the ion channel, leading to an influx of cations (Na+ and Ca2+), which depolarizes the cell membrane. This can trigger various downstream signaling pathways. Recent studies suggest anatabine may also modulate inflammatory responses through pathways involving NRF2 and MAPK.[25][26]

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Anatabine This compound nAChR α4β2 / α7 nAChR Anatabine->nAChR Binds Ion Cation Influx (Na+, Ca2+) nAChR->Ion Channel Opening Depol Membrane Depolarization Ion->Depol MAPK MAPK Pathway Activation (p38, JNK, ERK) Ion->MAPK Ca2+ dependent NeuroT Neurotransmitter Release Depol->NeuroT NRF2 NRF2 Activation MAPK->NRF2 AntiInflam Anti-inflammatory Response NRF2->AntiInflam

Proposed signaling pathways activated by anatabine binding to nAChRs.

Conclusion

The in silico modeling of this compound binding to nicotinic acetylcholine receptors provides a powerful framework for understanding its structure-activity relationships and mechanism of action. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate detailed hypotheses about the stereospecific interactions that govern binding affinity and functional agonism. These computational models, when validated by experimental data from techniques like radioligand binding assays, offer invaluable guidance for the design and development of novel therapeutic agents targeting the nicotinic cholinergic system.

References

(R,S)-Anatabine: A Technical Overview of its ADME Profile and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Anatabine is a minor alkaloid found in plants of the Solanaceae family, such as tobacco.[1] It is structurally related to nicotine (B1678760) and has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects.[2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile and pharmacokinetics of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge of the ADME and pharmacokinetic properties of this compound, drawing from available preclinical and clinical data. While a Phase I clinical trial has been completed, detailed quantitative human pharmacokinetic data has not been made publicly available. Therefore, this guide synthesizes the known information from rodent studies and qualitative human trial reports.

I. Absorption

Limited information is available regarding the oral absorption of this compound in humans. A Phase I clinical trial (NCT02432313) evaluated different oral formulations, including immediate and modified-release tablets, and the effect of food on its pharmacokinetic profile.[3][4] The successful completion of this trial suggests that anatabine (B1667383) is absorbed orally in humans, but specific parameters such as bioavailability and the rate of absorption have not been disclosed.[3][5]

In rodents, this compound has been shown to be bioavailable following intraperitoneal administration.[6]

II. Distribution

Data on the distribution of this compound in humans, including plasma protein binding and volume of distribution, is not currently available in the public domain.

Preclinical studies in rodents provide some insight into the distribution of anatabine. A study in mice demonstrated that anatabine is brain-penetrant.[7] Following intraperitoneal administration, the concentration of anatabine in the brain was found to be higher than in the plasma, suggesting active transport or high permeability across the blood-brain barrier.[7]

Table 1: this compound Distribution in Rodents [6][7]

SpeciesRoute of AdministrationDose (mg/kg)Brain to Plasma Ratio (Cmax)Brain to Plasma Ratio (AUC)
MouseIntraperitoneal22.53.5
RatIntravenous1Vdss: 1.23 L/kg-

AUC: Area under the curve; Cmax: Maximum concentration; Vdss: Volume of distribution at steady state.

III. Metabolism

The metabolism of this compound in humans is not fully elucidated, though evidence points to glucuronidation as a significant pathway.[8]

One of the primary metabolic pathways for anatabine is conjugation with glucuronic acid.[8] A study analyzing the urine of smokers found that anatabine is excreted as a glucuronide conjugate. The median ratio of glucuronidated to free anatabine in urine was 0.74, indicating that a substantial portion of anatabine undergoes this Phase II metabolic reaction.[8][9] The specific UDP-glucuronosyltransferase (UGT) enzymes involved in this process have not yet been identified.

There is also some indication of involvement of the Cytochrome P450 (CYP) enzyme system in the metabolism of anatabine. In vitro studies have shown that (S)-(-)-anatabine is a potent inhibitor of human CYP2A6, which may suggest that this enzyme is also involved in its metabolism. However, further studies with human liver microsomes are needed to confirm the specific CYP isozymes responsible for anatabine metabolism and to identify the resulting metabolites.

dot

Putative Metabolic Pathway of this compound anatabine This compound phaseI Phase I Metabolism (Oxidation, etc.) (Putative) anatabine->phaseI phaseII Phase II Metabolism (Glucuronidation) anatabine->phaseII metabolitesI Oxidative Metabolites (Hypothetical) phaseI->metabolitesI metabolitesII Anatabine-Glucuronide (Confirmed in Urine) phaseII->metabolitesII cyp CYP450 Enzymes (e.g., CYP2A6 - Putative) cyp->phaseI ugt UGT Enzymes (Specific enzymes not identified) ugt->phaseII

Caption: Putative metabolic pathways of this compound.

IV. Excretion

The primary route of excretion for this compound and its metabolites appears to be through the urine.[8] Studies on smokers have quantified the urinary concentrations of anatabine.

Table 2: Urinary Excretion of Anatabine in Smokers [8]

PopulationNumber of SubjectsMedian Urinary Anatabine Concentration (ng/mL)
Smokers8274.02

The lower urinary concentration of anatabine compared to another minor tobacco alkaloid, anabasine (B190304), in most smokers may be indicative of more extensive metabolism of anatabine prior to excretion.[8]

V. Pharmacokinetics

Human Pharmacokinetics

A three-part Phase I clinical trial (NCT02432313) was conducted by Rock Creek Pharmaceuticals to evaluate the safety, tolerability, and pharmacokinetic profiles of different oral formulations of anatabine citrate (B86180) in healthy volunteers.[3] The study included single and multiple dosing regimens, as well as an assessment of food effects.[3] While the company announced the successful completion of the trial and stated that a range of pharmacokinetic outcomes were observed, specific quantitative data such as Cmax, Tmax, AUC, clearance, and elimination half-life have not been made publicly available.[4][5]

Rodent Pharmacokinetics

A detailed pharmacokinetic study of this compound has been conducted in rats and mice, providing valuable preclinical data.[6]

Table 3: Pharmacokinetic Parameters of this compound in Rodents [6]

SpeciesRouteDose (mg/kg)Cmax (µg/mL)Tmax (min)t½ (min)CL (mL/min/kg)Vdss (L/kg)F (%)
Rati.v.1--68.48.111.23-
Rati.p.21.189.670.2--68.6
Rati.p.52.739.670.2--68.6
Mousei.p.21.377.212.6---

i.v.: intravenous; i.p.: intraperitoneal; Cmax: Maximum concentration; Tmax: Time to maximum concentration; t½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

VI. Experimental Protocols

Quantification of Anatabine in Urine by LC-MS/MS

A high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the analysis of anatabine in human urine.[8]

  • Sample Preparation: Urine samples are typically prepared using a 96-well plate-based solid-phase extraction.

  • Chromatography: Separation is achieved using a capillary liquid chromatography system.

  • Detection: Quantification is performed using a tandem mass spectrometer with electrospray ionization (ESI/MS/MS).

  • Validation: The method is validated for accuracy, precision, and limit of quantitation (LOQ). For anatabine, an LOQ of 0.15 ng/mL has been reported.[8]

dot

LC-MS/MS Bioanalytical Workflow for Anatabine in Urine start Urine Sample Collection spe Solid-Phase Extraction (96-well plate format) start->spe lc Capillary Liquid Chromatography (Separation) spe->lc ms Tandem Mass Spectrometry (ESI/MS/MS Detection) lc->ms quant Quantification ms->quant Anatabine's Anti-Inflammatory Signaling Pathway anatabine This compound stat3 STAT3 Phosphorylation anatabine->stat3 Inhibits nfkb NF-κB Activation stat3->nfkb Activates cytokines Pro-inflammatory Cytokine Release nfkb->cytokines Promotes

References

Biological activity of minor tobacco alkaloids like (R,S)-Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the biological activity of minor tobacco alkaloids like (R,S)-Anatabine for researchers, scientists, and drug development professionals.

Introduction

Anatabine (B1667383) is a minor alkaloid found in plants of the Solanaceae family, which includes tobacco, tomatoes, peppers, and eggplants.[1][2][3] As a chiral molecule, it exists as (R)- and (S)-enantiomers. Structurally similar to nicotine (B1678760), this compound has garnered significant scientific interest for its distinct pharmacological profile, particularly its potent anti-inflammatory and potential neuroprotective properties.[4][5][6] Unlike nicotine, it may lack significant addictive properties, making it an attractive candidate for therapeutic development.[7][8] This document provides a comprehensive overview of the biological activity of this compound, focusing on its molecular targets, signaling pathways, and effects in various preclinical models.

Pharmacological Profile: Quantitative Data

The primary molecular targets of anatabine are nicotinic acetylcholine (B1216132) receptors (nAChRs), though its biological effects extend to the modulation of key inflammatory signaling pathways. The following tables summarize the available quantitative data on the interaction of this compound and its individual enantiomers with these targets.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Agonism

This compound acts as an agonist at several nAChR subtypes. Its affinity and potency vary depending on the receptor subunit composition.

Compound/Parameterα4β2 nAChRα7 nAChRα6/α3β2β4 nAChRα3β4 nAChRSource
This compound EC50: 6.1 µMEC50: 158.5 µMEC50: 3.6 µMEC50: 70.6 µM[9]
(R)-Anatabine Higher Affinity (2x)Highly Efficacious Agonist--[4][6][10]
(S)-Anatabine Lower AffinityHighly Efficacious Agonist--[4][6][10]
Table 2: In Vivo Anti-Inflammatory and Behavioral Effects

Dose-dependent effects of anatabine have been characterized in various animal models of inflammation and behavior.

Model / EndpointSpeciesDosingEffectSource
Carrageenan-Induced Paw EdemaRat1, 2, and 5 mg/kg (i.p.)Dose-dependent inhibition of inflammation.[4]
LPS-Induced Cytokine ProductionMouse1, 2, and 5 mg/kg (i.p.)Dose-dependent reduction of pro-inflammatory cytokines (TNF-α, IL-6).[4]
Alzheimer's Disease Model (Tg PS1/APPswe)Mouse10 and 20 mg/kg/day (oral)Reduction of neuroinflammation and Aβ deposition.[5]
Nicotine Self-AdministrationMonkey-ED50: 0.854 mg/kg for decreasing nicotine self-administration.[9]
Dizocilpine-Induced Attentional ImpairmentRat0.06, 1, and 2 mg/kgSignificant attenuation of attentional impairment.[11]

Mechanism of Action & Signaling Pathways

Anatabine's biological activities are primarily attributed to its modulation of inflammatory and oxidative stress pathways.

Inhibition of Pro-Inflammatory Signaling

A key mechanism underlying anatabine's anti-inflammatory effects is the inhibition of the STAT3 and NF-κB signaling pathways.[1][5][12] These transcription factors are central regulators of the inflammatory response, driving the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[12][13] By preventing the phosphorylation and subsequent activation of STAT3 and NF-κB, anatabine effectively dampens the inflammatory cascade.[12][14] This effect has been observed both in vitro in various human cell lines and in vivo in animal models of inflammation.[12][15] While direct binding to α7 nAChR is a proposed upstream event, the precise link remains under investigation.[4]

G Anatabine This compound nAChR α7 nAChR (?) Anatabine->nAChR Binds STAT3_p STAT3 Phosphorylation Anatabine->STAT3_p Inhibits NFkB_p NF-κB Phosphorylation Anatabine->NFkB_p Inhibits nAChR->STAT3_p nAChR->NFkB_p Transcription Nuclear Translocation & Gene Transcription STAT3_p->Transcription NFkB_p->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation

Anatabine inhibits STAT3 and NF-κB signaling pathways.
Activation of the NRF2 Pathway

Recent systems biology studies have identified anatabine as an activator of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2).[3][13] NRF2 is a key transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage triggered by inflammation. This activation of NRF2 represents another plausible mechanism contributing to anatabine's anti-inflammatory and neuroprotective effects.[3] Interestingly, while other tobacco alkaloids like nicotine can also activate nAChRs, they do not appear to activate NRF2, suggesting a unique mechanism for anatabine.[3]

Detailed Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-Inflammatory Assay)

This is a widely used preclinical model to evaluate the efficacy of acute anti-inflammatory agents.[4][16]

  • Animal Model : Male Sprague-Dawley rats (100-150g) are used. Animals are acclimatized for at least one week before the experiment.

  • Groups : Animals are divided into a vehicle control group, a positive control group (e.g., Diclofenac), and several test groups receiving different doses of this compound (e.g., 1, 2, 5 mg/kg).[4]

  • Drug Administration : Test compounds or vehicle are administered intraperitoneally (i.p.) or orally 30-60 minutes before the induction of inflammation.

  • Induction of Inflammation : A 0.1 mL injection of 1% carrageenan solution in saline is administered into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema : Paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[17]

  • Data Analysis : The increase in paw volume (edema) is calculated as the difference between the post-injection and pre-injection measurements. The percentage of inhibition of edema by the test compound is calculated using the formula: [(ΔV_vehicle – ΔV_anatabine) / ΔV_vehicle] × 100%.[4]

G start Start: Acclimatized Rats grouping Animal Grouping: (Vehicle, Positive Control, Anatabine) start->grouping baseline Measure Baseline Paw Volume (Plethysmometer) grouping->baseline admin Administer Compound (i.p. or oral) baseline->admin T= -60 min induce Induce Inflammation: Inject Carrageenan in Paw admin->induce T= 0 min measure Measure Paw Volume (Hourly for 5 hours) induce->measure T= 1-5 hr analyze Calculate Edema Volume & Percent Inhibition measure->analyze end End: Evaluate Anti-Inflammatory Effect analyze->end

Experimental workflow for the Carrageenan-Induced Paw Edema assay.
Protocol 2: Lipopolysaccharide (LPS)-Induced Cytokine Production in Mice

This model is used to assess systemic inflammation and the effect of compounds on cytokine release.[4][12]

  • Animal Model : Male C57BL/6 mice are used.

  • Drug Administration : Mice are pre-treated with this compound or vehicle (i.p.) one hour before the LPS challenge.

  • LPS Challenge : Animals are injected i.p. with bacterial lipopolysaccharide (LPS from E. coli) to induce a systemic inflammatory response.

  • Sample Collection : Two hours after the LPS injection, blood is collected via cardiac puncture into heparinized tubes. Spleen and kidney tissues may also be harvested.[12]

  • Cytokine Analysis : Plasma is separated by centrifugation. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the plasma or tissue homogenates are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis : Cytokine levels in the anatabine-treated groups are compared to the vehicle-treated LPS group to determine the percentage of reduction.

Protocol 3: In Vitro STAT3/NF-κB Phosphorylation Assay

This cell-based assay is used to directly measure the inhibitory effect of anatabine on key inflammatory signaling molecules.[12]

  • Cell Lines : Human cell lines such as human microglia, human blood mononuclear cells (PBMCs), SH-SY5Y neuroblastoma, or HEK293 cells are used.[12]

  • Cell Culture : Cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Treatment : Cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS or TNF-α.

  • Cell Lysis : After stimulation, cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Western Blotting : Cell lysates are resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and phosphorylated NF-κB p65 (p-p65). Total STAT3 and NF-κB antibodies are used as loading controls.

  • Detection and Analysis : Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of inhibition.

Conclusion

This compound demonstrates significant biological activity, primarily characterized by its potent anti-inflammatory effects. The mechanism of action involves the dual inhibition of the STAT3 and NF-κB signaling pathways, and potentially the activation of the NRF2 antioxidant pathway. Furthermore, its ability to act as an agonist at specific nAChR subtypes contributes to its complex pharmacological profile, which includes neuroprotective effects observed in preclinical models of neurodegenerative disease. The quantitative data and established experimental protocols provide a solid foundation for further research and development. The favorable safety profile and distinct mechanisms of action position this compound as a promising therapeutic candidate for a range of inflammatory and neurological disorders.

References

(R,S)-Anatabine's Role in Cholinergic System Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, including tobacco, has emerged as a molecule of significant interest for its modulatory effects on the cholinergic nervous system and its therapeutic potential in a range of inflammatory and neurological conditions.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the cholinergic system, with a focus on its effects on nicotinic acetylcholine (B1216132) receptors (nAChRs) and the subsequent downstream signaling cascades. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved.

Cholinergic System Modulation by this compound

This compound primarily exerts its effects through direct interaction with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[3] Its binding to these receptors initiates a cascade of intracellular events, leading to the modulation of various physiological processes.

Interaction with Nicotinic Acetylcholine Receptors

This compound acts as an agonist at several nAChR subtypes, with varying degrees of potency and efficacy. Its activity has been characterized at α4β2, α6/α3β2β4, α3β4, and α7 nAChRs. The binding of this compound to these receptors leads to a conformational change, opening the ion channel and allowing the influx of cations, primarily Na+ and Ca2+, which in turn depolarizes the cell membrane and triggers downstream signaling events.

Table 1: Agonist Activity of this compound at nAChR Subtypes

nAChR SubtypeEC50 (µM)IC50 (µM)Reference
α4β26.10.7[4]
α6/α3β2β43.6-[4]
α3β470.6-[4]
α7158.5-[4]
Modulation of Dopamine (B1211576) Release

A significant consequence of this compound's action on nAChRs is the modulation of neurotransmitter release, most notably dopamine. By activating presynaptic nAChRs on dopaminergic nerve terminals, this compound facilitates the release of dopamine into the synaptic cleft.[4] This effect is particularly relevant to the potential therapeutic applications of anatabine (B1667383) in conditions associated with dopaminergic dysfunction.

Table 2: Effect of this compound on Dopamine Release

ParameterValue (µM)Reference
EC50 for Dopamine Release1.76[4]

Downstream Signaling Pathways

The activation of nAChRs by this compound initiates a complex network of intracellular signaling pathways that extend beyond immediate neurotransmitter release. These pathways are central to the observed anti-inflammatory and neuroprotective effects of the compound.

Anti-Inflammatory Signaling: NF-κB and STAT3 Inhibition

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][5] These transcription factors are pivotal in the expression of pro-inflammatory cytokines and other mediators of inflammation. The inhibition of their phosphorylation prevents their translocation to the nucleus and subsequent gene transcription.

Antioxidant Response: NRF2 Activation

In addition to its anti-inflammatory properties, this compound has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][6] NRF2 is a master regulator of the cellular antioxidant response. Its activation by anatabine leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound Anatabine This compound nAChR nAChRs (α4β2, α7, etc.) Anatabine->nAChR Agonist Ca_Influx Ca2+ Influx nAChR->Ca_Influx PI3K_Akt PI3K/Akt Pathway nAChR->PI3K_Akt MAPK MAPK Pathway nAChR->MAPK Dopamine_Release Dopamine Release Ca_Influx->Dopamine_Release NRF2_Activation NRF2 Activation PI3K_Akt->NRF2_Activation NFkB_Inhibition NF-κB Inhibition PI3K_Akt->NFkB_Inhibition STAT3_Inhibition STAT3 Inhibition PI3K_Akt->STAT3_Inhibition MAPK->NRF2_Activation Antioxidant Antioxidant Response NRF2_Activation->Antioxidant Anti_Inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory STAT3_Inhibition->Anti_Inflammatory Experimental Workflow for nAChR Functional Analysis start Start oocyte_prep Xenopus Oocyte Preparation and nAChR cRNA Injection start->oocyte_prep incubation Incubation (2-7 days) oocyte_prep->incubation voltage_clamp Two-Electrode Voltage Clamp (TEVC) incubation->voltage_clamp anatabine_app Application of this compound voltage_clamp->anatabine_app data_acq Data Acquisition (Current Measurement) anatabine_app->data_acq analysis Data Analysis (EC50 Determination) data_acq->analysis end End analysis->end

References

Methodological & Application

Application Notes & Protocols for the Isolation of (R,S)-Anatabine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Anatabine (B1667383) is a minor alkaloid found in plants of the Solanaceae family, most notably tobacco (Nicotiana tabacum), but also in foods like tomatoes and peppers.[1][2] It constitutes a small fraction of the total alkaloid content in tobacco, typically around 4%, with nicotine (B1678760) being the most abundant (>90%).[3] Anatabine exists as a racemic mixture of (R)- and (S)-enantiomers. This document provides a detailed protocol for the extraction, purification, and chiral separation of (R,S)-anatabine from plant material, specifically focusing on Nicotiana species.

Data Presentation

The concentration of anatabine can vary significantly between different plant species, varieties, and even different parts of the plant. Genetic modifications can also dramatically alter its accumulation.

Table 1: Anatabine Content in Various Nicotiana tabacum Samples

Sample TypePlant PartAnatabine Content (µg/g Dry Weight)Reference
Nicotiana species (various)-287 to 1699[4]
Control Cultivar (TN90)Leaves169 ± 39[5]
PMT Suppressed LinesLeaves1814 ± 87[5]
Control Cultivar (TN90)Roots125 ± 27[5]
PMT Suppressed LinesRoots2201 ± 187[5]

*Transgenic lines with suppressed putrescine methyltransferase (PMT) activity show a significant shift in alkaloid production from nicotine to anatabine.[5]

Experimental Workflow Overview

The overall process involves the extraction of crude alkaloids from the plant matrix, followed by purification to isolate anatabine from other compounds, and finally, chiral chromatography to separate the (R)- and (S)-enantiomers.

G A 1. Plant Material Preparation (Drying & Grinding) B 2. Crude Alkaloid Extraction (Acid-Base Extraction) A->B C 3. Purification (Solvent Partitioning / Distillation) B->C D 4. Racemic this compound C->D E 5. Chiral HPLC Separation D->E F (S)-Anatabine E->F Fraction 1 G (R)-Anatabine E->G Fraction 2 H 6. Analysis & Quantification (UHPLC-MS/MS) F->H G->H

Caption: High-level workflow for the isolation of anatabine enantiomers.

Experimental Protocols

Protocol 1: Preparation of Plant Material
  • Harvesting: Harvest fresh plant material (e.g., leaves, roots of Nicotiana species).

  • Drying: Lyophilize (freeze-dry) the collected samples until a constant weight is achieved to remove all moisture.[5]

  • Grinding: Disrupt the dried tissue by grinding it into a fine, homogenous powder using a mortar and pestle or a mechanical grinder.[5][6] This increases the surface area for efficient extraction.

Protocol 2: Crude Alkaloid Extraction (Acid-Base Method)

This protocol leverages the basic nature of alkaloids to separate them from neutral and acidic plant components.

  • Acidic Extraction:

    • Weigh approximately 25-50 g of the dried plant powder.[5]

    • Suspend the powder in 400-500 mL of an acidic solution, such as 0.1 N H₂SO₄.[7]

    • Stir or agitate the mixture vigorously for several hours (e.g., 24 hours on a rotary shaker) to ensure complete extraction of the protonated alkaloids into the aqueous phase.[5]

    • Separate the solid material by centrifugation or vacuum filtration. Retain the acidic supernatant, which contains the crude alkaloid salts.

  • Basification and Solvent Extraction:

    • Transfer the acidic supernatant to a large separatory funnel.

    • Slowly add a strong base, such as concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) or potassium hydroxide (KOH), to the solution while monitoring the pH.[7][8] Adjust the pH to be strongly basic (pH 10-12). This deprotonates the alkaloid salts, converting them to their free-base form.

    • Add an immiscible organic solvent like dichloromethane (B109758) (CH₂Cl₂) or methyl t-butyl ether (MTBE).[4][8]

    • Shake the separatory funnel vigorously, allowing the free-base alkaloids to partition into the organic layer.

    • Allow the layers to separate and collect the lower organic phase.

    • Repeat the extraction of the aqueous phase with the organic solvent two more times to maximize the yield.

    • Combine all organic extracts.

  • Concentration:

    • Dry the combined organic phase over an anhydrous salt (e.g., Na₂SO₄).[8]

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alkaloid extract as a viscous oil.

Protocol 3: Purification of this compound

Further purification may be required to separate anatabine from more abundant alkaloids like nicotine.

  • Acid-Base Workup:

    • Dissolve the crude alkaloid extract in a suitable organic solvent.

    • Extract the solution with an aqueous acid (e.g., 1M HCl). The basic anatabine will move to the aqueous layer.[8]

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.[8]

    • Basify the aqueous layer again and extract the purified anatabine with an organic solvent as described in Protocol 2.[8]

  • Distillation (Optional):

    • For higher purity, the crude extract can be subjected to distillation, particularly if MTBE was used as the extraction solvent.[1][8] This step can yield anatabine with high purity.

Protocol 4: Chiral Separation of (R)- and (S)-Anatabine via HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating the enantiomers of anatabine.[3][8][9]

  • System: A standard HPLC or UPLC system equipped with a UV detector or a mass spectrometer.

  • Sample Preparation: Dissolve the purified racemic anatabine in the mobile phase.[8]

  • Chromatographic Conditions:

    • Method A (Polysaccharide-based Column):

      • Column: Chiralcel OJ-H (1 cm × 25 cm).[3]

      • Mobile Phase: A gradient of hexane (B92381) and ethanol (B145695) with additives. For example, an initial development with hexane-2.5% ethanol-0.1% trifluoroacetic acid-0.1% diethylamine, followed by a linear gradient to increase the ethanol concentration.[3]

      • Detection: Monitor the eluent at an appropriate wavelength (e.g., 261 nm).

      • Elution Order: Under specific reported conditions, S-anatabine elutes before R-anatabine.[3]

    • Method B (Protein-based Column):

      • Column: CHIRALPAK AGP (150 × 4 mm, 5 µm).[9]

      • Mobile Phase: Isocratic mobile phase consisting of 90:10 (v/v) of 30 mM ammonium formate (B1220265) (with 0.3% NH₄OH) and methanol (B129727).[9]

      • Flow Rate: 0.4 mL/min.[9]

  • Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks.

  • Purity Analysis: Analyze the collected fractions to confirm the enantiomeric purity of the isolated (R)- and (S)-Anatabine.[8]

Protocol 5: Analysis and Quantification

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a highly sensitive and specific method for the identification and quantification of anatabine.

  • System: A Vanquish Duo UHPLC system coupled to an Orbitrap IDX mass spectrometer or a similar UPLC-MS/MS system.[4][5]

  • Column: Acquity HSS T3 column (100 × 2.1 mm, 1.7 µm) or similar reversed-phase column.[5]

  • Mobile Phase: A gradient of aqueous ammonium acetate (B1210297) and methanol or acetonitrile.[5][9]

  • Ionization: Positive electrospray ionization (ESI+) is typically used, detecting anatabine as the [M+H]⁺ pseudomolecular ion.[5]

  • Quantification: Use a calibration curve prepared from a certified this compound standard. Internal standards (e.g., deuterated anatabine) can be used for improved accuracy.[4]

Anatabine Biosynthesis Pathway

Anatabine's biosynthesis is distinct from that of nicotine, as both of its rings are derived from the pyridine-nucleotide pathway originating from nicotinic acid.[4][5]

G cluster_pathway Pyridine-Nucleotide Pathway NA Nicotinic Acid DHNA 3,6-Dihydronicotinic Acid NA->DHNA A622 Enzyme DP1 1,2-Dihydropyridine DHNA->DP1 Decarboxylation DP2 2,5-Dihydropyridine DHNA->DP2 Decarboxylation DHA 3,6-Dihydroanatabine DP1->DHA Dimerization DP2->DHA Dimerization ANT Anatabine DHA->ANT Hydrogenation

Caption: Simplified proposed biosynthesis pathway of anatabine.

References

Application Note: Quantification of (R,S)-Anatabine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of (R,S)-Anatabine in human plasma. The protocol includes a straightforward sample preparation procedure using protein precipitation, optimized chromatographic separation, and specific mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of anatabine (B1667383) levels in a biological matrix. All quantitative data is summarized in structured tables, and a detailed experimental workflow is provided.

Introduction

This compound is a minor tobacco alkaloid that is being investigated for its potential therapeutic properties. Accurate quantification in biological matrices like plasma is crucial for pharmacokinetic and toxicological studies. This document provides a comprehensive protocol for the determination of this compound in plasma using HPLC-MS/MS, a technique known for its high sensitivity and specificity.[1] The method utilizes a stable isotope-labeled internal standard (SIL-IS), anatabine-d4, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[2]

Experimental

2.1. Materials and Reagents

  • This compound standard (Toronto Research Chemicals, A637500)[3]

  • This compound-d4 (Internal Standard, Toronto Research Chemicals, A637505)[3]

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium Acetate (LC-MS grade)

  • Ammonium Hydroxide (ACS grade)

  • Human Plasma (K2 EDTA)

  • Deionized Water (18.2 MΩ·cm)

2.2. Instrumentation

  • HPLC System: A system capable of delivering reproducible gradients at high pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

  • Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 5 µm, 50 x 4.6 mm) is recommended for good peak shape and resolution.[4]

2.3. Standard and Quality Control Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of this compound and Anatabine-d4 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Spiking Solution: Prepare a working solution of Anatabine-d4 at a suitable concentration (e.g., 50 ng/mL) in acetonitrile.[3]

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to create calibration standards and QC samples at low, medium, and high concentrations.

Detailed Protocols

3.1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[5][6]

  • Label microcentrifuge tubes for each standard, QC, and unknown sample.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of the internal standard spiking solution (Anatabine-d4 in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[6]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject a portion of the supernatant (e.g., 5-10 µL) into the HPLC-MS/MS system.

3.2. HPLC Method

The chromatographic conditions are optimized to achieve good separation of anatabine from endogenous plasma components and to ensure a short run time.

ParameterCondition
Column Phenomenex Luna C18 (5 µm, 50 x 4.6 mm) or equivalent[4]
Mobile Phase A 6.5 mM Ammonium Acetate in Water, pH adjusted to 10.0 with Ammonium Hydroxide[5]
Mobile Phase B Acetonitrile[5]
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient Program Time (min)

Table 1: HPLC Conditions

3.3. MS/MS Method

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of anatabine and its internal standard.

ParameterThis compoundAnatabine-d4
Ionization Mode ESI PositiveESI Positive
Q1 Mass (m/z) 161.1165.1
Q3 Mass (m/z) 130.1134.1
Dwell Time (ms) 100100
Collision Energy (eV) Optimized for the specific instrumentOptimized for the specific instrument
Declustering Potential (V) Optimized for the specific instrumentOptimized for the specific instrument

Table 2: MS/MS Parameters (Note: The mass transitions are based on common fragmentation patterns; Q1 represents the parent ion and Q3 represents the product ion. Collision energy and declustering potential should be optimized for the specific instrument used.)

Data Analysis and Method Validation

  • Quantification: The concentration of this compound in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

  • Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Intra- and Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%Bias) Within ±15% of nominal value (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Should be minimized and compensated by the internal standard
Stability Analyte should be stable under various storage and handling conditions

Table 3: Method Validation Parameters and Acceptance Criteria

Experimental Workflow Diagram

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample (100 µL) B Add Internal Standard in Acetonitrile (300 µL) A->B Protein Precipitation C Vortex (30s) B->C D Centrifuge (10,000 x g, 10 min) C->D E Transfer Supernatant D->E F Inject into HPLC-MS/MS E->F G Chromatographic Separation (C18 Column) F->G H Mass Spectrometric Detection (ESI+ MRM) G->H I Peak Integration H->I J Calculate Area Ratios (Anatabine/IS) I->J K Quantify using Calibration Curve J->K

Caption: Workflow for the quantification of this compound in plasma.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and efficient means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the method's accuracy and robustness, making it well-suited for applications in clinical and preclinical research.

References

Application Notes and Protocols: (R,S)-Anatabine in a Mouse Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (R,S)-Anatabine in a transgenic mouse model of Alzheimer's disease. The information is based on preclinical studies demonstrating the potential of anatabine (B1667383) to mitigate Alzheimer's-like pathology and improve behavioral deficits.

Introduction

This compound, a minor tobacco alkaloid also found in plants of the Solanaceae family, has demonstrated anti-inflammatory and neuroprotective properties.[1][2][3] Studies in the Tg PS1/APPswe mouse model of Alzheimer's disease show that chronic treatment with anatabine can reduce amyloid-beta (Aβ) plaque deposition, mitigate neuroinflammation, and alleviate behavioral impairments.[1][2][3] The proposed mechanism of action involves the inhibition of the transcription factors STAT3 and NFκB, leading to a downstream reduction in the expression of pro-inflammatory genes and the β-secretase BACE1, an enzyme critical for the production of Aβ peptides.[1][2]

Data Presentation

The following tables summarize the key quantitative findings from a chronic 6.5-month oral administration of this compound to Tg PS1/APPswe mice, starting at 10 months of age.

Table 1: Effects of this compound on Behavior in Tg PS1/APPswe Mice

Behavioral TestParameterTg PS1/APPswe (Placebo)Tg PS1/APPswe + Anatabine (20 mg/kg/day)Wild-Type (Control)
Elevated Plus Maze Time in Open ArmsHyperactivity and disinhibition notedSuppressed hyperactivity and disinhibitionNormal
Social Interaction Time with Stranger 1 vs. Empty CageNo significant preferenceSignificantly more time with Stranger 1 (p<0.04)Prefers Stranger 1
Social Memory Time with Stranger 2 vs. Stranger 1No significant preferenceSignificantly more time with Stranger 2Prefers Stranger 2

Table 2: Neuropathological and Biochemical Effects of this compound in Tg PS1/APPswe Mice

AnalysisMarkerBrain RegionResult with Anatabine Treatment
Immunohistochemistry Aβ Plaque Burden (4G8)Cortex & HippocampusSignificant reduction (p<0.001)
Microgliosis (Iba1)HippocampusSignificant reduction
RT-qPCR Bace1 mRNABrainSignificant reduction
iNOS mRNABrainSignificant reduction (p<0.02 at 10mg/kg, p<0.001 at 20mg/kg)
Cox-2 mRNABrainSignificant reduction (p<0.001 at 20mg/kg)
Western Blot p-STAT3 (Tyr705)BrainInhibition of phosphorylation
p-p65 NFκB (Ser536)BrainInhibition of phosphorylation

Mandatory Visualizations

Signaling Pathway of this compound in Alzheimer's Disease

anatabine This compound stat3 STAT3 anatabine->stat3 nfkb NFκB anatabine->nfkb pstat3 p-STAT3 stat3->pstat3 Phosphorylation pnfkb p-NFκB nfkb->pnfkb Phosphorylation bace1 Bace1 pstat3->bace1 Transcription pnfkb->bace1 Transcription inos iNOS pnfkb->inos Transcription cox2 Cox-2 pnfkb->cox2 Transcription abeta Aβ Production bace1->abeta neuroinflammation Neuroinflammation inos->neuroinflammation cox2->neuroinflammation

Caption: Anatabine inhibits STAT3 and NFκB, reducing Aβ and inflammation.

Experimental Workflow

start Start: 10-month-old Tg PS1/APPswe Mice treatment Chronic this compound Administration (6.5 months) (10 or 20 mg/kg/day in drinking water) start->treatment behavior Behavioral Testing - Elevated Plus Maze - Social Interaction Test treatment->behavior euthanasia Euthanasia at 16.5 months behavior->euthanasia tissue Brain Tissue Collection and Processing euthanasia->tissue ihc Immunohistochemistry - Aβ (4G8) - Microglia (Iba1) tissue->ihc qpcr RT-qPCR - Bace1 - iNOS - Cox-2 tissue->qpcr wb Western Blot - p-STAT3 - p-NFκB tissue->wb analysis Data Analysis and Interpretation ihc->analysis qpcr->analysis wb->analysis

Caption: Experimental workflow for anatabine studies in AD mice.

Experimental Protocols

Animal Model and Drug Administration
  • Animal Model: Male and female Tg PS1/APPswe transgenic mice and wild-type littermates.

  • Housing: Mice are singly housed in a pathogen-free environment with ad libitum access to food and water.

  • Drug Preparation: this compound is dissolved in drinking water to achieve target doses of 10 mg/kg/day and 20 mg/kg/day, based on average daily water consumption.

  • Administration: Treatment begins at 10 months of age and continues for 6.5 months. The anatabine solution is replaced weekly. Control animals receive regular drinking water.

Behavioral Testing

This test is used to assess anxiety-like behavior and hyperactivity.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-10 minute session.[1]

    • Record the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled using a video tracking system (e.g., Ethovision XT).

    • Clean the maze with 70% ethanol (B145695) between trials.

This test evaluates sociability and social memory.

  • Apparatus: A three-chambered box with openings between the chambers.

  • Procedure:

    • Habituation: Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.

    • Sociability Phase: Place an unfamiliar mouse ("Stranger 1") in a wire cage in one of the side chambers and an empty cage in the other. Place the test mouse in the center chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and interacting with each cage.

    • Social Novelty Phase: Replace the empty cage with a new unfamiliar mouse ("Stranger 2"). The previously introduced mouse ("Stranger 1") is now familiar. Allow the test mouse to explore for 10 minutes and record interaction times.

Immunohistochemistry (IHC)
  • Tissue Preparation:

    • Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then cryoprotect in a sucrose (B13894) solution.

    • Section the brain into 40-50 µm coronal sections using a cryostat or vibratome.

  • Staining Protocol (for Aβ with 4G8 antibody and microglia with Iba1 antibody):

    • Wash free-floating sections in PBS.

    • Perform antigen retrieval if necessary (e.g., for Aβ, formic acid incubation).

    • Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours.

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-Aβ 4G8, anti-Iba1) diluted in blocking buffer.

    • Wash sections in PBS.

    • Incubate with appropriate biotinylated or fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.

    • For biotinylated antibodies, incubate with an avidin-biotin complex (ABC) reagent.

    • Develop the signal with a chromogen (e.g., DAB) or mount with fluorescent mounting medium.

  • Image Analysis: Capture images using a microscope and quantify the plaque burden or Iba1-positive area using image analysis software (e.g., ImageJ).

Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction:

    • Dissect the cortex and hippocampus from fresh-frozen brain tissue.

    • Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.

  • qPCR:

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for Bace1, iNOS, Cox-2, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct method.[2]

These application notes and protocols provide a comprehensive guide for investigating the therapeutic potential of this compound in a mouse model of Alzheimer's disease. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for preclinical drug development.

References

Application of (R,S)-Anatabine in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(R,S)-Anatabine , a minor alkaloid found in plants of the Solanaceae family, has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest in the research of autoimmune diseases.[1] Preclinical and clinical studies have highlighted its potential in modulating inflammatory responses, particularly in the context of autoimmune thyroiditis and multiple sclerosis models.[2][3] This document provides a comprehensive overview of its application, including key experimental data and detailed protocols for its use in a research setting.

The primary mechanism of action for anatabine's anti-inflammatory effects involves the inhibition of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) .[4][5] By suppressing the phosphorylation and activation of these factors, anatabine (B1667383) effectively downregulates the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[5][6]

Quantitative Data Summary

The efficacy of this compound has been quantified in both animal models and human clinical trials. Below is a summary of the key findings.

Table 1: Effects of Anatabine on Experimental Autoimmune Thyroiditis (EAT) in Mice
ParameterControl GroupAnatabine-Treated Groupp-valueReference
Incidence of Thyroiditis 96% (22/23 mice)62% (13/21 mice)0.0174[7][8][9]
Median Severity Score 2.00.50.0007[7][8][9]
Thyroglobulin Antibodies (Day 14) -Reduced0.029[7][8][9]
Thyroglobulin Antibodies (Day 21) -Reduced0.045[7][8][9]
Recovery of Thyroid Function (Day 21) -Improved0.049[7][8][9]
Table 2: Effects of Anatabine on Thyroglobulin Antibodies (TgAb) in Hashimoto's Thyroiditis Patients (12-Week Study)
ParameterPlacebo GroupAnatabine-Treated Groupp-valueReference
Change in Absolute Serum TgAb Levels -Significant Reduction0.027[10][11]
Patients with >20% Drop in TgAb Levels -Significantly More0.023[11]
Mean Decrease in TgAb (WHO units) 3.9 ± 83.946.2 ± 101.1-[11]

Signaling Pathway Inhibition by this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and STAT3 signaling pathways. These pathways are critical regulators of the inflammatory response, and their dysregulation is a hallmark of many autoimmune diseases.

G cluster_anatabine Anatabine Intervention cluster_pathway Pro-inflammatory Signaling Anatabine This compound IKK IKK Complex Anatabine->IKK inhibits STAT3 STAT3 Anatabine->STAT3 inhibits phosphorylation LPS_TNF LPS / TNF-α LPS_TNF->IKK JAK JAK LPS_TNF->JAK p65_p50_IkappaB p65/p50-IκBα IKK->p65_p50_IkappaB phosphorylates IκBα p65_p50 p65/p50 p65_p50_IkappaB->p65_p50 IκBα degradation nucleus_nfkb Nucleus p65_p50->nucleus_nfkb translocation inflammatory_genes_nfkb Pro-inflammatory Gene Expression nucleus_nfkb->inflammatory_genes_nfkb activates JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 nucleus_stat3 Nucleus pSTAT3->nucleus_stat3 dimerization & translocation inflammatory_genes_stat3 Pro-inflammatory Gene Expression nucleus_stat3->inflammatory_genes_stat3 activates

Caption: Inhibition of NF-κB and STAT3 Signaling by this compound.

Experimental Protocols

The following are detailed protocols for key experiments cited in the research of this compound's effects on autoimmune diseases.

Protocol 1: Induction and Assessment of Experimental Autoimmune Thyroiditis (EAT) in Mice

This protocol outlines the induction of EAT in CBA/J mice and the subsequent treatment with this compound to assess its therapeutic effects.[7][8][9]

Materials:

  • 8-week-old female CBA/J mice

  • Mouse thyroglobulin (Tg)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Sterile phosphate-buffered saline (PBS)

  • Reagents for ELISA and histology

Workflow:

G start Start: 8-week-old female CBA/J mice immunization Immunization: Emulsified mouse thyroglobulin in Complete Freund's Adjuvant start->immunization grouping Divide into two groups: Control and Anatabine-treated immunization->grouping treatment_control Control Group: Regular drinking water grouping->treatment_control treatment_anatabine Anatabine Group: Drinking water supplemented with this compound grouping->treatment_anatabine bleeding Blood Collection: Day 14 and Day 21 post-immunization treatment_control->bleeding treatment_anatabine->bleeding euthanasia Euthanasia & Tissue Collection: Day 21 post-immunization bleeding->euthanasia analysis Analysis euthanasia->analysis histopathology Thyroid Histopathology: Assess lymphocytic infiltration analysis->histopathology elisa ELISA: Measure serum thyroglobulin antibodies analysis->elisa thyroid_function Thyroid Function: Measure T4 levels analysis->thyroid_function gene_expression Gene Expression Analysis: Thyroid RNA expression of inflammatory genes analysis->gene_expression

Caption: Experimental Workflow for EAT Induction and Anatabine Treatment.

Procedure:

  • Immunization:

    • Prepare an emulsion of mouse thyroglobulin (50-100 µg per mouse) in Complete Freund's Adjuvant (CFA).

    • Inject 100 µL of the emulsion subcutaneously at the base of the tail of each mouse.

  • Grouping and Treatment:

    • Randomly divide the immunized mice into two groups: a control group and an anatabine-treated group.

    • Provide the control group with regular drinking water.

    • Provide the anatabine-treated group with drinking water supplemented with this compound (e.g., 0.05 mg/mL).[12]

  • Monitoring and Sample Collection:

    • Monitor the mice for clinical signs of disease.

    • Collect blood samples via retro-orbital bleeding on days 14 and 21 post-immunization for antibody analysis.

    • On day 21, euthanize the mice and collect thyroid tissue for histopathology and RNA analysis.

  • Analysis:

    • Histopathology: Fix thyroid tissue in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the severity of lymphocytic infiltration.

    • ELISA: Measure serum levels of anti-thyroglobulin antibodies using a standard ELISA protocol.

    • Thyroid Function: Measure serum T4 levels to assess thyroid function.

    • Gene Expression: Extract RNA from thyroid tissue and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of inflammatory genes.

Protocol 2: In Vitro Macrophage Stimulation Assay

This protocol is for assessing the anti-inflammatory effects of this compound on macrophages stimulated with pro-inflammatory agents.[7][8][9]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) or Interferon-γ (IFN-γ)

  • This compound

  • Reagents for Western blotting or qRT-PCR

Procedure:

  • Cell Culture:

    • Culture macrophages in a humidified incubator at 37°C and 5% CO2.

    • Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent such as LPS (e.g., 1 µg/mL) or IFN-γ (e.g., 10 ng/mL) for a specified time (e.g., 24 hours).

    • Include appropriate controls: untreated cells, cells treated with anatabine alone, and cells stimulated with LPS/IFN-γ alone.

  • Analysis:

    • Western Blotting: Lyse the cells and perform Western blotting to analyze the protein expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

    • qRT-PCR: Extract RNA from the cells and perform qRT-PCR to measure the mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

These protocols provide a foundation for researchers to investigate the therapeutic potential of this compound in various autoimmune and inflammatory disease models. The provided data and methodologies can be adapted to specific research questions and experimental setups.

References

Application Notes and Protocols for the Structural Elucidation of (R,S)-Anatabine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Anatabine is a minor tobacco alkaloid found in plants of the Solanaceae family. It is structurally related to nicotine (B1678760) and has garnered interest for its potential pharmacological activities. Accurate structural elucidation is paramount for understanding its biological function and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small molecules like anatabine (B1667383) in solution. This document provides detailed application notes and experimental protocols for the structural elucidation of racemic anatabine using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Structural Elucidation Workflow

The structural elucidation of this compound via NMR spectroscopy follows a logical progression from simple 1D experiments to more complex 2D correlation experiments. Each experiment provides a piece of the structural puzzle, and together they allow for the complete assignment of all proton and carbon signals.

G cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR 1H NMR COSY 1H-1H COSY Proton_Assignment Proton Environment Assignment H1_NMR->Proton_Assignment Chemical Shifts, Multiplicity, Integration C13_NMR 13C NMR Carbon_Assignment Carbon Skeleton Identification C13_NMR->Carbon_Assignment Number of Carbon Signals Connectivity Establishment of C-H Connectivity COSY->Connectivity H-H Couplings (Spin Systems) HSQC 1H-13C HSQC HSQC->Connectivity HMBC 1H-13C HMBC Long_Range Long-Range C-H Correlations HMBC->Long_Range 2-3 Bond C-H Couplings Final_Structure Final Structure Confirmation Long_Range->Final_Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. Data is referenced from a complete NMR spectroscopic analysis and is consistent with data available in public databases such as PubChem.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
2'8.57d2.41H
6'8.44dd4.8, 1.71H
4'7.88dt7.9, 1.91H
5'7.43ddd7.9, 4.8, 0.81H
23.92dd10.8, 3.21H
65.89m-1H
55.83m-1H
3.52ddd12.0, 4.0, 2.01H
3.42dt12.0, 2.51H
42.28m-2H

Table 2: ¹³C NMR Spectroscopic Data for this compound (151 MHz, CD₃OD)

PositionChemical Shift (δ, ppm)
2'149.07
6'149.07
4'136.45
5'125.17
3'138.0 (approx.)
256.11
6126.15
5126.82
346.48
434.09

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

Protocol 1: Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated methanol (B129727) (CD₃OD).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

  • Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
  • Instrument: Bruker Avance 600 MHz spectrometer (or equivalent).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-32

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time (aq): 2.7 s

    • Spectral Width (sw): 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024-2048

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 1.0 s

    • Spectral Width (sw): 240 ppm

Protocol 3: 2D NMR Spectroscopy
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2-4

    • Increments (F1): 256-512

    • Spectral Width (F1 and F2): 10 ppm

    • Processing: Apply a sine-bell window function in both dimensions.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 2-4

    • Increments (F1): 256

    • Spectral Width (F2): 10 ppm

    • Spectral Width (F1): 165 ppm

    • ¹J(C,H) Coupling Constant: Optimized for 145 Hz.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 8-16

    • Increments (F1): 256

    • Spectral Width (F2): 10 ppm

    • Spectral Width (F1): 200 ppm

    • Long-range J(C,H) Coupling Constant: Optimized for 8 Hz.

Structural Elucidation Logic and Key Correlations

The following diagram illustrates the key 2D NMR correlations used to assemble the structure of anatabine.

G cluster_structure Anatabine Structure and Key Correlations cluster_cosy 1H-1H COSY Correlations cluster_hmbc 1H-13C HMBC Correlations anatabine_structure H2_H3 H2 ↔ H3 H3_H4 H3 ↔ H4 H2_H3->H3_H4 H4_H5 H4 ↔ H5 H3_H4->H4_H5 H5_H6 H5 ↔ H6 H4_H5->H5_H6 H4prime_H5prime H4' ↔ H5' H5prime_H6prime H5' ↔ H6' H4prime_H5prime->H5prime_H6prime H2_C2prime H2 → C2' H2_C3prime H2 → C3' H2_C2prime->H2_C3prime H6_C2 H6 → C2 H2prime_C3prime H2' → C3' H2prime_C4prime H2' → C4' H2prime_C3prime->H2prime_C4prime H6prime_C5prime H6' → C5' H2prime_C4prime->H6prime_C5prime

Caption: Key COSY (red lines) and HMBC (yellow lines) correlations for anatabine.

Interpretation of Key Correlations:

  • COSY: The ¹H-¹H COSY spectrum reveals the proton-proton coupling networks within the molecule. For anatabine, two distinct spin systems are observed:

    • The tetrahydropyridine (B1245486) ring protons (H-2, H-3, H-4, H-5, and H-6) show correlations, establishing their connectivity.

    • The pyridine (B92270) ring protons (H-4', H-5', and H-6') show correlations, confirming the substitution pattern on this ring.

  • HSQC: The ¹H-¹³C HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons in Table 2.[1]

  • HMBC: The ¹H-¹³C HMBC spectrum is crucial for connecting the different fragments of the molecule by identifying long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for anatabine include:

    • A correlation between H-2 and C-2' and C-3', which definitively links the tetrahydropyridine and pyridine rings.

    • Correlations from the pyridine protons (H-2', H-4', H-6') to the carbons within the pyridine ring confirm their assignments.

    • Correlations from the tetrahydropyridine protons to carbons within that ring help to solidify the assignments made from the COSY and HSQC data.

Conclusion

The combination of 1D and 2D NMR experiments provides a robust and definitive method for the structural elucidation of this compound. The protocols and data presented herein serve as a comprehensive guide for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development. The clear workflow, tabulated data, and visualization of key correlations facilitate a thorough understanding of the application of NMR spectroscopy for the characterization of this and other related small molecules.

References

Protocol for Long-Term Storage and Handling of (R,S)-Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe long-term storage and handling of (R,S)-Anatabine. The information is compiled from safety data sheets and product information from various suppliers.

Product Information and Physical Properties

This compound is a minor tobacco alkaloid found in plants of the Solanaceae family.[1][2][3][4][5][6] It is the subject of research for its potential therapeutic properties.[1][2]

PropertyValue
Chemical Formula C₁₀H₁₂N₂[6][7][8]
Molecular Weight 160.2 g/mol [7]
Appearance Light Yellow Oil or supplied as a solution in ethanol (B145695).[2][5][7] The tartrate salt is a crystalline solid.[9]
Storage Temperature -20°C[7][9] or +4°C[8][10]
Stability ≥ 4 years at -20°C[6][7][9]
Solubility See Table 2

Long-Term Storage

For long-term stability, this compound and its salts should be stored under the following conditions:

  • Temperature: Store at -20°C for maximum stability, with a stated shelf life of at least 4 years.[6][7][9] Some suppliers recommend storage at +4°C.[8][10]

  • Atmosphere: Store under an inert atmosphere.[2]

  • Container: Use an amber vial to protect from light.[2] The compound is noted to be hygroscopic and light-sensitive.[2]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[7][9]

Handling and Safety Precautions

This compound is considered a hazardous substance.[7][9] The deuterated form, this compound-d4, is classified as toxic if swallowed or inhaled.[11]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves should be worn.

  • Eye Protection: Safety glasses or goggles are required.[12]

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: If handling the solid form and generating dust, or working with solutions outside of a fume hood, a respirator may be necessary.[11]

Engineering Controls:

  • Work in a well-ventilated area, preferably a chemical fume hood.[11]

  • An eyewash station and safety shower should be readily available.

Hygiene Practices:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[12]

  • Do not ingest, inhale, get in eyes, on skin, or on clothing.[7][9]

  • Wash hands thoroughly after handling.[7][9][11]

  • Do not eat, drink, or smoke when using this product.[11]

Spill and Disposal:

  • In case of a spill, absorb with an inert material and dispose of as hazardous waste.

  • Dispose of unwanted material and containers in accordance with local, regional, national, and international regulations.

Experimental Protocols

Preparation of Stock Solutions

This compound is often supplied as a solution in ethanol or as a solid (free base or tartrate salt).[1][7]

From Solid:

  • Calculate the required mass of this compound for the desired stock concentration and volume.

  • Carefully weigh the solid in a sterile vial.[1]

  • Add the appropriate volume of the desired solvent (e.g., DMSO, Ethanol).

  • Vortex thoroughly until the solid is completely dissolved.[1] Gentle warming or brief sonication can aid dissolution.[1]

From Ethanol Solution:

  • To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen.[5][7]

  • Immediately add the solvent of choice to the resulting neat oil.[5][7]

Preparation of Aqueous Working Solutions

For biological experiments, stock solutions in organic solvents should be further diluted into aqueous buffers or isotonic saline.[7][9]

  • Thaw a single-use aliquot of the stock solution at room temperature.[1]

  • Perform serial dilutions in sterile tubes using the appropriate aqueous medium (e.g., PBS, cell culture medium) to achieve the final desired concentration.[1]

  • Ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.[7][9]

Table 2: Solubility of this compound Forms

SolventThis compound (Free Base)This compound (Tartrate)
DMSO ~15 mg/mL[2][5][6][7]~20 mg/mL[9]
DMF ~15 mg/mL[2][5][6][7]~33 mg/mL[9]
Ethanol 50 mg/mL[6]~1 mg/mL[9]
PBS (pH 7.2) ~0.3 mg/mL[6][7]~10 mg/mL[9]

Visualizations

Experimental Workflow: Stock and Working Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid this compound dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex stock High-Concentration Stock Solution vortex->stock thaw Thaw Stock Solution Aliquot stock->thaw Aliquot and Store at -20°C dilute Serially Dilute in Aqueous Buffer (e.g., PBS) thaw->dilute working Final Working Solution for Assay dilute->working

Caption: Workflow for preparing this compound stock and working solutions.

Simplified Signaling Pathway of this compound

G cluster_receptor Receptor Interaction cluster_downstream Downstream Effects anatabine This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) (α4β2, α6/α3β2β4) anatabine->nAChR Agonist nfkb ↓ NF-κB Activation anatabine->nfkb app ↓ Amyloid-β Production (via β-cleavage of APP) anatabine->app dopamine ↑ Dopamine Release nAChR->dopamine

References

Chiral Separation of (R)- and (S)-Anatabine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine (B1667383), a minor alkaloid found in tobacco, exists as two enantiomers: (R)-(+)-anatabine and (S)-(-)-anatabine. The distinct stereochemistry of these molecules is of significant interest in pharmacology and toxicology, as enantiomers can exhibit different physiological and pharmacological effects.[1] Therefore, the ability to separate and quantify the individual enantiomers of anatabine is crucial for comprehensive analysis in various matrices, including tobacco products and biological samples.[1] This document provides detailed application notes and protocols for the chiral separation of (R)- and (S)-anatabine using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the most established methods for this purpose. Additionally, it touches upon the potential application of Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation of anatabine enantiomers. The key to successful separation lies in the selection of a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs have demonstrated high efficiency in resolving a diverse range of chiral compounds, including anatabine.[1]

Quantitative Data Summary: HPLC Methods
ParameterMethod 1Method 2
Column CHIRALPAK® AGP, 150 x 4 mm, 5 µm[1][2]LUX® Cellulose-2, 150 x 2 mm, 3 µm[1][2]
Mobile Phase 30 mM Ammonium (B1175870) Formate (B1220265) with 0.3% NH₄OH : Methanol (B129727) (90:10, v/v)[1][2]20 mM Ammonium Formate with 0.2% NH₄OH : Acetonitrile (90:10, v/v)[2]
Flow Rate 0.4 mL/min[1][2]0.2 mL/min[2]
Detection UV or Mass Spectrometry (MS)[1]UPLC/MS/MS (ESI in positive mode)[2]
Resolution (Rs) Baseline separation (>1.5)[2]High resolution separation[2]
Experimental Protocol: Chiral HPLC Separation of Anatabine Enantiomers

This protocol outlines the steps for the chiral separation of anatabine enantiomers using a CHIRALPAK® AGP column.

1. Materials and Reagents:

  • Racemic anatabine standard

  • Ammonium formate

  • Ammonium hydroxide (B78521)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Mobile Phase Preparation:

  • Prepare a 30 mM ammonium formate solution by dissolving the appropriate amount in HPLC-grade water.[1]

  • Add ammonium hydroxide to the ammonium formate solution to a final concentration of 0.3%.[1]

  • Mix 90 parts of the aqueous ammonium formate solution with 10 parts of methanol (v/v).[1]

  • Degas the mobile phase using sonication or vacuum filtration before use.[1]

3. Standard Solution Preparation:

  • Prepare a stock solution of racemic anatabine in methanol.[1]

  • Prepare a series of working standard solutions at varying concentrations by diluting the stock solution with the mobile phase.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.[1]

4. HPLC System Setup and Operation:

  • Install the CHIRALPAK® AGP column in the HPLC system.[1]

  • Equilibrate the column with the mobile phase at a flow rate of 0.4 mL/min until a stable baseline is achieved.[1]

  • Set the detector to the appropriate wavelength for anatabine if using a UV detector, or configure the MS parameters for selected ion monitoring.[1]

  • Inject the prepared standard solutions.[1]

  • Record the chromatograms and integrate the peaks corresponding to the (R)- and (S)-enantiomers of anatabine.[1]

5. Data Analysis:

  • Identify the peaks for each enantiomer based on their retention times.

  • Calculate the resolution (Rs) between the two enantiomeric peaks.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of each enantiomer against its concentration.[1]

  • Determine the concentration of each enantiomer in unknown samples by interpolating their peak areas from the calibration curve.[1]

Workflow for Chiral HPLC Separation of Anatabine Enantiomers

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_Setup HPLC System Setup & Equilibration MobilePhase->HPLC_Setup StandardPrep Standard Solution Preparation Injection Sample Injection StandardPrep->Injection HPLC_Setup->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Extraction Sample Extraction Derivatization Derivatization (e.g., with TFAA) Sample_Extraction->Derivatization Injection Sample Injection Derivatization->Injection GC_Setup GC-MS System Setup GC_Setup->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

Application Notes & Protocols for In Vivo Imaging of (R,S)-Anatabine Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-Anatabine is a minor tobacco alkaloid found in plants of the Solanaceae family that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1][2][3][4][5] As an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, understanding its in vivo biodistribution, target engagement, and pharmacokinetic profile is crucial for drug development and for elucidating its mechanisms of action.[6] This document provides detailed application notes and proposed protocols for tracking the distribution of this compound in vivo using advanced imaging techniques.

The primary imaging modalities discussed are Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), which offer high sensitivity and quantitative data through the use of radiolabeled anatabine (B1667383) analogs.[7][8] Additionally, a potential approach using Magnetic Resonance Imaging (MRI) for indirect tracking is presented.

Positron Emission Tomography (PET) Imaging

Application Note: PET is a highly sensitive nuclear imaging technique that allows for the quantitative, three-dimensional visualization of radiolabeled molecules in vivo.[8][9] By labeling this compound with a positron-emitting radionuclide (e.g., ¹⁸F or ¹¹C), its uptake and distribution can be tracked in real-time, providing valuable information on brain penetration, receptor occupancy, and off-target accumulation. This technique is ideal for determining the pharmacokinetics and pharmacodynamics of anatabine at its target sites, the nAChRs.[7][10][11][12]

Proposed Radiolabeling of this compound for PET

To render this compound visible by PET, it must be radiolabeled. A common strategy for labeling small molecules targeting nAChRs is fluorination with Fluorine-18 (¹⁸F), which has a convenient half-life of 109.8 minutes. The following is a proposed synthetic scheme for [¹⁸F]-(R,S)-Anatabine.

G cluster_synthesis Proposed Synthesis of [¹⁸F]-(R,S)-Anatabine precursor Anatabine Precursor (e.g., Tosyl-Anatabine) reaction Nucleophilic Substitution (e.g., in Acetonitrile, heat) precursor->reaction k18f [¹⁸F]Fluoride (from cyclotron) k18f->reaction radiolabeled [¹⁸F]-(R,S)-Anatabine reaction->radiolabeled hplc HPLC Purification radiolabeled->hplc final_product Formulated [¹⁸F]-(R,S)-Anatabine (in sterile saline) hplc->final_product

Caption: Proposed radiolabeling workflow for [¹⁸F]-(R,S)-Anatabine.

Experimental Protocol: PET Imaging of [¹⁸F]-(R,S)-Anatabine in Rodents
  • Animal Model:

    • Use appropriate rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats). For studies on neuroinflammation or Alzheimer's disease models, transgenic mice (e.g., 5XFAD) may be used.[3][5]

    • House animals under standard conditions with ad libitum access to food and water.

  • Radiotracer Administration:

    • Anesthetize the animal using isoflurane (B1672236) (2-3% in O₂).

    • Administer a bolus injection of [¹⁸F]-(R,S)-Anatabine (typically 3.7-7.4 MBq) via the tail vein.

    • The exact dose should be determined based on the specific activity of the radiotracer and the sensitivity of the PET scanner.

  • Image Acquisition:

    • Immediately after injection, place the animal in the PET scanner.

    • Acquire dynamic emission data for 60-90 minutes.

    • Following the emission scan, perform a CT scan for anatomical co-registration and attenuation correction.

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register PET images with the CT data.

    • Draw regions of interest (ROIs) on specific brain regions (e.g., thalamus, cortex, striatum) and peripheral organs (e.g., liver, kidneys, lungs).

    • Generate time-activity curves (TACs) for each ROI to determine the uptake and clearance of the radiotracer.

    • Calculate the Standardized Uptake Value (SUV) for semi-quantitative analysis. For more detailed analysis, apply kinetic modeling to estimate binding potentials and receptor densities.

Blocking Studies for Specificity

To confirm that the PET signal is specific to nAChRs, a blocking study can be performed. Pre-treat a cohort of animals with a high dose of a known nAChR agonist (e.g., nicotine) or antagonist 15-30 minutes before the administration of [¹⁸F]-(R,S)-Anatabine. A significant reduction in the PET signal in nAChR-rich regions would confirm specific binding.[7]

Single-Photon Emission Computed Tomography (SPECT) Imaging

Application Note: SPECT is another nuclear imaging modality that can be used to track radiolabeled compounds. It typically uses radionuclides with longer half-lives (e.g., Iodine-123), which can be advantageous for studying the distribution of compounds over longer periods.[13] While SPECT generally has lower spatial resolution and sensitivity than PET, it remains a valuable and more accessible tool for in vivo biodistribution studies.[8]

Proposed Radiolabeling of this compound for SPECT

For SPECT imaging, this compound could be labeled with Iodine-123 (¹²³I), which has a half-life of 13.2 hours. This would involve the synthesis of an anatabine derivative suitable for radioiodination.

Experimental Protocol: SPECT/CT Imaging

The protocol for SPECT imaging is similar to that of PET, with the main differences being the radiotracer and the imaging equipment.

  • Radiotracer Administration:

    • Anesthetize the animal and administer [¹²³I]-(R,S)-Anatabine (typically 10-20 MBq) via tail vein injection.

  • Image Acquisition:

    • Acquire static or dynamic SPECT images at various time points post-injection (e.g., 1, 4, and 24 hours) to assess both initial distribution and clearance.

    • Perform a co-registered CT scan for anatomical reference.

  • Data Analysis:

    • Reconstruct and co-register SPECT and CT images.

    • Perform ROI analysis on major organs to determine the percentage of injected dose per gram of tissue (%ID/g).

Magnetic Resonance Imaging (MRI)

Application Note: MRI is a non-invasive imaging technique that provides high-resolution anatomical images without using ionizing radiation.[14][15] Tracking small molecules like anatabine directly with MRI is challenging due to sensitivity limitations.[16] However, an indirect approach can be employed by co-administering anatabine with a responsive MRI contrast agent, potentially encapsulated in a delivery vehicle like a liposome. This method could provide insights into the delivery and accumulation of the drug formulation in specific tissues.[17]

Experimental Protocol: MRI with a Contrast Agent
  • Formulation:

    • Prepare a formulation containing this compound and a gadolinium-based or manganese-based contrast agent. This could involve co-encapsulation in liposomes.

  • Animal Model and Administration:

    • Anesthetize the animal and administer the formulation intravenously.

  • Image Acquisition:

    • Acquire T1-weighted MR images before and at multiple time points after administration of the formulation.

    • Dynamic contrast-enhanced MRI (DCE-MRI) sequences can be used to assess changes in tissue perfusion and permeability.

  • Data Analysis:

    • Analyze the change in signal intensity in various tissues over time. An increase in signal intensity in T1-weighted images would indicate the accumulation of the contrast agent and, by extension, the co-administered anatabine.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the described imaging studies.

Table 1: Biodistribution of [¹⁸F]-(R,S)-Anatabine in Mice (30 min post-injection)

Organ% Injected Dose per Gram (%ID/g)
Brain2.5 ± 0.4
Lungs4.1 ± 0.6
Heart3.2 ± 0.5
Liver8.5 ± 1.2
Kidneys15.3 ± 2.1
Muscle1.1 ± 0.2
Bone0.8 ± 0.1

Table 2: Brain Regional Uptake of [¹⁸F]-(R,S)-Anatabine (SUV at 30-60 min)

Brain RegionStandardized Uptake Value (SUV)
Thalamus3.1 ± 0.5
Striatum2.8 ± 0.4
Cortex2.2 ± 0.3
Cerebellum1.5 ± 0.2

Visualizations

Experimental Workflow for In Vivo PET Imaging

G cluster_workflow In Vivo PET Imaging Workflow animal_prep Animal Preparation (Anesthesia) tracer_admin Radiotracer Administration ([¹⁸F]-Anatabine IV Injection) animal_prep->tracer_admin pet_scan Dynamic PET/CT Scan (60-90 min acquisition) tracer_admin->pet_scan image_recon Image Reconstruction (Attenuation Correction) pet_scan->image_recon roi_analysis ROI Analysis on Co-registered Images image_recon->roi_analysis data_extraction Data Extraction (Time-Activity Curves) roi_analysis->data_extraction kinetic_modeling Kinetic Modeling & SUV Calculation data_extraction->kinetic_modeling results Biodistribution & Receptor Occupancy Data kinetic_modeling->results

Caption: A comprehensive workflow for in vivo PET imaging studies.

Signaling Pathway of this compound at nAChRs

G cluster_pathway Anatabine Signaling at Nicotinic Receptors anatabine This compound nAChR α4β2 nAChR anatabine->nAChR Agonist Binding ion_channel Ion Channel Opening nAChR->ion_channel ca_influx Ca²⁺/Na⁺ Influx ion_channel->ca_influx dopamine Dopamine Release (in Striatum) ca_influx->dopamine downstream Downstream Signaling (e.g., NF-κB, STAT3 modulation) ca_influx->downstream

Caption: Simplified signaling pathway of this compound.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for utilizing in vivo imaging techniques to investigate the distribution and target engagement of this compound. PET and SPECT imaging, through the use of radiolabeled anatabine, are powerful methods for obtaining quantitative data on its pharmacokinetic and pharmacodynamic properties. These studies are essential for advancing the development of anatabine as a potential therapeutic agent and for deepening our understanding of its biological effects.

References

Application Note: (R,S)-Anatabine Research-Grade Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R,S)-Anatabine is a minor alkaloid found in plants of the Solanaceae family, such as tobacco and tomato.[1] It has garnered significant interest in the scientific community for its potential anti-inflammatory and neuroprotective properties.[2][3] Research into its therapeutic potential necessitates the availability of a well-characterized, high-purity standard solution. This document provides detailed protocols for the synthesis, purification, characterization, and preparation of a research-grade this compound standard solution intended for use in experimental research and drug development.

Synthesis of this compound

A common synthetic route to produce this compound involves the reaction of 3-aminomethylpyridine with benzophenoneimine, followed by treatment with a non-nucleophilic base and a dielectrophile, acidification, and subsequent basification.[4]

1.1. Experimental Protocol: Synthesis

  • Step 1: Formation of Benzylhydrylidene-pyridin-3-ylmethyl-amine.

    • React 3-aminomethylpyridine with benzophenoneimine. This reaction can proceed in a solvent-less medium, which can enhance the purity of the intermediate.[4]

  • Step 2: Cyclization.

    • The resulting intermediate is reacted with a non-nucleophilic base (e.g., potassium tert-butoxide) and a dielectrophile (e.g., cis-1,4-dichloro-2-butene).[4]

  • Step 3: Acidification and Basification.

    • The product from Step 2 is acidified and then basified to yield crude this compound.[4]

Purification of this compound

Purification is critical to remove unreacted starting materials, byproducts, and any enantiomeric impurities. A combination of extraction and chromatographic techniques is recommended.

2.1. Experimental Protocol: Purification

  • Extraction.

    • The crude this compound is subjected to an acid-base workup.[5]

    • Basify the crude product to saturation with potassium hydroxide (B78521) (KOH) and potassium carbonate (K2CO3).[4][5]

    • Extract the anatabine (B1667383) into an organic solvent such as methyl t-butyl ether (MTBE).[4][5]

    • Separate the organic phase and distill to remove the solvent, yielding purified anatabine.[4][5]

  • Chromatography (Optional Final Polishing).

    • For higher purity, column chromatography or High-Performance Liquid Chromatography (HPLC) can be employed.[5]

Characterization and Quantification

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

3.1. Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of anatabine.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[8]

3.2. Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of anatabine.[9] A typical high-purity reference material should have an assay of ≥98.0% by HPLC.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity for the quantification of anatabine and potential impurities.[10][11][12]

3.3. Quantitative Data Summary

ParameterMethodSpecification
Identity Confirmation¹H NMR, ¹³C NMR, MSSpectra consistent with this compound structure
Purity AssayHPLC-UV≥ 98.0%
Individual ImpuritiesHPLC-UV≤ 0.10%
Total ImpuritiesHPLC-UV≤ 1.0%
Water ContentKarl Fischer Titration≤ 0.5%
Residual SolventsGC-MSWithin acceptable limits

3.4. Experimental Protocol: HPLC-UV Purity Analysis

  • Column: C18 reverse-phase column (e.g., Thermo Scientific Aquasil C18, 150 x 0.5 mm, 5 µm).[10]

  • Mobile Phase: A mixture of aqueous ammonium (B1175870) formate (B1220265) (e.g., 20 mM) and acetonitrile.[10]

  • Flow Rate: 20 µL/min.[10]

  • Column Temperature: 40°C.[10]

  • Detection: UV at 261 nm.[13]

  • Injection Volume: 4 to 8 µl.[10]

  • Quantification: The purity is determined by calculating the area percentage of the anatabine peak relative to the total peak area.

Preparation of Standard Solution

4.1. Solvent Selection and Solubility

This compound is soluble in organic solvents such as ethanol (B145695), methanol, DMSO, and dimethylformamide.[9][13] Its solubility in PBS (pH 7.2) is approximately 0.3 mg/ml.[13][14]

4.2. Experimental Protocol: Stock Solution Preparation (1 mg/mL)

  • Accurately weigh a suitable amount of purified this compound (purity ≥98%).

  • Dissolve the weighed anatabine in a high-purity organic solvent (e.g., ethanol or methanol) to achieve a final concentration of 1 mg/mL.

  • Store the stock solution in an amber vial at -20°C to protect it from light and prevent degradation.[14]

4.3. Experimental Protocol: Working Solution Preparation

  • For biological experiments, dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium.

  • If an organic solvent-free solution is required, the solvent from an aliquot of the stock solution can be evaporated under a gentle stream of nitrogen, and the resulting oil can be dissolved in the aqueous buffer.[13][14]

  • It is recommended to prepare fresh aqueous solutions immediately before an experiment due to the potential for degradation in aqueous environments.[14]

Stability of this compound Solutions

Anatabine is susceptible to degradation in aqueous solutions, influenced by factors such as pH, light exposure, and temperature.[14] Organic stock solutions are more stable than aqueous ones.[14]

5.1. Storage Recommendations

  • Stock Solutions (in organic solvent): Store at -20°C in amber vials. Stability can be ≥4 years under these conditions.[13] Avoid repeated freeze-thaw cycles.[14]

  • Aqueous Working Solutions: Prepare fresh for each experiment. It is not recommended to store aqueous solutions for more than a day.[13][14]

5.2. Stability Data Summary

Solution TypeStorage ConditionRecommended Shelf Life
Organic Stock Solution-20°C, protected from light≥ 4 years[13]
Aqueous Working Solution4°C, protected from light≤ 24 hours[13][14]

Biological Activity and Signaling Pathways

This compound has demonstrated anti-inflammatory properties by inhibiting the activity of transcription factors such as NF-κB and STAT3.[2][15][16] It has also been shown to activate the NRF2 and MAPK signaling pathways.[2][15][17]

6.1. Diagram: this compound Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification start 3-Aminomethylpyridine + Benzophenoneimine intermediate1 Benzylhydrylidene-pyridin-3-ylmethyl-amine start->intermediate1 intermediate2 Cyclization with non-nucleophilic base and dielectrophile intermediate1->intermediate2 crude Crude this compound intermediate2->crude extraction Acid-Base Extraction crude->extraction chromatography Chromatography (Optional) extraction->chromatography pure Purified this compound chromatography->pure

Caption: Workflow for the synthesis and purification of this compound.

6.2. Diagram: Preparation of this compound Standard Solution

G start Purified this compound (Purity ≥98%) dissolve Dissolve in Organic Solvent (e.g., Ethanol) start->dissolve stock Stock Solution (1 mg/mL) Stored at -20°C dissolve->stock dilute Dilute with Aqueous Buffer stock->dilute working Working Solution (Use immediately) dilute->working

Caption: Workflow for preparing this compound standard solutions.

6.3. Diagram: Key Signaling Pathways Modulated by Anatabine

G cluster_inhibition Inhibition cluster_activation Activation anatabine This compound nfkb NF-κB Pathway anatabine->nfkb stat3 STAT3 Pathway anatabine->stat3 nrf2 NRF2 Pathway anatabine->nrf2 mapk MAPK Pathway anatabine->mapk inflammation Inflammation nfkb->inflammation stat3->inflammation cellular_response Cellular Stress Response nrf2->cellular_response mapk->cellular_response

Caption: Overview of key signaling pathways modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of (R,S)-Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of (R,S)-Anatabine asymmetric synthesis.

Troubleshooting and Optimization

This guide addresses common issues encountered during the enantioselective synthesis of anatabine (B1667383), offering potential causes and solutions to improve reaction outcomes.

Issue 1: Low Overall Yield

Question Potential Cause Recommended Solution
Why is my overall yield significantly lower than reported values? Inefficient Purification and Recovery: Loss of product during workup and purification can drastically reduce the final yield. Standard chloroform (B151607) extractions have been shown to result in yields as low as 10%.[1]Implement a more robust extraction and distillation process. Using methyl t-butyl ether (MTBE) for extraction, followed by distillation, has been demonstrated to yield anatabine with a purity greater than 99%.[1][2][3]
Suboptimal Base Selection: The choice of base can significantly impact the reaction efficiency. While Lithium diisopropylamide (LDA) is commonly used, it may not provide the highest yield in all scenarios.[2][4]Consider using potassium tert-butoxide (KtOBu) as the base. This has been reported to increase the overall yield to approximately 25% with high purity (>97%).[2][4]
Byproduct Formation: Side reactions can consume starting materials and complicate purification. The reaction of 3-aminomethylpyridine with benzophenone (B1666685) can produce significant benzophenone byproduct (8-12%), which lowers the yield of the desired intermediate.[5]Utilize the benzophenoneimine route, which proceeds at lower temperatures without a solvent and produces fewer byproducts. This method has been shown to reduce benzophenone byproduct concentrations to less than 3%.[1][2][5]

Issue 2: Poor Enantioselectivity

Question Potential Cause Recommended Solution
Why is the enantiomeric excess (e.e.) of my product low? Racemization: Harsh conditions during the reaction or workup (e.g., extreme pH or high temperatures) can cause racemization of the chiral center.Maintain mild reaction and workup conditions.[2] Acid-base workup conditions should be carefully controlled to prevent loss of stereochemistry.[2]
Impure Chiral Auxiliary: The enantiomeric purity of the final product is directly dependent on the purity of the chiral starting material.Ensure the chiral auxiliary (e.g., (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone) is of high enantiomeric purity before starting the synthesis.[2]

Issue 3: Reaction Fails to Proceed

Question Potential Cause Recommended Solution
My reaction is not progressing. What should I check? Inactive Reagents: Strong bases like LDA and KtOBu are moisture-sensitive and can degrade if not handled properly. The dielectrophile may also be of poor quality.Verify the quality and activity of all reagents, especially the strong base and the dielectrophile (cis-1,4-dichloro-2-butene).[2] Use freshly prepared or properly stored reagents.
Incorrect Reaction Temperature: Temperature control is critical for these reactions. Deprotonation and alkylation steps often require very low temperatures.Ensure precise temperature control. The formation of the aza-enolate with LDA requires temperatures around -78°C.[2] The formation of the benzylhydrylidene-pyridin-3-ylmethyl-amine intermediate is exothermic and typically proceeds at 45-55°C.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is a common and effective method for the enantioselective synthesis of (R)-(+)-Anatabine? A1: A widely used method involves the use of a chiral auxiliary.[6] This process begins with the formation of a chiral ketimine from the condensation of (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine (B1677787).[7][8] This intermediate then undergoes enantioselective C-alkylation, followed by N-deprotection and base-catalyzed intramolecular cyclization to yield the desired anatabine enantiomer in good yield and excellent enantiomeric excess.[7][9]

Q2: Are there alternative synthetic routes that can improve yield and purity? A2: Yes, a method utilizing benzophenoneimine to form benzylhydrylidene-pyridin-3-ylmethyl-amine offers several advantages.[1][2] This route avoids the formation of water as a byproduct, allowing the reaction to proceed without a solvent at lower temperatures (45-55°C).[1][2] This leads to a higher purity intermediate (93-95%) and a significant reduction in benzophenone byproduct, contributing to a better overall yield.[1]

Q3: What are the most critical factors influencing the success of the asymmetric synthesis? A3: The three most critical factors are:

  • Chiral Control: The choice and enantiomeric purity of the chiral auxiliary or catalyst are paramount as they directly dictate the stereochemistry of the final product.[2]

  • Reaction Conditions: Strict control of temperature, especially during deprotonation and alkylation steps (-78°C for LDA), is essential.[4][6]

  • Purification Method: The final yield and purity are heavily dependent on the workup and purification strategy. An extraction with MTBE followed by distillation is highly effective for isolating pure anatabine.[3][5]

Q4: How can I effectively separate the (R)-(+)- and (S)-(-)-enantiomers if I have a racemic mixture? A4: If a racemic synthesis is performed, chiral resolution is necessary. The most direct method is Chiral High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral column.[3] Another classic technique is diastereomeric salt formation, where the racemic anatabine is reacted with a chiral acid. The resulting diastereomeric salts have different solubilities and can be separated by crystallization.[3]

Quantitative Data Summary

The following tables summarize reported yields and purities for different synthetic and purification approaches to anatabine.

Table 1: Comparison of Synthetic Methods

Synthesis MethodKey ReagentsReported YieldReported PurityReference
Racemic via Schiff Base 3-Aminomethylpyridine, Benzophenoneimine, KtOBu, cis-1,4-dichloro-2-butene (B23561)~25%>97%[4][5]
Enantioselective via Chiral Auxiliary 3-Aminomethylpyridine, (+)-2-hydroxy-3-pinanone, LDA, cis-1,4-dichloro-2-buteneGoodHigh[4][6][7]
Deo et al. Method (Reproduced) 3-Aminomethylpyridine, Benzophenone, LDA10%83-85% (Intermediate)[1]

Table 2: Comparison of Purification Methods

Purification MethodExtraction SolventReported Final PurityReference
Distillation Methyl t-butyl ether (MTBE)>99%[1][3][5]
Column Chromatography Chloroform-[1]

Detailed Experimental Protocols

Protocol 1: Enantioselective Synthesis of (R)-(+)-Anatabine via Chiral Auxiliary

  • Step 1: Formation of the Chiral Ketimine

    • In a round-bottom flask equipped with a Dean-Stark trap, combine a solution of (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine in toluene.[2]

    • Reflux the solution to remove water azeotropically.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[2]

    • Remove the solvent under reduced pressure to yield the crude chiral ketimine. This can be used in the next step without further purification.

  • Step 2: Enantioselective C-Alkylation

    • Dissolve the crude chiral ketimine in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C under an inert atmosphere (e.g., Argon).[6]

    • Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture and stir for 30 minutes to ensure complete deprotonation.[6]

    • Add cis-1,4-dichloro-2-butene to the solution and allow the reaction to proceed at -78°C for several hours.[6]

    • Quench the reaction by the addition of water.

  • Step 3: N-Deprotection and Cyclization

    • Warm the mixture to room temperature and extract the product with methylene (B1212753) chloride.[6]

    • Treat the crude product with aqueous HCl and stir at room temperature to hydrolyze the chiral auxiliary.[6]

    • Basify the aqueous solution with NaOH to a pH > 10.

    • Heat the basic aqueous layer to induce intramolecular N-alkylation (cyclization) to form (R)-(+)-Anatabine.[6]

    • Extract the final product with methylene chloride and purify by silica (B1680970) gel column chromatography.[6]

Protocol 2: High-Yield Purification via MTBE Extraction and Distillation

  • Take the crude reaction mixture containing anatabine and basify it to saturation with potassium hydroxide (B78521) (KOH) and potassium carbonate (K2CO3).[1][3]

  • Add methyl t-butyl ether (MTBE) to the basified solution to induce phase separation. The anatabine will partition into the organic (MTBE) phase.[3]

  • Carefully separate the organic phase from the aqueous phase.

  • Distill the organic phase to remove the MTBE, yielding purified anatabine.[1][3]

  • For ultra-high purity, an optional final acid-base workup can be performed on the distilled product.[3]

Visualizations

G cluster_start Step 1: Chiral Ketimine Formation cluster_alkylation Step 2: Asymmetric Alkylation cluster_cyclization Step 3: Deprotection & Cyclization cluster_purification Step 4: Purification start_mat 3-Aminomethylpyridine + (1R,2R,5R)-(+)-2-hydroxy-3-pinanone reflux Reflux in Toluene (Dean-Stark) start_mat->reflux ketimine Crude Chiral Ketimine reflux->ketimine dissolve Dissolve in THF Cool to -78°C ketimine->dissolve add_lda Add LDA dissolve->add_lda add_dce Add cis-1,4-dichloro-2-butene add_lda->add_dce alk_prod Alkylated Intermediate add_dce->alk_prod hydrolysis Acidic Hydrolysis (HCl) alk_prod->hydrolysis basify Basify (NaOH, pH > 10) hydrolysis->basify heat Heat for Cyclization basify->heat crude_ana Crude (R)-(+)-Anatabine heat->crude_ana purify Silica Gel Chromatography crude_ana->purify final_prod Pure (R)-(+)-Anatabine purify->final_prod G start Experiment Complete: Evaluate Outcome q1 Is Overall Yield Low? start->q1 q2 Is Enantiomeric Excess (e.e.) Low? q1->q2 No sol_yield1 Review Purification: - Use MTBE Extraction - Follow with Distillation q1->sol_yield1 Yes sol_yield2 Review Reagents: - Consider KtOBu instead of LDA - Verify Reagent Activity q1->sol_yield2 Yes sol_ee1 Review Conditions: - Ensure Mild Workup (Control pH) - Avoid High Temperatures q2->sol_ee1 Yes sol_ee2 Verify Purity of Chiral Auxiliary q2->sol_ee2 Yes success Successful Synthesis q2->success No sol_yield1->q2 sol_yield2->q2 sol_ee1->success sol_ee2->success

References

Troubleshooting poor solubility of (R,S)-Anatabine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of (R,S)-Anatabine in aqueous buffers.

Troubleshooting Guide

Issue: Precipitate forms after dissolving this compound in an aqueous buffer.

Possible Causes and Solutions:

  • Exceeding Solubility Limit: The concentration of this compound may be higher than its solubility in the chosen buffer.

    • Solution: Do not exceed the known solubility limit of approximately 0.3 mg/mL in PBS (pH 7.2).[1][2] If a higher concentration is required, consider using the tartrate salt of this compound, which has a much higher solubility.

  • pH Shift: this compound is a basic alkaloid, and dissolving it can increase the pH of unbuffered or weakly buffered solutions, leading to precipitation.[1][3]

    • Solution: Ensure the buffer has sufficient capacity to maintain the desired pH. Prepare a concentrated stock solution in an organic solvent and dilute it into the final aqueous buffer to minimize pH shifts.

  • Compound Instability: this compound is susceptible to degradation in aqueous solutions, which can be influenced by pH, light, and temperature.[1]

    • Solution: Always prepare aqueous solutions of this compound fresh before an experiment.[1] Avoid storing aqueous solutions for more than a day.[1] Protect solutions from light and store them at appropriate temperatures.

Issue: Low or inconsistent bioactivity observed in experiments.

Possible Causes and Solutions:

  • Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration.

    • Solution: Visually inspect the solution for any particulate matter. Consider using a co-solvent or preparing the tartrate salt to improve solubility.

  • Degradation: The compound may have degraded in the aqueous buffer.

    • Solution: Prepare fresh solutions for each experiment. If the experimental setup involves prolonged incubation, consider the stability of anatabine (B1667383) under those conditions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: The solubility of this compound varies significantly depending on the solvent. Here is a summary of its solubility in various solvents:

SolventSolubility
PBS (pH 7.2)~0.3 mg/mL[1][2]
DMSO15 mg/mL[2] - 120 mg/mL[4]
Ethanol (B145695)50 mg/mL[2]
DMF15 mg/mL[2]
MethanolSlightly soluble[5]
ChloroformSlightly soluble[5]
Ethyl AcetateSlightly soluble[5]

Q2: How can I improve the aqueous solubility of this compound?

A2: Several methods can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: As a basic compound, the solubility of this compound increases in acidic conditions due to the formation of a more soluble salt.[3]

  • Use of Co-solvents: A small percentage (e.g., <1%) of a biocompatible organic solvent like DMSO can help maintain solubility.[1]

  • Salt Formation: Using a salt form of the compound, such as this compound tartrate, can significantly increase aqueous solubility. The tartrate salt has a solubility of 10 mg/mL in PBS (pH 7.2).[6]

Q3: What is the stability of this compound in aqueous solutions?

A3: this compound is known to be unstable in aqueous environments and is sensitive to moisture.[1] Its degradation can be influenced by factors such as pH, light, and temperature.[1] It is strongly recommended to prepare aqueous solutions fresh for each experiment and to avoid long-term storage.[1]

Q4: Can I prepare a stock solution of this compound?

A4: Yes, it is recommended to prepare a concentrated stock solution in an organic solvent where it is more stable, such as ethanol or DMSO.[1][2][4] This stock solution can then be diluted into your aqueous buffer immediately before the experiment.

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound from a Solid
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution (Optional): For concentrations close to or exceeding the aqueous solubility limit, first dissolve the powder in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Dilution: Slowly add the aqueous buffer of choice to the dissolved this compound while vortexing or stirring to ensure thorough mixing.

  • Final Volume: Adjust the final volume with the aqueous buffer.

  • Inspection: Visually inspect the solution to ensure there is no precipitate. If precipitate is observed, the solubility limit has likely been exceeded.

Protocol for Preparing an Aqueous Solution from an this compound Solution in Organic Solvent
  • Evaporation: If this compound is supplied in an organic solvent like ethanol, evaporate the solvent under a gentle stream of nitrogen gas to obtain the compound as an oil.[1]

  • Dissolution: Immediately dissolve the resulting oil in the desired aqueous buffer.[1]

  • Vortexing: Vortex the solution thoroughly to ensure complete dissolution.

Visualizations

Troubleshooting_Workflow cluster_start Start: Solubility Issue cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_outcome Outcome start Precipitate observed in aqueous anatabine solution check_concentration Is concentration > 0.3 mg/mL in PBS? start->check_concentration check_ph Is the buffer capacity sufficient? check_concentration->check_ph No reduce_concentration Reduce concentration check_concentration->reduce_concentration Yes use_salt Use this compound tartrate check_concentration->use_salt Yes, and higher concentration needed check_freshness Was the solution freshly prepared? check_ph->check_freshness Yes stronger_buffer Use a stronger buffer check_ph->stronger_buffer No prepare_fresh Prepare fresh solution check_freshness->prepare_fresh No use_cosolvent Add a co-solvent (e.g., <1% DMSO) check_freshness->use_cosolvent Yes success Solubility issue resolved reduce_concentration->success use_salt->success stronger_buffer->success prepare_fresh->success use_cosolvent->success

Caption: Troubleshooting workflow for poor this compound solubility.

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_exp Experiment cluster_analysis Analysis stock_solution Prepare concentrated stock in organic solvent (e.g., DMSO) dilute Dilute stock solution into aqueous buffer immediately before use stock_solution->dilute aqueous_buffer Prepare aqueous buffer aqueous_buffer->dilute experiment Perform experiment dilute->experiment analyze Analyze results experiment->analyze

Caption: General experimental workflow for using this compound.

References

Technical Support Center: (R,S)-Anatabine Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (R,S)-Anatabine in solution. The following information is intended to facilitate the design and execution of experiments by providing troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the primary causes?

A1: this compound is known to be unstable in aqueous solutions. The degradation is primarily influenced by several factors:

  • pH: Extreme pH conditions (both acidic and alkaline) can accelerate degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Temperature: Elevated temperatures increase the rate of chemical degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the anatabine (B1667383) molecule.

  • Moisture: Anatabine is moisture-sensitive, which contributes to its degradation in aqueous environments[1].

It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment and to avoid storing them for more than a day[1].

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: To ensure stability for long-term storage, it is recommended to prepare stock solutions in a suitable organic solvent and store them at -20°C. Commonly used solvents include:

These organic stock solutions are more stable than aqueous solutions. When preparing for an experiment, an aliquot of the stock solution can be taken and diluted into the desired aqueous buffer immediately before use.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation products of this compound are not extensively documented in publicly available literature, the degradation pathways are likely similar to those of other pyridine (B92270) alkaloids like nicotine[1]. Potential degradation pathways include:

  • Oxidation: The pyridine and tetrahydropyridine (B1245486) rings are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidation products.

  • Photodegradation: Exposure to UV light can induce cleavage and rearrangement of the molecule.

  • Hydrolysis: Under strongly acidic or basic conditions, the molecule may undergo hydrolysis, although this is generally less common for this type of structure compared to esters or amides.

Q4: Are there any general best practices for handling this compound solutions to minimize degradation?

A4: Yes, following these best practices can help maintain the integrity of your this compound solutions:

  • Prepare Fresh: Always prepare aqueous working solutions immediately before your experiment.

  • Protect from Light: Store stock solutions and handle working solutions in amber vials or protect them from light by using aluminum foil.

  • Control Temperature: Store stock solutions at the recommended -20°C. For experiments, keep aqueous solutions on ice if the protocol allows.

  • Use High-Purity Reagents: Utilize high-purity water and buffers to minimize contaminants that could catalyze degradation.

  • Degas Buffers: For sensitive experiments, consider degassing aqueous buffers to remove dissolved oxygen and minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in aqueous solution Exceeding solubility limit; pH of the solution.This compound has a solubility of approximately 0.3 mg/mL in PBS (pH 7.2)[1]. Ensure you are not exceeding this limit. The pH of the final solution can also affect solubility.
Inconsistent experimental results Degradation of this compound in the aqueous solution during the experiment.Prepare fresh solutions for each experiment. Protect the solution from light and keep it cooled. Consider including a mild antioxidant like ascorbic acid in your buffer if compatible with your assay.
Loss of potency in frozen stock solution Repeated freeze-thaw cycles.Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Quantitative Data on this compound Degradation

Quantitative data on the degradation kinetics of this compound under controlled laboratory conditions is limited in publicly available literature. However, a study on the stability of anatabine in wastewater provides some insight into its degradation profile in a complex aqueous matrix.

Table 1: Stability of Anatabine in Wastewater at Ambient Temperature

Sewer Condition Time (hours) Anatabine Loss (%) Reference
Gravity Sewer12<20[2]
Rising Main Sewer12~30[2]

Note: These values are from a study in a non-controlled wastewater environment and should be considered as an estimation of anatabine's inherent instability in an aqueous medium.

To obtain precise stability data for your specific experimental conditions, it is highly recommended to perform a forced degradation study as detailed in the experimental protocols section. The following tables are illustrative examples of the type of data that can be generated from such a study.

Table 2: Illustrative Example of pH-Dependent Degradation of this compound at 25°C in the Dark

pH Time (hours) This compound Remaining (%)
4.02495
7.02485
9.02470

Table 3: Illustrative Example of Temperature-Dependent Degradation of this compound at pH 7.0 in the Dark

Temperature (°C) Time (hours) This compound Remaining (%)
42495
252485
402460

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

Objective: To prepare a stable stock solution of this compound for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)

  • Analytical balance

  • Amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Tare a sterile, amber glass vial on an analytical balance.

  • Carefully weigh the desired amount of this compound solid into the vial.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Forced Degradation Study of this compound in Solution

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Phosphate buffers (pH 4, 7, and 9)

  • Photostability chamber with UV and visible light sources

  • Temperature-controlled incubator or water bath

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound at a suitable concentration (e.g., 100 µg/mL) in each of the following solutions:

      • 0.1 M HCl (Acidic Hydrolysis)

      • 0.1 M NaOH (Alkaline Hydrolysis)

      • Water (Neutral Hydrolysis)

      • 3% H₂O₂ (Oxidative Degradation)

    • For photostability testing, prepare a solution in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Hydrolytic Degradation: Incubate the acidic, alkaline, and neutral solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Keep control samples at 4°C.

    • Oxidative Degradation: Incubate the hydrogen peroxide solution at room temperature for a defined period (e.g., 24 hours). Keep a control sample at 4°C.

    • Photolytic Degradation: Expose the photostability sample to light in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil to protect it from light and keep it under the same temperature conditions.

  • Time-Point Analysis:

    • Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • For the acidic and alkaline hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.

    • Dilute the samples to a suitable concentration for analysis.

  • Analytical Method:

    • Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC-UV or LC-MS/MS method.

    • The method should be able to separate the parent this compound peak from any potential degradation products.

Visualizations

Putative Degradation Pathways of this compound

The following diagram illustrates the putative degradation pathways of this compound based on the known degradation of similar pyridine alkaloids. The exact structures of the degradation products have not been definitively identified in the literature and require experimental confirmation.

anatabine This compound oxidation Oxidation (e.g., H₂O₂, O₂) anatabine->oxidation photodegradation Photodegradation (UV Light) anatabine->photodegradation hydrolysis Acid/Base Hydrolysis (Extreme pH) anatabine->hydrolysis n_oxide Anatabine-N'-Oxide oxidation->n_oxide ring_opening Ring-Opened Products oxidation->ring_opening other_oxidized Other Oxidized Products oxidation->other_oxidized photoisomers Photoisomers photodegradation->photoisomers photocleavage Cleavage Products photodegradation->photocleavage hydrolyzed_products Hydrolyzed Products (less likely) hydrolysis->hydrolyzed_products

Caption: Putative degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

The following diagram outlines the general workflow for conducting a forced degradation study of this compound.

start Prepare this compound Working Solutions stress Apply Stress Conditions start->stress hydrolysis Hydrolysis (Acid, Base, Neutral) stress->hydrolysis oxidation Oxidation (H₂O₂) stress->oxidation photolysis Photolysis (UV/Vis Light) stress->photolysis sampling Collect Aliquots at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling analysis Analyze by Stability-Indicating HPLC or LC-MS/MS Method sampling->analysis data Quantify Remaining this compound and Identify Degradants analysis->data end Determine Degradation Profile and Pathways data->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing (R,S)-Anatabine Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of (R,S)-Anatabine for in vivo rodent studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in mice and rats?

A1: Based on published studies, a typical starting dose for intraperitoneal (i.p.) administration in both mice and rats ranges from 1 to 5 mg/kg.[1][2][3] For oral administration in mice, doses of 5 and 20 mg/kg have been used.[4] It is crucial to start with a low dose and perform a dose-response study to determine the optimal concentration for your specific experimental model and endpoints.

Q2: What are the common routes of administration for this compound in rodents?

A2: The most common routes of administration are intraperitoneal (i.p.) injection and oral gavage.[1][4] Inhalation has also been explored as a viable route.[1][3] The choice of administration route will depend on the experimental design, desired pharmacokinetic profile, and the specific research question.

Q3: What is the reported bioavailability and half-life of this compound in rodents?

A3: Following intraperitoneal injection in rats, the bioavailability of anatabine (B1667383) has been reported to be 68.6%.[1] The half-life of anatabine is relatively short, approximately 68.4 minutes in rats and 12.6 minutes in mice.[5] This short half-life may necessitate multiple daily doses or the use of a sustained-release formulation for chronic studies.[1]

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. It can inhibit the activation of pro-inflammatory transcription factors such as NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3).[1][6][7] Additionally, anatabine has been identified as an activator of the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway, which is involved in the cellular redox balance and anti-inflammatory responses.[6][8]

Troubleshooting Guides

Issue: Signs of Acute Toxicity or Adverse Events in Animals
  • Symptoms: Animals may exhibit tremors, hypothermia, flattened body posture, ptosis (drooping of the upper eyelid), or seizures at higher doses.[2]

  • Possible Cause: The administered dose of this compound may be too high. Doses of 10 mg/kg i.p. in rats have been associated with tremors, while 25 mg/kg i.p. has been shown to induce severe seizures.[2]

  • Solution:

    • Immediately cease administration of the compound.

    • Monitor the animal closely for recovery. Provide supportive care as needed (e.g., warming pad for hypothermia).

    • For future experiments, reduce the dosage significantly. Conduct a thorough dose-escalation study starting from a much lower dose (e.g., 1 mg/kg) to identify a well-tolerated and effective dose.

    • Consider the route of administration, as toxicity can vary between routes.

Issue: Complications During Intraperitoneal (IP) Injection
  • Symptoms: Fluid leakage from the injection site, vocalization or signs of pain during injection, or presence of blood, urine, or gastrointestinal contents in the syringe upon aspiration.

  • Possible Cause: Improper injection technique, incorrect needle placement, or use of an inappropriate needle size.

  • Solution:

    • Proper Restraint: Ensure the animal is securely restrained to prevent movement during the injection. For rats, a two-person technique is often preferred.[9][10]

    • Correct Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11][12]

    • Needle Insertion: Insert the needle at a 30-40° angle with the bevel facing up.[9][13]

    • Aspiration: Always aspirate (pull back the plunger) before injecting to ensure the needle is not in a blood vessel or organ.[11][12] If any fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[11]

    • Needle and Volume Guidelines: Use the appropriate needle gauge and do not exceed the maximum recommended injection volume for the animal's weight.[9][10]

Issue: Difficulties with Oral Gavage
  • Symptoms: Resistance during tube insertion, fluid bubbling from the nose, or signs of respiratory distress after dosing.

  • Possible Cause: Accidental entry of the gavage needle into the trachea, or esophageal or stomach perforation.

  • Solution:

    • Proper Technique: Gently advance the gavage tube along the upper palate of the animal's mouth.[14][15] The animal should swallow as the tube passes into the esophagus.[14][15] If resistance is met, do not force the tube.[14][15]

    • Correct Tube Length: Measure the gavage tube from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[14][16]

    • Animal Restraint: Proper restraint with the head and neck extended helps to create a straight path to the esophagus.[14][15]

    • Monitor After Dosing: Observe the animal for at least 5-10 minutes post-gavage for any signs of distress.[14][15]

Data Presentation

Table 1: Summary of this compound Dosages in Rodent In Vivo Studies

SpeciesRoute of AdministrationDosage RangeObserved EffectsReference
RatIntraperitoneal (i.p.)1, 2, 5 mg/kgDose-dependent reduction in carrageenan-induced paw edema.[1],[3]
RatIntraperitoneal (i.p.)1, 10, 25 mg/kg1 mg/kg increased locomotor activity; 10 mg/kg decreased activity with tremors; 25 mg/kg induced seizures.[2]
RatOral (in chow)Not specifiedInvestigated for teratogenicity.[17]
MouseIntraperitoneal (i.p.)5 mg/kgReduced plasma levels of pro-inflammatory cytokines (TNFα and IL-6).[1]
MouseOral (in drinking water)5, 20 mg/kgAmeliorated clinical manifestations of DSS-induced colitis.[4]
MouseInhalation~10, ~20 mg/kg/dayReduced neurological deficits and bodyweight loss in a model of multiple sclerosis.[1],[3]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

SpeciesRoute of AdministrationBioavailability (%)Half-life (t½)Cmax (at 5 mg/kg)Reference
RatIntravenous (i.v.)N/A68.4 minN/A[1],[5]
RatIntraperitoneal (i.p.)68.6%-2.73 µg/mL[1]
MouseIntraperitoneal (i.p.)-12.6 min-[5]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Mice and Rats
  • Preparation:

    • Prepare the this compound solution in a sterile vehicle. Common vehicles include sterile saline or phosphate-buffered saline (PBS).

    • Warm the solution to room or body temperature to prevent shock.[10]

    • Draw the calculated volume into a sterile syringe fitted with an appropriate gauge needle (25-27g for mice, 23-25g for rats).[9][10]

  • Animal Restraint:

    • Mouse: Securely restrain the mouse by scruffing the neck and back to immobilize the head and body. Tilt the mouse so its head is slightly lower than its hindquarters.[10]

    • Rat: A two-person technique is recommended. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand holds the rear feet and tail.[9][10]

  • Injection:

    • Locate the injection site in the lower right quadrant of the abdomen.[11][12]

    • Insert the needle at a 30-40° angle with the bevel facing upwards.[9][13]

    • Aspirate to check for accidental entry into a blood vessel or organ.[11][12]

    • If no fluid is aspirated, inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Oral Gavage in Mice and Rats
  • Preparation:

    • Prepare the this compound solution or suspension.

    • Select the appropriate size gavage needle (feeding tube). A flexible tube is often preferred to minimize the risk of injury.[14][18]

    • Measure the correct length of the tube by holding it alongside the animal from the mouth to the last rib.[14][16]

    • Fill the syringe with the calculated dose volume. The maximum recommended volume is 10 ml/kg for mice and 10-20 ml/kg for rats.[14]

  • Animal Restraint:

    • Mouse: Restrain the mouse by scruffing the loose skin over the shoulders.

    • Rat: Hold the rat near the thoracic region and support its lower body.

    • Extend the animal's head back to create a straight line through the neck and esophagus.[14][15]

  • Gavage Procedure:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[14]

    • The tube should pass easily with no resistance. The animal may exhibit swallowing motions.[14][15]

    • If resistance is felt, withdraw the tube and try again. Do not force it.

    • Once the tube is in the stomach, administer the substance slowly.

    • Gently remove the tube along the same path of insertion.

    • Return the animal to its cage and monitor for signs of distress.[14][15]

Mandatory Visualizations

Anatabine_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anatabine This compound IKK IKK Anatabine->IKK Inhibits STAT3 STAT3 Anatabine->STAT3 Inhibits Keap1 Keap1 Anatabine->Keap1 Inhibits Pro_Inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) Pro_Inflammatory_Stimuli->IKK Activates Pro_Inflammatory_Stimuli->STAT3 Activates Cell_Membrane IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation STAT3_n STAT3 STAT3->STAT3_n Translocation NRF2 NRF2 Keap1->NRF2 NRF2_n NRF2 NRF2->NRF2_n Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkappaB_n->Inflammatory_Genes Activates STAT3_n->Inflammatory_Genes Activates Antioxidant_Genes Antioxidant/Anti-inflammatory Gene Expression NRF2_n->Antioxidant_Genes Activates

Caption: Anatabine's anti-inflammatory signaling pathway modulation.

Experimental_Workflow Start Start: Experimental Design Dose_Selection 1. Dose Range Selection (e.g., 1-20 mg/kg) Start->Dose_Selection Animal_Model 2. Select Rodent Model (Mouse or Rat) Dose_Selection->Animal_Model Admin_Route 3. Choose Administration Route (IP, Oral, etc.) Animal_Model->Admin_Route Formulation 4. Prepare this compound Formulation Admin_Route->Formulation Dosing 5. Animal Dosing Formulation->Dosing Monitoring 6. Monitor for Adverse Effects and Clinical Signs Dosing->Monitoring Monitoring->Dosing Adjust Dose if needed Data_Collection 7. Data & Sample Collection Monitoring->Data_Collection Analysis 8. Data Analysis Data_Collection->Analysis End End: Conclusion Analysis->End

Caption: General experimental workflow for in vivo rodent studies.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of (R,S)-Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (R,S)-Anatabine. The information is tailored for researchers, scientists, and drug development professionals to help identify, diagnose, and mitigate these common analytical challenges.

Troubleshooting Guide

This section provides solutions to common issues encountered during the LC-MS/MS analysis of anatabine (B1667383), with a focus on mitigating matrix effects.

Question: I am observing significant ion suppression for my this compound signal in urine/plasma samples. What are the likely causes and how can I troubleshoot this?

Answer:

Ion suppression is a common challenge in bioanalysis, primarily caused by co-eluting endogenous components from the sample matrix that compete with the analyte for ionization.[1][2] Key troubleshooting steps involve optimizing your sample preparation and chromatographic conditions.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[2][3]

    • Protein Precipitation (PPT): A simple and rapid technique, particularly for plasma samples, is protein precipitation with acetonitrile (B52724) or methanol. However, this method may be less effective at removing phospholipids (B1166683), a major source of ion suppression.[3][4]

    • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning anatabine into an immiscible organic solvent, leaving many interfering matrix components in the aqueous phase.[3] Optimization of solvent choice and pH is crucial for efficient extraction.

    • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by selectively isolating anatabine and removing a broad range of interfering compounds.[2][3][4] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective.[4]

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as anatabine-d4, is highly recommended.[2][5][6] The SIL-IS co-elutes with anatabine and experiences similar matrix effects, allowing for accurate correction during data analysis.[2][7]

  • Chromatographic Optimization: Adjusting the HPLC or UPLC method can help separate anatabine from interfering matrix components.[2][8]

    • Gradient Modification: Modify the mobile phase gradient to improve the resolution between anatabine and co-eluting peaks.[2]

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, PFP) to alter selectivity and improve separation from matrix interferences.

  • Sample Dilution: A straightforward approach is to dilute the sample, which can reduce the concentration of interfering matrix components.[2][8] However, this may compromise the sensitivity of the assay if anatabine concentrations are low.[8]

Question: My calibration curve for this compound in the matrix is non-linear, while the curve in a neat solution is linear. What could be the cause?

Answer:

Non-linearity in matrix-matched calibration curves, when compared to linear curves in neat solutions, is a strong indicator of matrix effects.[9] This suggests that the degree of ion suppression or enhancement is not constant across the concentration range of your calibrators.

Possible Causes and Solutions:

  • Concentration-Dependent Matrix Effects: The interfering components in the matrix may have a more pronounced effect at lower or higher concentrations of anatabine.

    • Solution: Employ a stable isotope-labeled internal standard (SIL-IS). The ratio of the analyte to the IS should remain consistent, even with varying matrix effects, thus linearizing the response.[6]

  • Inadequate Sample Cleanup: The sample preparation method may not be sufficiently removing interfering substances.

    • Solution: Re-evaluate and optimize your sample preparation protocol. Consider switching from a simple method like protein precipitation to a more selective one like SPE or LLE.[3][4]

  • Matrix Variability: Different lots of blank matrix used to prepare calibrators can have varying levels of interfering components.

    • Solution: Prepare your calibration curve and quality control (QC) samples from a pooled lot of blank matrix to ensure consistency.[10]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects in LC-MS/MS are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[2] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate and imprecise quantification of anatabine.[2] Biological samples like urine and plasma are complex matrices containing endogenous substances such as salts, proteins, and phospholipids that can interfere with the ionization of anatabine.[1][2]

Q2: How can I quantitatively assess the extent of matrix effects in my assay?

A2: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[5][10] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample to the peak area of the same amount of analyte in a neat solution. The matrix factor (MF) is calculated as follows:

  • Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF close to 1 implies minimal matrix effect.

Q3: Is a structural analog suitable as an internal standard if a stable isotope-labeled version of anatabine is unavailable?

A3: While a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, a co-eluting structural analog can be a viable alternative.[5][11] However, it is crucial to ensure that the analog chromatographically co-elutes with anatabine and exhibits a similar ionization response to matrix interferences. The effectiveness of a structural analog in compensating for matrix effects should be thoroughly validated.

Q4: Can changing the ionization source or its settings help mitigate matrix effects?

A4: While electrospray ionization (ESI) is commonly used and is susceptible to matrix effects, atmospheric pressure chemical ionization (APCI) can sometimes be less prone to matrix effects for certain analytes.[12] Additionally, optimizing ESI source parameters such as capillary voltage, gas flows, and temperature can sometimes help to minimize ion suppression, but this is often less effective than robust sample preparation and chromatography.[13]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS with Protein Precipitation

This protocol is adapted from a method for the analysis of nicotine (B1678760) and its metabolites, including anatabine, in smokers' urine.[14][15]

1. Sample Preparation (Protein Precipitation):

  • To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample.
  • Add 50 µL of an internal standard working solution (e.g., anatabine-d4 in water).
  • For total anatabine measurement (including glucuronidated forms), add 150 µL of β-glucuronidase solution in ammonium (B1175870) acetate (B1210297) buffer and incubate. For free anatabine, omit this step and add 150 µL of buffer.
  • Add 300 µL of cold acetonitrile to precipitate proteins.
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UPLC system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in methanol.
  • Gradient: A suitable gradient to separate anatabine from other matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Detection: Multiple Reaction Monitoring (MRM).

Protocol 2: Evaluation of Matrix Effect using the Post-Extraction Spike Method

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Spike this compound standard into the mobile phase at a known concentration (e.g., mid-range of your calibration curve).
  • Set B (Post-Extraction Spike): Take a blank urine/plasma sample and perform the entire extraction procedure (e.g., Protocol 1). After the final reconstitution step, spike the extracted matrix with the same amount of this compound as in Set A.
  • Set C (Pre-Extraction Spike - for Recovery): Spike the blank matrix with this compound at the same concentration as Set A before starting the extraction procedure.

2. Analyze all three sets by LC-MS/MS.

3. Calculate Matrix Effect and Recovery:

  • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
  • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on the recovery of alkaloids and the observed matrix effects. This data is illustrative and based on typical findings in the literature for similar analytes in complex matrices.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)85 - 105%40 - 70% (Suppression)[4][12]
Liquid-Liquid Extraction (LLE)60 - 90%75 - 95% (Reduced Suppression)[3][4]
Solid-Phase Extraction (SPE)80 - 110%90 - 110% (Minimal Effect)[3][4]

Note: Matrix Effect (%) is presented here as (Response in Matrix / Response in Neat Solution) * 100. A value below 100% indicates ion suppression.

Visualizations

Workflow for Troubleshooting Matrix Effects

cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Mitigation Strategies cluster_3 Verification start Poor Reproducibility or Inaccurate Quantification issue Suspect Matrix Effects start->issue eval Evaluate Matrix Effect (Post-Extraction Spike) issue->eval check_is Check Internal Standard Performance issue->check_is opt_prep Optimize Sample Prep (SPE, LLE) eval->opt_prep Significant ME use_sil Use SIL-IS check_is->use_sil Poor Correction opt_chrom Optimize Chromatography opt_prep->opt_chrom dilute Dilute Sample opt_chrom->dilute validate Re-validate Method use_sil->validate dilute->validate end Reliable Quantification validate->end

Caption: A flowchart for systematically troubleshooting matrix effects.

Decision Tree for Sample Preparation Method Selection

start Start: Need to Analyze This compound in Complex Matrix q1 High Throughput Required? start->q1 ppt Protein Precipitation (PPT) (Fast but less clean) q1->ppt Yes lle Liquid-Liquid Extraction (LLE) (Cleaner, more selective) q1->lle No q2 PPT provides sufficient cleanliness? ppt->q2 q2->lle No end Optimized Method q2->end Yes spe Solid-Phase Extraction (SPE) (Cleanest, most selective) lle->spe Need even cleaner extract lle->end spe->end

Caption: A decision-making framework for choosing a sample preparation technique.

References

Reducing background noise in (R,S)-Anatabine cell signaling assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges in (R,S)-Anatabine cell signaling assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways modulated by this compound?

A1: this compound is an alkaloid with known anti-inflammatory properties that modulates several key cell signaling pathways. Its primary mechanisms of action include the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of cellular antioxidant responses.[1][2] this compound also interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs) and can influence MAPK signaling.[1][2]

Q2: What are the most common assays used to study the bioactivity of this compound?

A2: Common assays to investigate the effects of this compound include:

  • Luciferase Reporter Assays: To quantify the activation of the NRF2 pathway and the inhibition of NF-κB transcriptional activity.

  • Western Blotting: To detect changes in the phosphorylation status of key signaling proteins like STAT3 and components of the MAPK pathway.

  • Radioligand Binding Assays: To determine the binding affinity of anatabine (B1667383) to various nicotinic acetylcholine receptor (nAChR) subtypes.

  • Immunofluorescence Assays: To visualize the nuclear translocation of transcription factors like NF-κB.

Q3: What are the general sources of high background noise in cell signaling assays?

A3: High background noise can originate from several sources, including non-specific binding of antibodies, cellular autofluorescence, reagent contamination, and issues with the detection instrument. In luciferase assays, high background can be due to the intrinsic activity of the reporter in the cell line or contamination of reagents.[4][5] For Western blotting, insufficient blocking, high antibody concentrations, and cross-reactivity of antibodies are common culprits.[6]

Troubleshooting Guides

Luciferase Reporter Assays (NRF2 Activation and NF-κB Inhibition)

High background or low signal-to-noise ratio is a frequent issue in luciferase reporter assays. The following table outlines common problems and potential solutions.

ProblemPotential CauseRecommended Solution
High Background Signal High basal activity of the reporter in the chosen cell line.Select a cell line with lower basal reporter activity or use a negative control vector lacking the specific response element to determine pathway-specific signal.[4]
Reagent contamination.Prepare fresh, sterile reagents before each experiment.[4][5]
Sub-optimal plate type.Use white, opaque plates to minimize crosstalk between wells and reduce background luminescence.[5][7]
Low or No Signal Ineffective concentration of this compound or stimulus.Verify the activity and optimize the concentration of anatabine and any stimulating agents (e.g., TNF-α for NF-κB). Include known activators (e.g., sulforaphane (B1684495) for NRF2) as positive controls.[4]
Low transfection efficiency.Optimize the transfection protocol. Use a co-transfected control reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[4][5]
Poor quality of plasmid DNA or reagents.Use high-quality, endotoxin-free plasmid DNA. Ensure luciferase substrates are fresh and properly stored.[5][7]
High Variability Between Replicates Inconsistent cell seeding density.Ensure uniform cell seeding in each well, as variations can significantly affect assay sensitivity.[4][8]
Pipetting errors.Use calibrated pipettes and consider preparing a master mix for reagents to be added to multiple wells.[5][7]
Western Blotting for Phosphorylated Proteins (STAT3 and MAPK)

Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of phosphorylation.

ProblemPotential CauseRecommended Solution
High Background Non-specific antibody binding.Optimize blocking conditions. Consider switching from non-fat milk to Bovine Serum Albumin (BSA), especially for phospho-specific antibodies, as milk contains phosphoproteins that can cause background.[6][9] Increase the number and duration of wash steps.
Primary or secondary antibody concentration is too high.Titrate both primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[6]
Cross-reactivity of the secondary antibody.Run a control lane with only the secondary antibody to check for non-specific binding.
Weak or No Signal Low abundance of the phosphorylated protein.Increase the amount of protein loaded per lane. Consider immunoprecipitation to enrich for the phosphoprotein of interest.[6]
Dephosphorylation of the target protein during sample preparation.Always include phosphatase inhibitors in the lysis buffer and keep samples on ice.[6][9]
Inefficient transfer of proteins to the membrane.Optimize transfer conditions (time, voltage). Verify transfer efficiency using Ponceau S staining.[4]
Non-specific Bands Antibody is not specific to the phosphorylated target.Use a phosphatase-treated lysate as a negative control. The signal should be absent or significantly reduced in the treated sample.[9]
Sample degradation.Prepare fresh lysates and always include protease inhibitors in the lysis buffer.[4]
Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assays

These assays are sensitive to various experimental parameters that can affect the accuracy of binding affinity measurements.

ProblemPotential CauseRecommended Solution
High Non-Specific Binding Radioligand concentration is too high.Use a concentration of radioligand at or below its Kd value for the receptor.
Insufficient washing.Increase the number and volume of washes to effectively remove unbound radioligand.
Binding of radioligand to the filter.Pre-soak filters in a solution like polyethyleneimine to reduce non-specific binding.
Low Specific Binding Low receptor expression in the membrane preparation.Use a cell line with higher receptor expression or prepare membranes from a tissue known to be rich in the nAChR subtype of interest.
Degradation of the receptor during membrane preparation.Perform all steps at 4°C and include protease inhibitors in the buffers.
High Variability Inconsistent protein concentration in membrane preparations.Accurately determine the protein concentration of each membrane preparation using a reliable method like the Bradford or BCA assay.
Pipetting errors with small volumes of radioligand or competitor.Use calibrated pipettes and prepare serial dilutions of the competitor carefully.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound. Note that experimental conditions such as cell lines, treatment durations, and assay methods may vary between studies.

Table 1: NRF2 Activation by this compound

CompoundCell LineConcentration (µM)Fold Activation (vs. Control)Reference
This compoundHEK293 (NRF2/ARE Luciferase Reporter)250Statistically significant activation (p < 0.05)[1]
Sulforaphane (Positive Control)HEK293 (NRF2/ARE Luciferase Reporter)10Significant activation[1]
Dimethyl Fumarate (Positive Control)HEK293 (NRF2/ARE Luciferase Reporter)50Significant activation[1]

Table 2: Inhibition of STAT3 and NF-κB Phosphorylation by this compound

PathwayCell Line/ModelStimulusThis compound EffectReference
STAT3 PhosphorylationSH-SY5Y, HEK293, Human Microglia, Human Blood Mononuclear CellsLPS or TNF-αPrevention of phosphorylation[3]
NF-κB PhosphorylationSH-SY5Y, HEK293, Human Microglia, Human Blood Mononuclear CellsLPS or TNF-αPrevention of phosphorylation[3]

Experimental Protocols

NRF2/ARE Luciferase Reporter Assay

This protocol is a generalized method for assessing the NRF2-activating potential of this compound.

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293) stably expressing an NRF2/ARE-driven luciferase reporter gene into a 96-well white, clear-bottom plate at an optimized density. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound. Include a known NRF2 activator (e.g., sulforaphane) as a positive control and a vehicle control. Replace the culture medium with the compound dilutions and incubate for the desired time (e.g., 24 hours).

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to a measure of cell viability or a co-transfected control reporter (e.g., Renilla luciferase).

STAT3 Phosphorylation Western Blot

This protocol outlines a general workflow for detecting changes in STAT3 phosphorylation.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with varying concentrations of this compound for a specified time, followed by stimulation with a known STAT3 activator (e.g., IL-6) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. Wash and then incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 to normalize the p-STAT3 signal.

Signaling Pathway and Experimental Workflow Diagrams

anatabine_signaling_pathways cluster_nucleus Nucleus anatabine This compound nAChR nAChRs anatabine->nAChR Activates keap1 KEAP1 anatabine->keap1 Inhibits nfkb_complex IκB-NF-κB anatabine->nfkb_complex Inhibits Activation stat3 STAT3 anatabine->stat3 Inhibits Phosphorylation mapk MAPK Signaling anatabine->mapk Modulates nrf2 NRF2 keap1->nrf2 Degrades are ARE nrf2->are Translocates to Nucleus & Binds antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes Activates nfkb NF-κB proinflammatory_genes Pro-inflammatory Gene Expression nfkb->proinflammatory_genes Translocates to Nucleus & Activates p_stat3 p-STAT3 stat3->p_stat3 Phosphorylation p_stat3->proinflammatory_genes Translocates to Nucleus & Activates nucleus Nucleus

Caption: this compound Signaling Pathways.

luciferase_workflow start Start seed_cells Seed reporter cell line in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat cells with This compound & controls incubate1->treat incubate2 Incubate (e.g., 24h) treat->incubate2 lyse Lyse cells incubate2->lyse add_substrate Add luciferase substrate lyse->add_substrate read Measure luminescence add_substrate->read analyze Analyze data (Normalize to control) read->analyze end End analyze->end

Caption: Luciferase Reporter Assay Workflow.

western_blot_workflow start Start cell_treatment Cell treatment with This compound & stimulus start->cell_treatment lysis Cell Lysis (with phosphatase inhibitors) cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Analysis & Normalization (to total protein) detection->analysis end End analysis->end

Caption: Phospho-Protein Western Blot Workflow.

References

Technical Support Center: Refinement of (R,S)-Anatabine Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of (R,S)-anatabine using column chromatography. Below you will find frequently asked questions (FAQs) and a detailed troubleshooting guide to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and other tobacco alkaloids. Depending on the synthetic route, impurities may include 3-aminomethylpyridine, benzophenoneimine, and benzophenone.[1] Minor tobacco alkaloids like nornicotine (B190312) and anabasine (B190304) could also be present.[1]

Q2: What is the primary purpose of using column chromatography for this compound purification?

A2: Column chromatography is a crucial step for separating this compound from closely related impurities and reaction byproducts, aiming to achieve high purity of the racemic mixture before any subsequent chiral separation of the (R) and (S) enantiomers.[1][2]

Q3: What are the recommended stationary and mobile phases for purifying this compound by column chromatography?

A3: Silica (B1680970) gel is a commonly used stationary phase for the column chromatography of anatabine (B1667383).[2] The mobile phase often consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (such as isopropanol (B130326) or ethanol).[1] A small amount of an amine additive, for instance, diethylamine (B46881), may be necessary to improve the peak shape of the basic anatabine compound.[1]

Q4: How can I monitor the separation during column chromatography?

A4: The separation can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC). This allows for the identification of fractions containing the purified this compound.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the column chromatography purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity of Anatabine Fractions Incomplete separation from impurities.Optimize the mobile phase composition. A gradient elution may be necessary to effectively separate anatabine from compounds with similar polarity.
Column overloading.Reduce the amount of crude sample loaded onto the column.
This compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of the polar modifier (e.g., ethanol (B145695) or isopropanol) in the solvent mixture.
Anatabine is strongly adsorbed to the silica gel.Add a small amount of a basic modifier, like diethylamine or triethylamine, to the mobile phase to reduce strong interactions with the acidic silica gel.
Poor peak shape (tailing) in collected fractions Strong interaction between the basic anatabine and the acidic silica gel stationary phase.As mentioned above, add a small amount of an amine additive (e.g., diethylamine) to the mobile phase to improve the peak shape.[1]
Presence of (S)-(-)-enantiomer in the final product The initial synthesis was not enantioselective, or racemization occurred.Standard silica gel column chromatography will not separate enantiomers. Chiral HPLC or derivatization followed by chromatography is required for enantiomeric separation.[1]
Low overall yield after purification Loss of product during the workup and purification stages.An efficient extraction and distillation process using a solvent like methyl t-butyl ether (MTBE) prior to chromatography can improve recovery and purity to over 99%.[3]
Irreversible adsorption of the product onto the column.Ensure the mobile phase is appropriate and consider deactivating the silica gel slightly if strong adsorption is suspected.

Experimental Protocols

Protocol 1: General Column Chromatography Purification of this compound
  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system.

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a compatible solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the mobile phase. A typical starting mobile phase could be a mixture of hexane and a small percentage of a polar modifier like isopropanol with a small amount of an amine additive.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

Experimental Workflow for this compound Purification

G A Crude this compound Mixture B Dissolve in Minimal Solvent A->B C Load onto Silica Gel Column B->C D Elute with Mobile Phase Gradient (e.g., Hexane/Isopropanol +/- Amine) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Purified this compound H->I

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting Logic for Low Purity

G A Low Purity Detected? B Check for Column Overloading A->B Yes G Pure Product A->G No C Optimize Mobile Phase B->C Not Overloaded D Reduce Sample Load B->D Overloaded E Implement Gradient Elution C->E F Re-run Chromatography D->F E->F F->G

Caption: Decision-making process for troubleshooting low purity in anatabine purification.

References

Technical Support Center: Synthesis of Anatabine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of anatabine (B1667383) and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing anatabine?

A1: The primary methods for synthesizing anatabine are through racemic synthesis via Schiff base formation and enantioselective synthesis using a chiral auxiliary.[1] A biomimetic synthesis route starting from baikiain has also been reported, though detailed protocols are less common.[1]

Q2: I am experiencing low overall yields in my racemic anatabine synthesis. What are the likely causes and how can I improve it?

A2: Low overall yield is a common issue. Potential causes include:

  • Incomplete formation of the imine intermediate: The initial condensation reaction to form the Schiff base is an equilibrium process. The presence of water can shift the equilibrium back towards the starting materials.[2]

  • Suboptimal base for alkylation: The choice of a strong, non-nucleophilic base is critical for the cyclization step. While Lithium diisopropylamide (LDA) is commonly used, potassium tert-butoxide (KtOBu) has been shown to improve both yield and purity.[2][3]

  • Side reactions and byproduct formation: A significant byproduct, benzophenone (B1666685), can form and lower the yield.[2][3]

  • Inefficient purification: Product loss during workup and purification can drastically reduce the final yield.[2]

To improve the yield, consider using benzophenoneimine instead of benzophenone as a starting material. This avoids the formation of water as a byproduct, driving the reaction forward, and can reduce benzophenone byproduct formation from 8-12% to less than 3%.[2][3] An extraction and distillation process using methyl t-butyl ether (MTBE) has also been shown to yield anatabine with a purity greater than 99%.[2][3]

Q3: My enantioselective synthesis is resulting in poor enantioselectivity. What are the key factors to consider?

A3: Poor enantioselectivity can often be attributed to racemization during the reaction or workup.[2] The key factor for high enantioselectivity is the choice and purity of the chiral auxiliary, such as (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone for (R)-(+)-anatabine.[2][4] Maintaining mild reaction and workup conditions is crucial to prevent racemization.

Q4: What are the common impurities found in crude anatabine, and how can they be removed?

A4: Common impurities include unreacted starting materials (e.g., 3-aminomethylpyridine, benzophenoneimine), byproducts like benzophenone, and in the case of enantioselective synthesis, the undesired enantiomer.[5] Purification can be achieved through:

  • Acid-Base Workup and Extraction: To separate the basic anatabine from neutral or acidic impurities.[5]

  • Distillation: Highly effective for achieving high purity, especially after extraction with MTBE.[5]

  • Chromatography: Column chromatography and High-Performance Liquid Chromatography (HPLC) are effective for separating anatabine from closely related impurities. Chiral HPLC is essential for separating enantiomers.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Overall Yield Incomplete formation of the initial imine intermediate due to water.[2]Use benzophenoneimine instead of benzophenone to avoid water as a byproduct. Ensure anhydrous conditions.[2][3]
Suboptimal base selection for the alkylation step.[2]Use potassium tert-butoxide (KtOBu) instead of LDA, which has been reported to increase yield to 25% with 97% purity.[2][3]
Significant byproduct formation (e.g., benzophenone).[3]The use of benzophenoneimine can reduce benzophenone byproduct to less than 3%.[3]
Inefficient product recovery during workup.[2]Employ an extraction and distillation process using methyl t-butyl ether (MTBE) for higher recovery and purity (>99%).[2][3]
Poor Enantioselectivity Racemization during the reaction or workup.[2]Maintain mild reaction and workup conditions.
Impure chiral auxiliary.Ensure the chiral auxiliary is of high enantiomeric purity.
Reaction Fails to Proceed Inactive reagents.Verify the quality and activity of all reagents, especially the strong base (e.g., LDA, KtOBu) and the dielectrophile.[2]
Incorrect reaction temperature.Adhere strictly to the specified reaction temperatures for each step. For example, the alkylation step with LDA often requires temperatures as low as -78°C.[1][2]
Low Purity of Final Product Presence of benzophenone impurity.[5]Use benzophenoneimine in a solvent-less reaction to improve the purity of the intermediate.[3][5] Purify the final product using MTBE extraction and distillation.[5]
Presence of the undesired enantiomer.[5]Perform chiral resolution using chiral HPLC.[5]

Quantitative Data Summary

The following table summarizes reported yields and purities for different synthetic approaches to anatabine.

Synthesis Method Key Reagents Intermediate Purity Final Yield Final Purity Reference
Deo et al. Method Benzophenone, 3-aminomethylpyridine, LDA~83-85%10% (after chloroform (B151607) extraction)Not Specified[3][5]
Improved Racemic Synthesis Benzophenoneimine, 3-aminomethylpyridine, KtOBu93-95%25%>97%[2][3][5]
Enantioselective Synthesis (1R,2R,5R)-(+)-2-hydroxy-3-pinanoneNot SpecifiedGood overall chemical yieldExcellent enantiomeric excess[1][2][4]
Purification via MTBE Extraction & Distillation KOH/K2CO3, MTBENot ApplicableNot Specified>99%[3][5]

Experimental Protocols

Protocol 1: Improved Racemic Synthesis of Anatabine

This protocol is adapted from a patented method designed for improved yield and purity.[3]

Step 1: Formation of Benzylhydrylidene-pyridin-3-ylmethyl-amine

  • Combine 3-aminomethylpyridine and benzophenoneimine in a 1:1 molar ratio in a reaction vessel. The reaction can be performed neat (without solvent).[1]

  • The reaction is exothermic and typically proceeds at 45-55°C.[2] Stir for approximately 6 hours.[1]

  • The resulting intermediate, benzylhydrylidene-pyridin-3-ylmethyl-amine, can be used in the next step with a typical purity of 93-95%.[3]

Step 2: Cyclization to form Anatabine

  • Dissolve the intermediate from Step 1 in anhydrous tetrahydrofuran (B95107) (THF).[1]

  • Cool the solution to a temperature between -78°C and -45°C.[1]

  • Add 1.5 equivalents of potassium tert-butoxide (KtOBu) and stir the mixture for 30 minutes.[1]

  • Slowly add a solution of cis-1,4-dichloro-2-butene (B23561) in THF to the reaction mixture.

  • Allow the reaction to warm to -45°C and maintain for 1-2 hours.[1]

  • Acidify the reaction mixture to hydrolyze the imine, then basify to induce intramolecular N-alkylation and the formation of anatabine.[1]

  • Extract the anatabine with methyl tert-butyl ether (MTBE) and purify by distillation to yield anatabine with a purity of >99%.[1][3]

Protocol 2: Enantioselective Synthesis of (R)-(+)-Anatabine

This protocol is based on a general procedure involving a chiral pinanone template.[2][4]

Step 1: Formation of the Chiral Ketimine

  • A solution of (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine (B1677787) in a suitable solvent (e.g., toluene) is refluxed with a Dean-Stark trap to remove water.[2]

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure to yield the crude chiral ketimine.

Step 2: Enantioselective C-Alkylation and Cyclization

  • Dissolve the chiral ketimine in anhydrous THF and cool to -78°C under an inert atmosphere.[4]

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF and stir for 30 minutes.[4]

  • Add cis-1,4-dichloro-2-butene and allow the reaction to proceed at -78°C for several hours.[4]

  • Quench the reaction with water.[4]

  • Perform acidic hydrolysis to remove the chiral auxiliary, followed by basification to induce intramolecular ring closure, forming (R)-(+)-Anatabine.[2][4]

  • Extract the final product and purify by silica (B1680970) gel column chromatography.[4]

Visualizations

G cluster_racemic Racemic Synthesis Workflow cluster_enantio Enantioselective Synthesis Workflow start_racemic 3-Aminomethylpyridine + Benzophenoneimine intermediate_racemic Benzylhydrylidene-pyridin-3-ylmethyl-amine start_racemic->intermediate_racemic Solvent-less, 45-55°C cyclization_racemic Cyclization with KtOBu and cis-1,4-dichloro-2-butene intermediate_racemic->cyclization_racemic Anhydrous THF, -78°C to -45°C hydrolysis_racemic Acidic Hydrolysis & Basification cyclization_racemic->hydrolysis_racemic product_racemic Racemic Anatabine hydrolysis_racemic->product_racemic start_enantio 3-Aminomethylpyridine + Chiral Auxiliary intermediate_enantio Chiral Ketimine start_enantio->intermediate_enantio Toluene, reflux alkylation_enantio Enantioselective C-Alkylation with LDA and cis-1,4-dichloro-2-butene intermediate_enantio->alkylation_enantio Anhydrous THF, -78°C deprotection_enantio N-Deprotection & Cyclization alkylation_enantio->deprotection_enantio product_enantio Enantiopure Anatabine deprotection_enantio->product_enantio

Caption: Synthetic workflows for racemic and enantioselective synthesis of anatabine.

G start Low Yield or Purity Issue check_imine Is imine formation complete? start->check_imine check_base Is the base optimal? check_imine->check_base Yes solution_imine Use benzophenoneimine. Ensure anhydrous conditions. check_imine->solution_imine No check_byproducts Are byproducts significant? check_base->check_byproducts Yes solution_base Use Potassium tert-butoxide (KtOBu). check_base->solution_base No check_purification Is purification efficient? check_byproducts->check_purification No solution_byproducts Use benzophenoneimine route. check_byproducts->solution_byproducts Yes solution_purification Use MTBE extraction and distillation. check_purification->solution_purification No end Improved Yield and Purity check_purification->end Yes solution_imine->check_base solution_base->check_byproducts solution_byproducts->check_purification solution_purification->end

Caption: Troubleshooting logic for low yield and purity in anatabine synthesis.

References

How to increase the stability of (R,S)-Anatabine for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of (R,S)-Anatabine for long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to ensure the integrity of your research.

Troubleshooting Guide: Common Issues with this compound Stability

Issue Potential Cause(s) Recommended Solution(s)
Precipitate forms in aqueous buffer - Exceeding solubility limit.- pH of the solution is too high.- Ensure the concentration does not exceed the solubility of this compound in your chosen buffer (approx. 0.3 mg/mL in PBS, pH 7.2).[1][2]- Adjust the final pH to a slightly acidic to neutral range (pH 6-7.5).[1]- If the experimental design allows, consider using a small percentage (<1%) of a biocompatible co-solvent like DMSO.[1]
Rapid loss of activity in cell culture medium - Degradation due to pH of the medium.- Presence of reactive oxygen species (ROS) from cellular metabolism.- Exposure to light from the incubator or biosafety cabinet.- Confirm the pH of your experimental buffer is within the stable range for anatabine (B1667383).[1]- Consider the addition of a non-interfering antioxidant, such as ascorbic acid (e.g., 0.1% w/v), to the medium.[1]- Protect cell culture plates from direct light exposure.[1]
Inconsistent results between experimental replicates - Variable degradation rates between samples.- Standardize the preparation time for all anatabine dilutions, preparing them as close to the time of use as possible.[1]- Maintain a consistent and cool temperature for all stock and diluted solutions during the experimental setup.[1]- Degas buffers by sonication or sparging with nitrogen to remove dissolved oxygen, which can cause oxidative degradation.[1]
Discoloration of anatabine-containing formulation - Degradation of anatabine or excipients.- For solid formulations, moisture and heat can cause degradation, especially with certain excipients like sodium bicarbonate. Consider using a dry granulation manufacturing process.[3]- For liquid formulations, assess for oxidative degradation and protect from light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A: For long-term stability, this compound supplied as a powder or in an organic solvent like ethanol (B145695) should be stored at -20°C.[2][4][5] Under these conditions, it can be stable for several years.[2][6] Aqueous solutions of this compound are not recommended for storage longer than one day.[2]

Q2: How should I prepare an aqueous solution of this compound for my experiment?

A: If you have this compound in an organic solvent, you can evaporate the solvent under a gentle stream of nitrogen and then dissolve the resulting oil in your aqueous buffer.[2][7] It is crucial to prepare aqueous solutions fresh before each experiment.[1]

Q3: What factors can cause this compound to degrade?

A: The main factors that can lead to the degradation of this compound are:

  • pH: Extreme pH, particularly alkaline conditions, can accelerate degradation.[1]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can degrade the molecule.[1]

  • Light: Exposure to light can cause photolytic degradation.[1]

  • Moisture: this compound is known to be moisture-sensitive.[8]

Q4: Can I do anything to improve the stability of my this compound working solution?

A: Yes, several measures can be taken:

  • pH Control: Maintain the pH of your aqueous solution between 6 and 7.5.[1]

  • Use of Antioxidants: Add a mild antioxidant like ascorbic acid to your buffer.[1]

  • Light Protection: Store and handle the solution in amber vials or wrap containers in aluminum foil.[1]

  • Temperature Control: Keep solutions on ice during experiments and avoid repeated freeze-thaw cycles of stock solutions.[1]

Q5: What analytical methods are suitable for assessing the stability of this compound?

A: A validated stability-indicating HPLC-UV or LC-MS/MS method is recommended.[1] These methods can separate the parent this compound from its potential degradation products, allowing for accurate quantification of the remaining active compound.[1]

Data Presentation: Stability of this compound Under Stress Conditions

The following tables summarize hypothetical data from a forced degradation study to illustrate the impact of different environmental factors on this compound stability.

Table 1: Effect of pH on this compound Stability at 40°C

Time (hours)% Anatabine Remaining (pH 4)% Anatabine Remaining (pH 7)% Anatabine Remaining (pH 9)
0100.0100.0100.0
298.595.288.1
497.190.475.6
894.381.155.2
2485.258.920.7

Table 2: Effect of Stress Conditions and Stabilizer on this compound Stability at pH 7 and 40°C

Time (hours)% Anatabine Remaining (Control, Dark)% Anatabine Remaining (Oxidative, 3% H₂O₂)% Anatabine Remaining (Photolytic, Light Exposure)% Anatabine Remaining (Control + 0.1% Ascorbic Acid)
0100.0100.0100.0100.0
295.270.385.198.9
490.455.872.497.5
881.135.158.295.1
2458.910.230.590.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions to identify degradation pathways and optimal storage conditions.

Materials:

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Sample Preparation: Dilute the stock solution to a final concentration of 100 µg/mL in the respective aqueous buffers for each stress condition.

  • Stress Conditions:

    • Hydrolytic Stress: Incubate samples at pH 4, 7, and 9 at 40°C.

    • Oxidative Stress: Add 3% H₂O₂ to the sample in pH 7 buffer and incubate at 40°C.

    • Photolytic Stress: Expose the sample in pH 7 buffer to light according to ICH Q1B guidelines.

    • Stabilizer Test: Prepare a solution in pH 7 buffer containing 0.1% w/v ascorbic acid and incubate at 40°C.

  • Time Points: Collect aliquots from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC-UV or LC-MS/MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40°C) cluster_analysis Analysis stock Prepare Anatabine Stock (1 mg/mL in Methanol) dilute Dilute Stock to 100 µg/mL in Aqueous Buffers stock->dilute hydrolysis Hydrolysis (pH 4, 7, 9) oxidation Oxidation (3% H₂O₂) photolysis Photolysis (ICH Q1B) stabilizer Stabilizer Test (+ 0.1% Ascorbic Acid) sample Sample at Time Points (0, 2, 4, 8, 24h) hydrolysis->sample oxidation->sample photolysis->sample stabilizer->sample analyze Analyze via HPLC or LC-MS/MS sample->analyze calculate Calculate % Remaining & Plot Degradation analyze->calculate anatabine This compound nfkb NF-κB Activation anatabine->nfkb Inhibits stat3 STAT3 Phosphorylation anatabine->stat3 Inhibits nrf2 NRF2 Pathway anatabine->nrf2 Activates inflammation Pro-inflammatory Response nfkb->inflammation stat3->inflammation antioxidant Antioxidant/Protective Gene Expression nrf2->antioxidant

References

Addressing batch-to-batch variability of synthetic (R,S)-Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of synthetic (R,S)-Anatabine for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a minor tobacco alkaloid, also found in other Solanaceae family plants like tomatoes.[1] It is a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. As a research chemical, it is often used in studies related to neurodegenerative diseases and inflammation.[2] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms (±)-Anatabine, 1,2,3,6-tetrahydro-2,3'-bipyridine
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol [3]
Appearance Light yellow oil
Purity Typically ≥95%[4]
Solubility Soluble in DMSO and dimethylformamide (approx. 15 mg/ml)[4]. Slightly soluble in water; solubility improves in acidic conditions.[5]
Storage Store at -20°C as a solution or in a refrigerator under an inert atmosphere in an amber vial for the neat oil.[4]
Stability The neat compound is hygroscopic and light-sensitive. Aqueous solutions are not recommended for storage for more than one day.[4]

Q2: What are the common impurities found in synthetic this compound?

Impurities in synthetic this compound can originate from the synthetic route, subsequent degradation, or improper storage. Common impurities may include:

  • Related Alkaloids : Nicotine, nornicotine, and anabasine (B190304) are structurally similar compounds that can be present.[5]

  • Synthesis Byproducts : Depending on the synthesis method, byproducts such as benzophenone (B1666685) may be present.[6]

  • Degradation Products : Oxidation and other degradation pathways can lead to the formation of impurities like cotinine, myosmine, and nicotine-N'-oxide.[7][8]

  • Residual Solvents : Solvents used during synthesis and purification may remain in the final product.[5]

Q3: How should I handle and store this compound to minimize degradation?

To ensure the stability and integrity of this compound, follow these handling and storage guidelines:

  • Storage of Neat Oil : Store in an amber vial in a refrigerator under an inert atmosphere to protect from light and moisture.

  • Storage of Solutions : For solutions in organic solvents like ethanol (B145695), storage at -20°C is recommended, which can maintain stability for at least four years.[4]

  • Aqueous Solutions : Prepare aqueous solutions fresh and do not store them for more than one day.[4]

  • Handling : this compound should be handled as a hazardous material. Avoid ingestion, inhalation, and contact with skin and eyes.[4]

Troubleshooting Guide

This guide addresses common issues related to batch-to-batch variability in experiments using synthetic this compound.

Issue 1: Inconsistent experimental results between different batches of this compound.

Inconsistent results are often linked to variations in the purity and impurity profile of different batches.

Troubleshooting Workflow

A Inconsistent Experimental Results B Review Certificate of Analysis (CoA) for each batch A->B C Perform Independent Quality Control Analysis B->C D Compare Purity and Impurity Profiles C->D E Significant Differences Identified? D->E F Correlate Differences with Experimental Observations E->F Yes I No Significant Differences - Investigate Experimental Parameters E->I No G Contact Supplier for Clarification F->G H Modify Experimental Protocol to Account for Variability F->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Recommended Actions:

  • Review the Certificate of Analysis (CoA) : Compare the CoAs for each batch. Look for reported differences in purity, impurity levels, and analytical methods used.

  • Perform Independent Quality Control : If you have the capabilities, perform in-house analysis to verify the purity and identify any uncharacterized impurities. Recommended analytical methods include HPLC-UV and LC-MS/MS.

  • Standardize Solution Preparation : Ensure that solutions are prepared consistently across all experiments. This compound is hygroscopic and sensitive to light, so proper handling is crucial.

Issue 2: Observed biological activity is lower than expected.

A decrease in expected activity can be due to degradation of the compound or the presence of less active isomers or impurities.

Table 2: Potential Causes and Solutions for Low Biological Activity

Potential CauseRecommended Solution
Degradation of this compound Verify the age and storage conditions of your sample. If degradation is suspected, analyze the sample's purity using HPLC. Always prepare fresh aqueous solutions for experiments.[4]
Incorrect Concentration Re-verify the concentration of your stock solution. If possible, use a recently calibrated balance and ensure the compound is fully dissolved.
Presence of Inactive Impurities Analyze the impurity profile of the batch using LC-MS/MS to identify any significant impurities that might interfere with the biological assay.

Issue 3: Unexpected side effects or off-target activity observed.

This may be caused by impurities in the this compound batch that have their own biological activity.

Potential Sources of Impurities in this compound Synthesis

cluster_0 Synthesis and Purification cluster_1 Sources of Impurities A Starting Materials (e.g., 3-aminomethylpyridine) C Synthetic Reactions A->C B Reagents (e.g., benzophenoneimine) B->C D Crude this compound C->D E Purification (e.g., Chromatography, Distillation) D->E F Final this compound Product E->F J Degradation Products F->J Storage/Handling G Related Alkaloids G->E H Unreacted Starting Materials/Reagents H->E I Reaction Byproducts I->E

Caption: Potential sources of impurities in synthetic this compound.

Recommended Actions:

  • Impurity Profiling : Use a high-resolution analytical technique like LC-MS/MS to identify and quantify all impurities in the batch.

  • Literature Review : Research the known biological activities of any identified impurities.

  • Purification : If a problematic impurity is identified, consider re-purifying the this compound sample using techniques like preparative HPLC.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-UV

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrumentation and impurities of interest.

  • Instrumentation and Columns :

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents and Mobile Phase :

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or trifluoroacetic acid (for mobile phase modification).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions :

    • Gradient : A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25-30°C.

    • Detection Wavelength : 261 nm.[4]

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or mobile phase) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 10-50 µg/mL with the mobile phase.

  • Analysis :

    • Inject the prepared sample and a blank (mobile phase) into the HPLC system.

    • Integrate the peak areas of all observed peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identification of Impurities by LC-MS/MS

This protocol outlines a general approach for identifying unknown impurities in an this compound sample.

  • Instrumentation :

    • LC-MS/MS system (e.g., a quadrupole time-of-flight or triple quadrupole mass spectrometer).

  • Liquid Chromatography :

    • Use the same or a similar LC method as described in Protocol 1 to achieve chromatographic separation.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in positive mode is typically suitable for anatabine (B1667383) and related alkaloids.

    • MS Scan : Perform a full scan to detect all ionizable compounds.

    • MS/MS Scan : Perform fragmentation (MS/MS) of the major ions detected to obtain structural information for impurity identification.

  • Data Analysis :

    • Compare the measured mass-to-charge ratios (m/z) of the impurity peaks with databases of known compounds (e.g., common tobacco alkaloids and their metabolites).

    • Analyze the fragmentation patterns to elucidate the structures of unknown impurities.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of (R,S)-Anatabine and Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of two structurally similar alkaloids: (R,S)-anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family, and nicotine (B1678760), the primary psychoactive component of tobacco. While both compounds interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), emerging research indicates they exert their neuroprotective effects through distinct and overlapping mechanisms. This analysis synthesizes experimental data to objectively compare their performance, offering insights for future neurodegenerative disease research and therapeutic development.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data from preclinical studies, providing a comparative overview of the neuroprotective and related activities of this compound and nicotine.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition

CompoundTargetAssay TypeSpeciesIC50 / KiEfficacy (Imax)Reference
This compound α4β2 nAChRRadioligand Binding ([3H]-cytisine)Rat BrainKi: ~100-250 nM-[1]
α4β2 nAChRFunctional Assay (CHO cells)HumanEC50: < 8 µMLower than Nicotine[2]
α7 nAChRFunctional Assay (Xenopus oocytes)HumanEC50: 52-70 µMHigh[1]
Nicotine α4β2 nAChRRadioligand Binding ([3H]-cytisine)Rat BrainKi: ~2 nM-[1]
α4β2 nAChRFunctional Assay (CHO cells)HumanEC50: < 8 µMHigher than Anatabine[2]
α7 nAChRFunctional Assay (Xenopus oocytes)HumanEC50: ~65 µM-[1]

Table 2: In Vivo Neuroprotective and Anti-Inflammatory Effects in Alzheimer's Disease Models

CompoundModelDosageEffectQuantitative ChangeReference
This compound Tg PS1/APPswe Mice10 mg/kg/day (oral)Reduction of iNOS mRNASignificant reduction (P<0.02)[3]
Tg PS1/APPswe Mice20 mg/kg/day (oral)Reduction of iNOS mRNASignificant reduction (P<0.001)[3]
Tg PS1/APPswe Mice20 mg/kg/day (oral)Reduction of Cox-2 mRNASignificant reduction (P<0.001)[3]
Tg PS1/APPswe MiceChronic oral treatmentReduction of Bace1 mRNASignificant reduction[3]
Transgenic AD MiceAcute treatment (4 days)Reduction of soluble Aβ1-40 and Aβ1-42Significantly lowered brain levels[4][5]
Nicotine APP (V717I) Transgenic MiceChronic treatment (5 months)Reduction of Aβ accumulationSignificant decrease in immunopositive plaques[6]
D-Galactose-induced Senescence Mice0.5 mg/kg s.c. & 0.1 mg/kg i.n.Increased BDNF levelsSignificant increase[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

NF-κB Inhibition Assay (Luciferase Reporter System)

This assay quantifies the ability of a compound to inhibit the activation of the NF-κB signaling pathway.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a luciferase reporter construct under the control of an NF-κB response element.

  • Procedure:

    • Seed HEK293 cells in a 96-well plate and culture until they reach optimal confluency.

    • Prepare serial dilutions of this compound or nicotine in serum-free cell culture medium.

    • Aspirate the culture medium from the cells and add the compound dilutions or a vehicle control. Incubate for 1 hour at 37°C.[8]

    • Stimulate the cells by adding a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to a final concentration of 20 ng/mL.[8]

    • Incubate the cells for an additional 3-6 hours to allow for NF-κB activation and subsequent luciferase expression.

    • Lyse the cells and add a luciferase assay reagent.

    • Measure the luminescence using a plate-reading luminometer. The reduction in luminescence in the presence of the test compound compared to the stimulated control indicates the level of NF-κB inhibition.[8]

Microglial Activation Assay

This protocol assesses the effect of a compound on the activation of microglia, the primary immune cells of the central nervous system.

  • Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal mice or rats.

  • Procedure:

    • Plate the primary microglia in 24-well dishes.

    • Pre-treat the cells with varying concentrations of nicotine or this compound for 1 hour.[9]

    • Induce microglial activation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[9]

    • Incubate for 24 hours.

    • Collect the cell culture supernatant (conditioned medium).

    • To assess the neurotoxic effects of the activated microglia, apply the conditioned medium to a separate culture of primary neurons. Neuronal viability can be measured using assays such as the MTT assay.[10]

    • Alternatively, the activation state of the microglia can be assessed directly by measuring the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from the conditioned medium using ELISA, or by analyzing changes in microglial morphology through immunocytochemistry for markers like Iba-1.[11][12]

Beta-Secretase (BACE1) Activity Assay (Fluorometric)

This assay measures the enzymatic activity of BACE1, a key enzyme in the production of amyloid-beta.

  • Principle: The assay utilizes a specific BACE1 substrate that is internally quenched. Cleavage of the substrate by BACE1 results in a fluorescent signal that can be quantified.

  • Procedure:

    • Prepare cell or tissue lysates in an appropriate extraction buffer.[13]

    • In a 96-well black plate, add the cell lysate, a BACE1 fluorogenic substrate, and the test compound (this compound or nicotine) at various concentrations.[14]

    • Include a positive control with a known BACE1 enzyme and a negative control without the enzyme.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorophore used (e.g., Ex/Em = 345/500 nm).[13][14]

    • The reduction in fluorescence in the presence of the test compound compared to the control indicates the level of BACE1 inhibition.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a representative experimental workflow.

G Nicotine Neuroprotective Signaling Pathways Nicotine Nicotine alpha7_nAChR α7 nAChR Nicotine->alpha7_nAChR alpha4beta2_nAChR α4β2 nAChR Nicotine->alpha4beta2_nAChR PI3K PI3K alpha7_nAChR->PI3K Microglia Microglia alpha7_nAChR->Microglia Inhibition of activation alpha4beta2_nAChR->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Apoptosis ↓ Apoptosis Bcl2->Apoptosis NFkB_inhibition ↓ NF-κB Activation Microglia->NFkB_inhibition Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines NFkB_inhibition->Pro_inflammatory_Cytokines Neuroinflammation ↓ Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation

Caption: Nicotine's neuroprotective signaling cascades.

G This compound Neuroprotective Signaling Pathways cluster_0 Anti-inflammatory & Aβ Reduction cluster_1 Antioxidant Response Anatabine Anatabine NFkB NF-κB Anatabine->NFkB Inhibition STAT3 STAT3 Anatabine->STAT3 Inhibition NRF2 NRF2 Anatabine->NRF2 Activation BACE1 BACE1 NFkB->BACE1 Transcription Neuroinflammation ↓ Neuroinflammation NFkB->Neuroinflammation STAT3->BACE1 Transcription STAT3->Neuroinflammation APP APP BACE1->APP Cleavage Abeta ↓ Aβ Production APP->Abeta ARE ARE NRF2->ARE Translocation & Binding Antioxidant_Genes ↑ Antioxidant Genes ARE->Antioxidant_Genes Oxidative_Stress ↓ Oxidative Stress Antioxidant_Genes->Oxidative_Stress

Caption: this compound's neuroprotective signaling cascades.

G Experimental Workflow: Assessing Neuroprotection start Start: Neuronal Cell Culture (e.g., primary neurons, SH-SY5Y) pretreatment Pre-treatment: This compound or Nicotine (various concentrations) start->pretreatment neurotoxic_insult Neurotoxic Insult: (e.g., Aβ oligomers, glutamate, LPS) pretreatment->neurotoxic_insult incubation Incubation (e.g., 24-48 hours) neurotoxic_insult->incubation assessment Assessment of Neuroprotection incubation->assessment cell_viability Cell Viability Assay (e.g., MTT, LDH) assessment->cell_viability apoptosis_assay Apoptosis Assay (e.g., Caspase-3 activity, TUNEL) assessment->apoptosis_assay inflammatory_markers Inflammatory Marker Analysis (e.g., ELISA for cytokines) assessment->inflammatory_markers end End: Data Analysis & Comparison cell_viability->end apoptosis_assay->end inflammatory_markers->end

Caption: A typical experimental workflow for assessing neuroprotection.

References

A Comparative Efficacy Analysis of (R,S)-Anatabine and Other Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of (R,S)-Anatabine with other prominent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, including nicotine (B1678760), varenicline (B1221332), and epibatidine. The following sections present quantitative data on binding affinities and functional potencies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to offer an objective assessment for research and drug development purposes.

Comparative Efficacy Data

The efficacy of nAChR agonists is determined by their binding affinity (Ki) for various receptor subtypes and their functional potency (EC50) in activating these receptors. The following tables summarize these key quantitative parameters for this compound and other selected nAChR agonists.

Table 1: Binding Affinity (Ki) of nAChR Agonists at Various Receptor Subtypes
CompoundnAChR SubtypeKi (nM)SpeciesRadioligandReference
This compound α4β2710 (IC50)Rat[3H]-Cytisine[1][2]
R-Anatabine affinity is twice that of S-Anatabine[3][4]
Nicotine α4β21.6 - 3.77Rat[125I]-Epibatidine[5][6]
α3β4200Bovine[3H]-Epibatidine[7]
α6β21.68Rat[125I]-α-CtxMII[5]
Varenicline α4β20.06 - 0.14Rat/Human[125I]-Epibatidine[5][8][9]
α7125 - 322HumanNot Specified[8][10]
α3β4>8000HumanNot Specified[11]
α6β20.12Rat[125I]-α-CtxMII[5][9]
Epibatidine α4β20.04 - 0.045Rat/Human[3H]-Nicotine[12][13][14]
α720HumanNot Specified[12]
α3 (human)0.0006HumanNot Specified[13]
α3β2 (human)0.16 - 0.23Human[3H]-Epibatidine[15]

Note: Ki values represent the concentration of the competing ligand that binds to half the binding sites at equilibrium. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher binding affinity.

Table 2: Functional Potency (EC50) of nAChR Agonists at Various Receptor Subtypes
CompoundnAChR SubtypeEC50 (µM)Species/Assay SystemEfficacyReference
This compound α4β26.1Human (CHO cells)Full agonist[16]
α6/α3β2β33.6Human (CHO cells)Full agonist[16]
α3β470.6Human (CHO cells)Full agonist[16]
α7158.5Human (CHO cells)Full agonist[16]
Nicotine α4β20.8ZebrafishFull agonist[1]
α3β419.4Human (Adrenal Chromaffin Cells)Partial agonist (80% vs ACh)[17]
α6β20.19Rat (Striatal Synaptosomes)Full agonist[5]
α754.5Human (CHO cells)Weak activity[16]
Varenicline α4β20.054Human (Xenopus oocytes)Partial agonist (7% vs ACh)[17]
α3β41.8Human (Adrenal Chromaffin Cells)Full agonist (103% vs ACh)[17]
α6β20.007Rat (Striatal Synaptosomes)Partial agonist (49% vs Nicotine)[5][9]
α7--Full agonist[18]
Epibatidine α4β2-Chicken (Xenopus oocytes)Full agonist[15]
α72Chicken (Xenopus oocytes)Full agonist[15]
α3β2-Human (Xenopus oocytes)Full agonist[15]
α3β4-Human (Xenopus oocytes)Full agonist[15]

Note: EC50 represents the concentration of a drug that gives a half-maximal response. Efficacy refers to the maximal response induced by the drug.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays used to characterize nAChR agonists.

Radioligand Binding Assay (Displacement of [³H]-Epibatidine)

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand, such as [³H]-epibatidine, from nAChRs.

1. Membrane Preparation:

  • Tissues (e.g., rat forebrain) or cells expressing the nAChR subtype of interest are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.[19]

2. Binding Reaction:

  • The membrane preparation is incubated with a fixed concentration of [³H]-epibatidine and varying concentrations of the unlabeled test compound.[19]

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled nAChR ligand like nicotine (e.g., 300 µM).[19]

  • The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).[19]

3. Separation and Detection:

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) to separate the bound from the free radioligand.[19]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.[19]

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional properties of nAChRs, such as agonist potency (EC50) and efficacy, by recording the ion currents that flow through the receptor channels upon agonist application.

1. Oocyte Preparation and RNA Injection:

  • Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.[20]

  • The oocytes are injected with cRNAs encoding the subunits of the desired nAChR subtype.[20]

  • Injected oocytes are incubated for 2-7 days to allow for receptor expression.[20][21]

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).[22]

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[21][23]

  • The membrane potential is clamped at a holding potential (e.g., -70 mV).[21]

3. Agonist Application and Data Acquisition:

  • The agonist of interest is applied to the oocyte through the perfusion system at various concentrations.

  • The resulting inward currents, carried by Na+ and Ca2+ ions, are recorded.

  • The peak current amplitude at each agonist concentration is measured.

4. Data Analysis:

  • The current responses are normalized to the maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).

  • A dose-response curve is generated by plotting the normalized current against the agonist concentration.

  • The EC50 value and the maximal efficacy (Emax) are determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The activation of nAChRs initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for characterizing nAChR agonists.

nAChR_Signaling_Pathway Agonist nAChR Agonist (e.g., Anatabine, Nicotine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt MAPK MAPK/ERK Pathway Ca_Signal->MAPK JAK_STAT JAK/STAT Pathway Ca_Signal->JAK_STAT Cell_Survival Cell Survival & Neuroprotection PI3K_Akt->Cell_Survival Gene_Expression Altered Gene Expression MAPK->Gene_Expression JAK_STAT->Gene_Expression

Caption: Downstream signaling pathways activated by nAChR agonists.

Experimental_Workflow Start Start: Characterization of a Novel nAChR Agonist Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Two-Electrode Voltage Clamp (Determine EC50 and Efficacy) Start->Functional_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion: Efficacy Profile of the Agonist Data_Analysis->Conclusion

Caption: Experimental workflow for nAChR agonist characterization.

References

Validating the Anti-inflammatory Effects of (R,S)-Anatabine in Primary Microglia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of (R,S)-Anatabine in primary microglia, benchmarked against other known anti-inflammatory compounds. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for evaluating the therapeutic potential of this compound in neuroinflammatory contexts.

Executive Summary

This compound, a minor alkaloid found in plants of the Solanaceae family, has demonstrated notable anti-inflammatory effects. Studies indicate that its mechanism of action in microglia involves the inhibition of key pro-inflammatory signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][2][3] This inhibition leads to a reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This guide provides a comparative analysis of this compound's efficacy against other compounds, detailed experimental protocols for validation, and visual representations of the underlying molecular pathways and experimental workflows.

Comparative Analysis of Anti-inflammatory Compounds

The following table summarizes the inhibitory effects of this compound and a selection of alternative anti-inflammatory compounds on the production of key pro-inflammatory mediators in microglia. It is important to note that the experimental conditions for this compound are based on in vivo studies, while the data for the comparator compounds are from in vitro experiments using microglial cell lines. This distinction should be considered when interpreting the data.

CompoundTarget MediatorCell Type/ModelConcentration/Dose% Inhibition / EffectReference
This compound TNF-αMouse (in vivo)5 mg/kg (i.p.)34.0% reduction in plasma[2][4]
IL-6Mouse (in vivo)5 mg/kg (i.p.)47.2% reduction in plasma[2][4]
IL-1βMouse (in vivo)5 mg/kg (i.p.)Significant reduction[4]
Parthenolide TNF-αBV-2 Microglia5 µM54% reduction[5]
IL-6BV-2 Microglia5 µM98% reduction[5]
CQMUH-011 TNF-αPrimary Microglia0.01 - 1 µMDose-dependent reduction[6]
IL-1βPrimary Microglia0.01 - 1 µMDose-dependent reduction[6]
CU-19 Nitric Oxide (NO)BV-2 MicrogliaIC50 = 1.60 µM50% inhibition[7]
CU-21 Nitric Oxide (NO)BV-2 MicrogliaIC50 = 1.74 µM50% inhibition[7]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved in validating the anti-inflammatory effects of this compound, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 Experimental Workflow A Isolate Primary Microglia B Culture and Plate Microglia A->B C Pre-treat with this compound or Alternative Compound B->C D Stimulate with LPS (Lipopolysaccharide) C->D E Collect Supernatant D->E F Quantify Cytokine Levels (ELISA) E->F G Analyze Data and Compare F->G

Caption: A streamlined workflow for assessing the anti-inflammatory potential of test compounds in primary microglia.

cluster_1 NF-κB Signaling Pathway in Microglia LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Genes activates Anatabine (B1667383) This compound Anatabine->IKK inhibits

Caption: The NF-κB signaling cascade in microglia and the inhibitory action of this compound.

cluster_2 STAT3 Signaling Pathway in Microglia Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Genes Inflammatory Gene Expression Nucleus->Genes activates Anatabine This compound Anatabine->JAK inhibits

Caption: The STAT3 signaling pathway in microglia and its inhibition by this compound.

Experimental Protocols

Primary Microglia Isolation and Culture

This protocol outlines the steps for isolating and culturing primary microglia from the cerebral cortices of neonatal rodents.

  • Materials:

    • Neonatal rodent pups (P0-P2)

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • DNase I

    • 70 µm cell strainer

    • Poly-L-lysine coated T75 flasks

    • Centrifuge

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Euthanize neonatal pups according to approved animal care protocols.

    • Dissect the cerebral cortices and remove the meninges in a sterile environment.

    • Mechanically and enzymatically dissociate the cortical tissue using trypsin and DNase I.

    • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Plate the mixed glial cell suspension in poly-L-lysine coated T75 flasks.

    • Incubate the flasks at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days.

    • After 10-14 days, when a confluent layer of astrocytes has formed, shake the flasks on an orbital shaker to detach the microglia.

    • Collect the supernatant containing the microglia, centrifuge, and re-plate in fresh medium for experiments.

Lipopolysaccharide (LPS) Stimulation and Compound Treatment

This protocol describes the induction of an inflammatory response in primary microglia using LPS and subsequent treatment with test compounds.

  • Materials:

    • Primary microglia cultures

    • Lipopolysaccharide (LPS) from E. coli

    • This compound and other test compounds

    • Serum-free culture medium

    • Multi-well culture plates

  • Procedure:

    • Plate primary microglia in multi-well plates at a desired density and allow them to adhere overnight.

    • The following day, replace the medium with serum-free medium.

    • Pre-treat the cells with various concentrations of this compound or other test compounds for 1-2 hours.

    • Stimulate the microglia with LPS (typically 10-100 ng/mL) for a specified duration (e.g., 6, 12, or 24 hours) to induce an inflammatory response.[8][9]

    • Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with the compound only.

    • After the incubation period, collect the cell culture supernatants for cytokine analysis.

Quantification of Cytokine Levels by ELISA

This protocol details the measurement of pro-inflammatory cytokine concentrations in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Materials:

    • ELISA kits for TNF-α, IL-6, and IL-1β

    • Collected cell culture supernatants

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Assay diluent

    • TMB substrate solution

    • Stop solution (e.g., 2N H2SO4)

    • Microplate reader

  • Procedure:

    • Follow the specific instructions provided with the commercial ELISA kits.

    • Briefly, coat a 96-well plate with the capture antibody for the specific cytokine overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody, followed by incubation.

    • Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

    • After a final wash, add the TMB substrate and allow for color development.

    • Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in the samples based on the standard curve.

Conclusion

The available evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB and STAT3 signaling pathways in microglia.[1][2] While direct quantitative comparisons with other compounds in primary microglia are limited, the existing in vivo data indicates a potent effect on reducing pro-inflammatory cytokine levels. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further validate and quantify the anti-inflammatory efficacy of this compound and to compare its performance against other potential therapeutic agents for neuroinflammatory disorders. Further in vitro studies focusing on dose-dependent responses and IC50 values in primary microglia are warranted to provide a more direct and comprehensive comparison.

References

Comparative Analysis of Anti-(R,S)-Anatabine Antibody Cross-Reactivity with Other Tobacco Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody raised against (R,S)-Anatabine with other structurally related tobacco alkaloids. The data presented herein is representative of typical results obtained from a competitive enzyme-linked immunosorbent assay (ELISA) and is intended to serve as a reference for researchers developing immunoassays for anatabine (B1667383) and other tobacco alkaloids.

Cross-Reactivity Profile of Anti-(R,S)-Anatabine Antibody

The specificity of an antibody is a critical parameter in the development of accurate and reliable immunoassays. Cross-reactivity with structurally similar compounds can lead to inaccurate quantification of the target analyte. The following table summarizes the hypothetical cross-reactivity of a monoclonal antibody specific for this compound with several other tobacco alkaloids. The cross-reactivity is expressed as the percentage of the antibody's binding affinity for the cross-reactant relative to its affinity for this compound.

CompoundStructure% Cross-Reactivity
This compound 100%
(S)-Nicotine< 1%
(R,S)-Nornicotine~ 5%
(R,S)-Anabasine~ 15%
Cotinine< 0.5%

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual cross-reactivity profiles may vary depending on the specific antibody and experimental conditions.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Determination

The following is a representative protocol for a competitive ELISA used to determine the cross-reactivity of an anti-(R,S)-Anatabine antibody.

Materials:

  • 96-well microtiter plates

  • Anti-(R,S)-Anatabine monoclonal antibody

  • This compound-horseradish peroxidase (HRP) conjugate

  • This compound standard

  • Cross-reactant alkaloids (nicotine, nornicotine, anabasine, cotinine)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the anti-(R,S)-Anatabine antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add a fixed concentration of the this compound-HRP conjugate and varying concentrations of either the this compound standard or the potential cross-reactant to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the this compound standard. Determine the concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50). Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizations

Experimental Workflow

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_detection Signal Detection p1 Coat with Anti-Anatabine Antibody p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 a1 Add Anatabine-HRP Conjugate + Anatabine Standard or Sample p4->a1 a2 Incubate a1->a2 a3 Wash a2->a3 d1 Add TMB Substrate a3->d1 d2 Incubate (in dark) d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance at 450 nm d3->d4

Caption: Competitive ELISA workflow for determining anatabine concentration.

Principle of Competitive Binding

Competitive_Binding cluster_reactants Reactants in Solution cluster_binding Binding to Antibody Anatabine Anatabine (Analyte) Antibody Anti-Anatabine Antibody Anatabine->Antibody High Affinity CrossReactant Other Alkaloid (Cross-Reactant) CrossReactant->Antibody Lower Affinity Anatabine_HRP Anatabine-HRP (Tracer) Anatabine_HRP->Antibody High Affinity

A Head-to-Head Comparison of (R)-Anatabine and (S)-Anatabine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine (B1667383), a minor alkaloid found in plants of the Solanaceae family, has garnered significant scientific interest for its potential therapeutic applications, particularly its anti-inflammatory and neuroprotective properties. As a chiral molecule, anatabine exists as two distinct enantiomers: (R)-Anatabine and (S)-Anatabine. Understanding the nuanced differences in the biological activity of each enantiomer is paramount for the development of targeted and efficacious therapeutics. This guide provides an objective, data-driven comparison of the bioactivity of (R)- and (S)-Anatabine, with a focus on their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and their influence on key inflammatory signaling pathways.

While stereospecific activity at nAChRs has been characterized, it is important to note that much of the research on anatabine's anti-inflammatory mechanisms has been conducted using the racemic mixture. This guide will present the available data for each enantiomer where possible and will specify when the data pertains to the racemic form.

Data Presentation: Quantitative Comparison of Anatabine Enantiomers

The primary pharmacological targets of anatabine are the neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide array of physiological processes. The differential binding and functional potency of the (R) and (S) enantiomers of anatabine have been evaluated at the two major nAChR subtypes in the central nervous system: α4β2 and α7.

ParameterReceptor Subtype(R)-Anatabine(S)-Anatabine
Binding Affinity (Kᵢ, nM) α4β2 nAChR119 ± 16249 ± 32
Efficacy (EC₅₀, µM) α4β2 nAChR1.1 ± 0.21.4 ± 0.2
Efficacy (Iₘₐₓ % of ACh) α4β2 nAChR44 ± 456 ± 3
Efficacy (EC₅₀, µM) α7 nAChR61 ± 970 ± 11
Efficacy (Iₘₐₓ % of ACh) α7 nAChR88 ± 491 ± 3

Key Findings from Quantitative Data:

  • (R)-Anatabine exhibits a nearly twofold higher binding affinity for the α4β2 nAChR compared to (S)-Anatabine, suggesting that the (R)-enantiomer may exert effects at this receptor subtype at lower concentrations.[1]

  • Despite the difference in binding affinity, both enantiomers demonstrate similar functional potencies (EC₅₀) at the α4β2 nAChR.[1]

  • Interestingly, (S)-Anatabine shows a slightly higher maximal efficacy (Iₘₐₓ) at the α4β2 nAChR, indicating its potential to elicit a stronger biological response at saturating concentrations.[1]

  • At the α7 nAChR, both (R)- and (S)-Anatabine display comparable high efficacy and similar potency.[1]

Signaling Pathways and Bioactivity

Anatabine's biological effects are not limited to its direct interaction with nAChRs. It has been shown to modulate key intracellular signaling pathways associated with inflammation, primarily through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB).[2][3] It is important to reiterate that the majority of studies investigating these anti-inflammatory pathways have utilized racemic anatabine.

Inhibition of STAT3 and NF-κB Signaling by Racemic Anatabine

Racemic anatabine has been demonstrated to inhibit the phosphorylation of STAT3 and prevent the activation of NF-κB in various in vitro and in vivo models.[3][4] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[4]

cluster_0 Pro-inflammatory Stimulus (LPS, TNF-α) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Stimulus Stimulus nAChR α7 nAChR Stimulus->nAChR Activates IKK IKK Stimulus->IKK Activates JAK JAK nAChR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates IkB IκB IKK->IkB Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Pro-inflammatory Gene Expression pSTAT3->Gene_Expression Translocates & Induces pIkB p-IκB IkB->pIkB NFkB NF-κB NFkB->Gene_Expression Translocates & Induces pIkB->NFkB Releases Anatabine Anatabine Anatabine->JAK Inhibits Anatabine->IKK Inhibits

Anatabine's Anti-inflammatory Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the bioactivity of (R)- and (S)-Anatabine.

Radioligand Binding Assay for nAChR Affinity

This assay is employed to determine the binding affinity (Kᵢ) of a compound to a specific receptor.

Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand ([³H]-cytisine) - (R)- & (S)-Anatabine Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and Anatabine Enantiomers Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting to Measure Radioactivity Washing->Counting Analysis Data Analysis: Calculate IC₅₀ and Kᵢ Counting->Analysis End End Analysis->End

Workflow for Radioligand Binding Assay

Protocol Summary:

  • Membrane Preparation: Membranes expressing the nAChR subtype of interest (e.g., α4β2) are prepared from rat brain tissue or cultured cells.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-cytisine) and varying concentrations of the unlabeled test compounds ((R)- or (S)-Anatabine).

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate competition curves, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

STAT3 Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of STAT3, a key step in its activation.

Protocol Summary:

  • Cell Culture and Stimulation: Human cell lines (e.g., SH-SY5Y or HEK293) are cultured and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α to induce STAT3 phosphorylation.

  • Treatment: Cells are pre-treated with varying concentrations of the anatabine enantiomers or a vehicle control prior to stimulation.

  • Cell Lysis: After treatment, the cells are lysed to release their protein contents.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Detection and Analysis: The protein bands are visualized and quantified using chemiluminescence or fluorescence imaging. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.

NF-κB Activation Assay

This assay assesses the activation of NF-κB by measuring its translocation from the cytoplasm to the nucleus.

Protocol Summary:

  • Cell Culture and Treatment: Cells are cultured and treated with the anatabine enantiomers and then stimulated with an inflammatory agent (e.g., TNF-α).

  • Immunofluorescence Staining: The cells are fixed and permeabilized, then stained with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is used for detection, and the nuclei are counterstained with a DNA dye (e.g., DAPI).

  • Microscopy and Image Analysis: The subcellular localization of NF-κB is visualized using fluorescence microscopy. Image analysis software is used to quantify the nuclear translocation of NF-κB.

  • Reporter Gene Assay (Alternative): Cells can be transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. NF-κB activation is then quantified by measuring luciferase activity.

Conclusion

The available data clearly demonstrate stereoselective bioactivity of (R)- and (S)-Anatabine at nicotinic acetylcholine receptors, with (R)-Anatabine showing a higher binding affinity for the α4β2 subtype. While both enantiomers are potent agonists at the α7 nAChR, subtle differences in efficacy exist.

The anti-inflammatory properties of anatabine, mediated through the inhibition of STAT3 and NF-κB signaling pathways, are well-documented for the racemic mixture. However, a significant gap in the current literature is the lack of quantitative data directly comparing the anti-inflammatory potency of the individual (R) and (S) enantiomers. Further research is warranted to elucidate the specific contributions of each enantiomer to the overall anti-inflammatory profile of anatabine. Such studies will be crucial for the rational design and development of enantiomerically pure anatabine-based therapeutics with optimized efficacy and safety profiles for the treatment of inflammatory and neurodegenerative diseases.

References

Reproducibility of (R,S)-Anatabine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably synthesize compounds is paramount. This guide provides a comparative analysis of published experimental results for the synthesis of (R,S)-Anatabine, a minor tobacco alkaloid of significant interest for its potential therapeutic properties.[1] This document summarizes quantitative data, details key experimental protocols, and visualizes the general workflow to aid in the replication and optimization of its synthesis.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound has been approached through various methods, each with reported differences in yield and purity. Below is a summary of quantitative data from published and patented experimental procedures.

Synthesis MethodKey ReagentsReported YieldReported PurityReference
Racemic Synthesis via Deo et al.N-(diphenylmethylidine)-3-(aminomethyl)pyridine, LDA, cis-1,4-dichloro-2-butene (B23561)10%Not specifiedA patented method improves upon this synthesis, noting that reproducing the Deo et al. synthesis resulted in significant benzophenone (B1666685) impurities (8-12%).[2]
Improved Racemic Synthesis (Patented)Benzophenoneimine, 3-(aminomethyl)pyridine (B1677787), Potassium tert-butoxide (KtOBu), cis-1,4-dichloro-2-butene25%97%This method reports a significant reduction in benzophenone impurities (less than 3%) and a higher yield compared to the Deo et al. synthesis.[2][3] The use of potassium tert-butoxide was found to improve both yield and purity.[2] Following extraction and distillation with methyl t-butyl ether (MTBE), a purity of greater than 99% can be achieved.[3]
Enantioselective Synthesis via Chiral Ketimine3-(aminomethyl)pyridine, (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone, LDA, cis-1,4-dichloro-2-buteneGood overallExcellentThis two-step procedure is designed for the enantioselective synthesis of anatabine (B1667383) enantiomers, resulting in high enantiomeric excess.[4][5] The process involves the formation of a chiral ketimine followed by enantioselective C-alkylation, N-deprotection, and base-catalyzed intramolecular ring closure.[4]
Biomimetic SynthesisBaikiain (1,2,3,6-tetrahydropyridine-2-carboxylic acid), Sodium hypochloriteNot specifiedNot specifiedThis method proposes a synthesis route that mimics the natural formation of anatabine.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of experimental results. The following sections outline the key steps for the improved racemic synthesis and the enantioselective synthesis of anatabine.

Improved Racemic Synthesis Protocol

This protocol is based on a patented method designed for enhanced yield and purity.[2][3]

  • Formation of Benzylhydrylidene-pyridin-3-yl-methyl-amine:

    • React 3-(aminomethyl)pyridine with benzophenoneimine. This reaction can proceed at approximately 45-55°C, often without a solvent.[3]

  • Alkylation and Cyclization:

    • Dissolve the resulting intermediate in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

    • Add a strong base, such as potassium tert-butoxide (KtOBu).

    • Introduce cis-1,4-dichloro-2-butene to the reaction mixture. The reaction is typically incubated for 20-40 minutes.[3]

  • Purification:

    • Basify the crude reaction mixture to saturation using potassium hydroxide (B78521) (KOH) and potassium carbonate (K2CO3).[6]

    • Extract the anatabine into methyl t-butyl ether (MTBE).[6]

    • Separate the organic phase and distill off the MTBE to yield purified this compound.[6]

Enantioselective Synthesis Protocol

This procedure allows for the synthesis of specific enantiomers of anatabine.[4][5]

  • Formation of Chiral Ketimine:

    • Condense 3-(aminomethyl)pyridine with a chiral auxiliary, such as (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone, in a suitable solvent like toluene.[3] Use a Dean-Stark trap to remove water and drive the reaction to completion.[3]

  • Enantioselective C-Alkylation:

    • Dissolve the chiral ketimine in anhydrous THF and cool to -78°C.[1][3]

    • Add a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[1]

    • Add cis-1,4-dichloro-2-butene to the reaction mixture.[1]

  • N-Deprotection and Cyclization:

    • Quench the reaction and remove the chiral auxiliary via acidic hydrolysis.[3]

    • Induce intramolecular ring closure by treating the intermediate with a base to form the chirally pure anatabine.[1][3]

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflow for the synthesis and purification of this compound and its known signaling pathway interactions.

G cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (e.g., 3-(aminomethyl)pyridine, benzophenoneimine) B Reaction with Strong Base (e.g., KtOBu) and Alkylating Agent A->B C Crude this compound B->C D Basification and Solvent Extraction (MTBE) C->D Workup E Phase Separation D->E F Distillation E->F G Purified this compound (>99% Purity) F->G

General workflow for the synthesis and purification of this compound.

This compound is an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[7] Its interaction with these receptors, particularly the α4β2 and α6/α3β2β4 subtypes, leads to the stimulation of dopamine (B1211576) release.[7] It has also been shown to inhibit NF-κB activation.[8]

G anatabine This compound nAChRs Nicotinic Acetylcholine Receptors (nAChRs) (α4β2, α6/α3β2β4) anatabine->nAChRs Agonist inhibition anatabine->inhibition dopamine Dopamine Release nAChRs->dopamine Stimulates nfkb NF-κB Activation inhibition->nfkb

Signaling pathway interactions of this compound.

References

(R,S)-Anatabine vs. Anabasine: A Comparative Toxicological Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive toxicological comparison of two structurally related tobacco alkaloids, (R,S)-anatabine and anabasine (B190304). Both compounds are of interest to the scientific community for their interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) and their potential physiological effects. Understanding their toxicological profiles is crucial for any further research or therapeutic development. This document summarizes key toxicological data from in vivo and in vitro studies, presents detailed experimental protocols for the cited assays, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound and anabasine, while structurally similar, exhibit distinct toxicological profiles. Anabasine generally demonstrates higher acute toxicity than this compound. Both compounds are agonists at various nicotinic acetylcholine receptors, a primary mechanism driving their physiological and toxic effects. This guide presents a detailed analysis of their comparative acute toxicity, cytotoxicity, genotoxicity, and receptor binding affinities.

Data Presentation

Table 1: Comparative Acute Toxicity
CompoundTest AnimalRoute of AdministrationLD50Citation
This compound Not AvailableNot AvailableNot Available[1]
Anabasine MouseIntravenous (+)-R-enantiomer11 ± 1.0 mg/kg[2]
MouseIntravenous (-)-S-enantiomer16 ± 1.0 mg/kg[2]
DogOral50 mg/kg

Note: A specific LD50 value for this compound was not available in the reviewed literature. However, its Safety Data Sheet classifies it as "Harmful if swallowed," corresponding to Acute Toxicity Category 4, which generally includes substances with an LD50 between 300 and 2000 mg/kg.[1] A deuterated form of this compound is classified as "Toxic if swallowed" (Acute Toxicity Category 3), suggesting a higher toxicity profile.[3]

Table 2: Comparative In Vitro Cytotoxicity
CompoundCell LineAssayResultsCitation
This compound SH-SY5YMTT AssayToxic effects observed at 300 µM[4]
RAW264.7 & 293TNot SpecifiedNo obvious toxicity at 10 µM for 24h[5]
Anabasine SH-SY5YMTT AssayToxic effects observed at 1 mM[4]
Table 3: Comparative Genotoxicity
CompoundTest SystemAssayResultsCitation
This compound Not AvailableNot AvailableNot Available in reviewed literature[1][6]
Anabasine Salmonella typhimuriumAmes TestNo mutagenic activity[7]
Escherichia coli PolA+/PolA-DNA Damage AssayInduced repairable DNA damage[7]
Table 4: Comparative Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity
CompoundReceptor SubtypeParameterValue (nM)Citation
This compound α4β2 (rat brain)Ki~100-250 (R-enantiomer has 2x higher affinity than S-enantiomer)[8]
α4β2EC506,100[9]
α6/α3β2β4EC503,600[9]
α3β4EC5070,600[9]
α7EC50158,500[9]
Anabasine α4β2 (rat brain)Ki (S-enantiomer)1100[8]
α4β2 (rat brain)Ki (R-enantiomer)910[8]

Experimental Protocols

Acute Toxicity (LD50) Determination in Mice (for Anabasine)

The intravenous LD50 of anabasine enantiomers was determined using a mouse bioassay.[2]

  • Animal Model: Male mice were used for the study.

  • Test Substance Preparation: Enantiomers of anabasine were separated and purified.

  • Administration: The test substances were administered intravenously.

  • Observation: Animals were observed for signs of toxicity and mortality over a specified period.

  • Data Analysis: The LD50, the dose at which 50% of the animals died, was calculated using established statistical methods.

MTT Assay for Cytotoxicity in SH-SY5Y Cells

This protocol is based on the methodology used to assess the cytotoxicity of anatabine (B1667383) and anabasine in human neuroblastoma SH-SY5Y cells.[4]

  • Cell Culture: SH-SY5Y cells were cultured in appropriate media and conditions.

  • Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of this compound or anabasine for a specified duration (e.g., 48 hours).

  • MTT Addition: After treatment, the media was removed, and fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Incubation: Plates were incubated for a period (e.g., 3-4 hours) to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control, and the concentration that caused a 50% reduction in cell viability (IC50) can be determined.

Ames Test (Bacterial Reverse Mutation Assay)

This general protocol outlines the principles of the Ames test used to evaluate the mutagenicity of anabasine.[7]

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) were used.

  • Metabolic Activation: The test was performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains were exposed to various concentrations of the test substance in a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates were incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted for each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Micronucleus Assay

This is a general protocol for the in vitro micronucleus assay, a method to assess genotoxicity. While specific results for anatabine and anabasine were limited in the searched literature, this protocol describes the standard procedure.[10][11][12][13][14][15][16]

  • Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, or human lymphocytes) is cultured.

  • Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopy Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm) is scored in binucleated cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Mandatory Visualization

Experimental_Workflow_for_Toxicological_Comparison cluster_compounds Test Compounds cluster_assays Toxicological Assays cluster_endpoints Endpoints Anatabine This compound Acute_Toxicity Acute Toxicity (LD50) Anatabine->Acute_Toxicity Cytotoxicity Cytotoxicity (MTT Assay) Anatabine->Cytotoxicity Genotoxicity Genotoxicity (Ames, Micronucleus) Anatabine->Genotoxicity Receptor_Binding Receptor Binding Anatabine->Receptor_Binding Anabasine Anabasine Anabasine->Acute_Toxicity Anabasine->Cytotoxicity Anabasine->Genotoxicity Anabasine->Receptor_Binding LD50_Value LD50 Value Acute_Toxicity->LD50_Value Cell_Viability Cell Viability (IC50) Cytotoxicity->Cell_Viability Mutagenicity Mutagenicity/ Clastogenicity Genotoxicity->Mutagenicity Binding_Affinity Binding Affinity (Ki, EC50) Receptor_Binding->Binding_Affinity

Caption: Workflow for the comparative toxicological evaluation of this compound and anabasine.

nAChR_Signaling_Pathway cluster_ligands nAChR Agonists Anatabine This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Anatabine->nAChR Binds to Anabasine Anabasine Anabasine->nAChR Binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) Depolarization->Downstream

Caption: Simplified signaling pathway of this compound and anabasine via nAChR activation.

References

Illuminating the Cellular Targets of (R,S)-Anatabine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R,S)-Anatabine's target engagement in cellular models against alternative compounds. Supported by experimental data, this document aims to clarify the mechanisms of action and facilitate informed decisions in research and development. This compound, a minor tobacco alkaloid also found in plants of the Solanaceae family, has garnered interest for its anti-inflammatory properties.[1][2] This guide delves into its interactions with key signaling pathways, including nicotinic acetylcholine (B1216132) receptors (nAChRs), NF-κB, STAT3, and NRF2, presenting a comparative analysis with other relevant molecules.

Target Engagement and Pathway Modulation: A Comparative Overview

This compound exerts its effects through multiple signaling pathways. To provide a clear comparison of its performance, this section presents quantitative data on its activity alongside that of alternative molecules.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

This compound is a known agonist of nAChRs, a family of ligand-gated ion channels.[3] Its activity profile across various nAChR subtypes is a key aspect of its pharmacological characterization. A direct comparison with nicotine, a well-characterized nAChR agonist, is presented below.

Compound nAChR Subtype EC50 (µM) IC50 (µM) Reference(s)
This compound α4β2 6.1 0.71 [3]
α6/α3β2β3 3.6 - [3]
α3β4 70.6 0.96 [3]
α7 158.5 - [3]
Nicotine α4β2 1.0 0.04
α6/α3β2β3 0.7 -
α3β4 42.4 1.00
α7 54.5 -
Inhibition of Inflammatory Signaling: NF-κB and STAT3 Pathways

A significant facet of this compound's biological activity is its ability to inhibit the pro-inflammatory NF-κB and STAT3 signaling pathways.[1][2] While specific IC50 values for this compound are not consistently reported in standardized assays, studies demonstrate a concentration-dependent inhibition of phosphorylated STAT3 and time-dependent inhibition of phosphorylated NF-κB.[2] For a quantitative comparison, we present the IC50 values of well-established inhibitors for these pathways.

Target Pathway Compound IC50 (µM) Cell Line/Assay Condition Reference(s)
NF-κB BAY 11-7082 10 TNFα-induced IκBα phosphorylation in tumor cells [4]
5-10 TNFα-induced surface expression of adhesion molecules
STAT3 Stattic 5.1 Cell-free assay, inhibition of STAT3 SH2 domain binding [3][5]
Activation of the NRF2 Antioxidant Response Pathway

Recent research has identified this compound as an activator of the NRF2 signaling pathway, a key regulator of cellular antioxidant responses.[2] A comparison with other known natural NRF2 activators, sulforaphane (B1684495) and piperlongumine, is provided below.

Compound Assay Cell Line EC50/IC50 Reference(s)
This compound NRF2/ARE Luciferase Reporter HEK-293 based NRF2 activation observed [2]
Sulforaphane NRF2-dependent ARE-luciferase reporter Bovine Mammary Alveolar Cells (MACT) ~5 µM
Piperlongumine MTT assay (cell viability) Esophageal squamous cell carcinoma cells IC50 of 28.55 µM

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the data presented, this section provides detailed methodologies for the key experiments cited.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

CETSA_Workflow A Cell Culture & Treatment (Compound Incubation) B Heat Treatment (Temperature Gradient) A->B C Cell Lysis B->C D Separation of Soluble and Precipitated Proteins C->D E Protein Quantification (e.g., Western Blot) D->E F Data Analysis (Melt Curve Generation) E->F

A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound or a vehicle control for a specified duration to allow for compound uptake and target binding.

  • Heat Treatment: Harvest and wash the cells. Resuspend the cells in a suitable buffer and aliquot them into PCR tubes. Subject the cell suspensions to a precise temperature gradient (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Fractionation: Separate the soluble protein fraction (containing unbound and ligand-bound, stabilized protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Signaling Pathway and Assay Principle:

NFkB_Pathway cluster_stimulus Stimulus (e.g., TNFα) cluster_anatabine This compound cluster_nucleus Nuclear Events Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates Anatabine (B1667383) Anatabine Anatabine->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB ARE NF-κB Response Element NFkB_nuc->ARE Binds Luciferase Luciferase Gene ARE->Luciferase Activates Transcription Light Light Emission Luciferase->Light Produces

Anatabine's inhibition of the NF-κB pathway and the luciferase reporter assay principle.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid for normalization of transfection efficiency.

  • Cell Treatment: After transfection, treat the cells with this compound or a comparator compound for a predetermined time. Subsequently, stimulate the cells with an NF-κB activator (e.g., TNFα) to induce the pathway.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Western Blot for Phosphorylated STAT3 (p-STAT3)

Western blotting is a widely used technique to detect and quantify the levels of specific proteins, in this case, the activated (phosphorylated) form of STAT3.

Experimental Workflow:

WesternBlot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Antibody Incubation (Primary & Secondary) D->E F Detection & Imaging E->F G Data Analysis F->G

A general workflow for Western blot analysis of p-STAT3.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with this compound or other compounds, followed by stimulation with a STAT3 activator (e.g., IL-6) if necessary.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).[5]

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[5]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.[5]

  • Data Analysis: Quantify the band intensities using densitometry software to determine the relative levels of p-STAT3.

Conclusion

This compound demonstrates a multifaceted mechanism of action by engaging with nAChRs and modulating key inflammatory and antioxidant signaling pathways. Its agonistic activity on various nAChR subtypes, coupled with its inhibitory effects on the NF-κB and STAT3 pathways and activation of the NRF2 pathway, positions it as a compound of interest for conditions with inflammatory and oxidative stress components. This guide provides a framework for comparing this compound to other molecules, supported by detailed experimental protocols to ensure robust and reproducible research. The provided data and methodologies are intended to empower researchers to further elucidate the therapeutic potential of this compound and to make informed decisions in the pursuit of novel drug discovery and development.

References

Benchmarking (R,S)-Anatabine performance against standard-of-care anti-inflammatories

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of (R,S)-Anatabine and Standard-of-Care Anti-Inflammatory Agents

This guide provides a comprehensive comparison of the anti-inflammatory performance of this compound against established standard-of-care drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the mechanisms of action, quantitative performance data, and the experimental protocols used for their evaluation.

Introduction to this compound

This compound is a minor alkaloid found in plants of the Solanaceae family.[1] It has demonstrated significant anti-inflammatory properties in various preclinical models.[2] Its mechanism of action is distinct from traditional anti-inflammatory drugs and involves the modulation of key intracellular signaling pathways that regulate the inflammatory response.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach:

  • Inhibition of STAT3 and NF-κB Signaling: Anatabine (B1667383) has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and the activation of Nuclear Factor-kappa B (NF-κB).[2][3] These are critical transcription factors that, upon activation by inflammatory stimuli like cytokines and lipopolysaccharide (LPS), orchestrate the expression of a wide range of pro-inflammatory genes.[4][5]

  • Activation of NRF2 Pathway: Anatabine also activates the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway, a key regulator of cellular antioxidant responses.[2] This dual action of suppressing pro-inflammatory pathways while enhancing antioxidant defenses highlights its therapeutic potential.

Standard-of-care anti-inflammatories, on the other hand, primarily act through different mechanisms:

  • NSAIDs (e.g., Ibuprofen, Celecoxib): Inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][6]

  • Corticosteroids (e.g., Dexamethasone): Act on intracellular glucocorticoid receptors to suppress the expression of inflammatory mediators, including cytokines and chemokines, and inhibit the function of various immune cells.[7]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative performance of this compound and standard-of-care anti-inflammatory drugs based on available experimental data.

Table 1: In Vitro Inhibition of Inflammatory Pathways

CompoundTargetAssay TypeCell LineIC50 / Inhibition
This compound STAT3 PhosphorylationWestern BlotSH-SY5Y, HEK293, Human MicrogliaConcentration-dependent inhibition observed
NF-κB ActivationReporter AssayHEK293Time-dependent inhibition observed
Celecoxib COX-1Monocyte AssayHuman Peripheral Monocytes82 µM[6]
COX-2Monocyte AssayHuman Peripheral Monocytes6.8 µM[6]
Ibuprofen COX-1Monocyte AssayHuman Peripheral Monocytes12 µM[6]
COX-2Monocyte AssayHuman Peripheral Monocytes80 µM[6]
Diclofenac COX-1Monocyte AssayHuman Peripheral Monocytes0.076 µM[6]
COX-2Monocyte AssayHuman Peripheral Monocytes0.026 µM[6]
Naproxen COX-1Human Whole Blood Assay--
COX-2Human Whole Blood Assay--
Dexamethasone IL-6 ProductionELISAIL-6-dependent hybridoma18.9 nM[8]

Table 2: In Vivo Efficacy in Animal Models

CompoundModelSpeciesKey Findings
This compound LPS-induced inflammationMouseReduction of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in plasma, kidney, and spleen.[3]
Dextran Sulfate Sodium (DSS)-induced colitisMouseAmelioration of clinical symptoms and reduction of colonic pro-inflammatory cytokines.
Standard NSAIDs Various inflammation modelsRodentsReduction of edema, pain, and inflammatory markers.
Corticosteroids Various inflammation modelsRodentsPotent suppression of inflammation and immune responses.

Mandatory Visualizations

Signaling Pathways

cluster_anatabine This compound Mechanism of Action cluster_inhibition Inhibition cluster_activation Activation Anatabine This compound STAT3 STAT3 Phosphorylation Anatabine->STAT3 inhibits NFkB NF-κB Activation Anatabine->NFkB inhibits NRF2 NRF2 Pathway Anatabine->NRF2 activates ProInflammatory Pro-inflammatory Gene Expression STAT3->ProInflammatory NFkB->ProInflammatory AntiOxidant Antioxidant Response NRF2->AntiOxidant

Caption: Mechanism of action of this compound.

cluster_nsaids NSAID Mechanism of Action NSAIDs NSAIDs COX1 COX-1 NSAIDs->COX1 inhibits COX2 COX-2 NSAIDs->COX2 inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1 ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (Physiological) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammatory) COX2->Prostaglandins_COX2

Caption: Mechanism of action of NSAIDs.

Experimental Workflow

cluster_workflow General Experimental Workflow for In Vitro Anti-inflammatory Assays start Cell Seeding treatment Treatment with This compound or Standard-of-Care Drug start->treatment stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) treatment->stimulation incubation Incubation stimulation->incubation endpoint Endpoint Analysis incubation->endpoint western Western Blot (p-STAT3, p-NF-κB) endpoint->western reporter Luciferase Reporter Assay (NF-κB activity) endpoint->reporter elisa ELISA (Cytokine levels) endpoint->elisa

Caption: General workflow for in vitro anti-inflammatory assays.

Experimental Protocols

STAT3 Phosphorylation Inhibition Assay (Western Blot)

Objective: To determine the effect of a compound on the phosphorylation of STAT3 in response to an inflammatory stimulus.

Materials:

  • Cell line with an active JAK/STAT pathway (e.g., HeLa, A431).

  • Test compounds (this compound, standard-of-care drugs).

  • Inflammatory stimulus (e.g., Interleukin-6 (IL-6)).

  • Phosphate-Buffered Saline (PBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.[9]

    • (Optional) Starve cells in serum-free or low-serum medium for 4-6 hours to reduce basal STAT3 phosphorylation.[9]

    • Pre-treat cells with various concentrations of the test compound or vehicle control for a predetermined duration (e.g., 1-24 hours).[9]

    • Stimulate cells with an appropriate concentration of IL-6 for the last 15-30 minutes of the treatment period.[9]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.[10]

    • Lyse cells in RIPA buffer on ice.[10]

    • Quantify protein concentration using a BCA assay.[10]

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[9]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[10]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Detect the signal using an ECL substrate.[10]

    • Strip the membrane and re-probe with an antibody for total STAT3 for normalization.[10]

NF-κB Reporter Assay

Objective: To measure the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound.

Materials:

  • HEK293t cells.

  • NF-κB luciferase reporter plasmid and a control reporter plasmid (e.g., Renilla luciferase).

  • Transfection reagent.

  • Test compounds.

  • Stimulus (e.g., TNF-α or PMA).

  • Luciferase Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293t cells in a 96-well plate.[11]

    • Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid.[11]

  • Treatment and Stimulation:

    • After 24 hours, treat the cells with various concentrations of the test compound.[11]

    • Stimulate the cells with TNF-α or PMA to induce NF-κB activation.[11]

  • Luciferase Measurement:

    • Lyse the cells using a passive lysis buffer.[11]

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[11]

    • Calculate the fold change in NF-κB activity relative to the stimulated control.

LPS-Induced Cytokine Production Assay (In Vitro)

Objective: To quantify the production of pro-inflammatory cytokines by immune cells in response to LPS and the inhibitory effect of a compound.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line like THP-1).

  • RPMI 1640 medium supplemented with FBS and L-glutamine.[12]

  • Lipopolysaccharide (LPS).

  • Test compounds.

  • ELISA kits for specific cytokines (e.g., IL-6, TNF-α, IL-1β).

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate at an appropriate density.

    • Pre-treat the cells with various concentrations of the test compound or vehicle control for 1 hour.[13]

    • Stimulate the cells with LPS (e.g., 10 ng/mL) for a specified time (e.g., 4-24 hours).[13][14]

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentration of IL-6, TNF-α, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated control.

Conclusion

This compound presents a novel anti-inflammatory agent with a distinct mechanism of action compared to standard-of-care NSAIDs and corticosteroids. Its ability to concurrently inhibit the pro-inflammatory STAT3 and NF-κB pathways while activating the cytoprotective NRF2 pathway provides a strong rationale for its therapeutic potential in a variety of inflammatory conditions. The provided data and experimental protocols offer a framework for further comparative research to fully elucidate its pharmacological profile and potential clinical applications.

References

Independent Validation of (R,S)-Anatabine's Therapeutic Potential in Thyroiditis Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An emerging body of research has highlighted the therapeutic potential of (R,S)-anatabine, a minor tobacco alkaloid, in the management of autoimmune thyroiditis. Initial studies, primarily from a single research group and a subsequent industry-sponsored clinical trial, have shown promising results in reducing the immunological markers and severity of the disease in both animal models and human subjects. However, a comprehensive understanding of its efficacy necessitates a comparative evaluation against other therapeutic alternatives. This guide provides an objective comparison of this compound with other potential treatments for thyroiditis, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Efficacy in Preclinical Models of Autoimmune Thyroiditis

The primary preclinical model used to evaluate the efficacy of this compound is the experimental autoimmune thyroiditis (EAT) mouse model. This model mimics key aspects of human Hashimoto's thyroiditis, including lymphocytic infiltration of the thyroid gland and the production of autoantibodies.

TreatmentAnimal ModelKey OutcomesReference
This compound CBA/J mice with EAT- Reduced incidence of thyroid infiltrates (62% vs. 96% in controls). - Lowered median thyroiditis severity score (0.5 vs. 2.0 in controls). - Decreased thyroglobulin antibody (TgAb) levels at day 14 and 21. - Improved recovery of thyroid function (T4 levels) at day 21.[1][2]
Vitamin D3 NOD/ShiLtJ mice with EAT- Reduced thyroid follicle destruction and lymphocyte infiltration. - Decreased circulating levels of TgAb and thyroperoxidase antibody (TPOAb). - Modulated T-cell subsets, including a decrease in pro-inflammatory T-cells and an increase in regulatory T-cells.[3][4]

Comparative Efficacy in Human Clinical Trials for Hashimoto's Thyroiditis

Clinical trials in patients with Hashimoto's thyroiditis provide crucial insights into the real-world therapeutic potential of various interventions. The following table summarizes the findings from a key clinical trial on this compound and compares them with data from meta-analyses and clinical trials of alternative supplements.

TreatmentStudy DesignKey OutcomesReference
This compound Double-blind, randomized, placebo-controlled trial (n=146)- Significant reduction in absolute serum TgAb levels from baseline compared to placebo. - No significant changes in TPOAb levels.[5][6]
Selenium Meta-analysis of randomized controlled trials- Significant decrease in TPOAb levels. - Reduction in Thyroid Stimulating Hormone (TSH) in patients not receiving thyroid hormone replacement therapy. - No significant changes in TgAb levels.[7][8][9]
Myo-inositol + Selenium Observational and retrospective study- Significant reduction in TSH levels (38% reduction). - Significant reduction in both TPOAb and TgAb levels.[10][11][12]
Vitamin D Narrative review of clinical trials- Significant decrease in TPOAb and TgAb titers in patients with Vitamin D deficiency.[13][14]

Experimental Protocols

This compound in Experimental Autoimmune Thyroiditis (EAT)
  • Animal Model: 8-week-old female CBA/J mice.[15]

  • Induction of EAT: Mice were immunized with varying doses of mouse thyroglobulin (50, 75, or 100 µg) to induce low, moderate, or high severity thyroiditis.[1]

  • Treatment: The treatment group received this compound in their drinking water, while the control group received regular water.[1]

  • Outcome Measures: Thyroid histopathology was assessed to determine the severity of lymphocytic infiltration. Serum levels of thyroglobulin antibodies (TgAb) and thyroxine (T4) were measured.[2]

This compound in Hashimoto's Thyroiditis (Human Clinical Trial)
  • Study Design: A double-blind, randomized, placebo-controlled multisite study involving 146 patients with Hashimoto's thyroiditis.[5]

  • Intervention: Patients received either this compound lozenges (9-24 mg/day) or a placebo for 3 months. Both the anatabine (B1667383) and placebo lozenges also contained vitamins A and D3.[5]

  • Inclusion Criteria: Patients diagnosed with Hashimoto's thyroiditis. Approximately 50% of patients in each group were taking levothyroxine.[5]

  • Primary Outcome Measures: Serum levels of thyroperoxidase antibody (TPOAb) and thyroglobulin antibody (TgAb) were assessed at baseline and at the end of the study.[5]

Selenium Supplementation in Hashimoto's Thyroiditis
  • Study Design: A systematic review and meta-analysis of randomized controlled trials.[7]

  • Intervention: Selenium supplementation at varying dosages.[7][8]

  • Outcome Measures: The primary outcome was TSH in patients without thyroid hormone replacement therapy. Secondary outcomes included TPOAb and TgAb levels.[7]

Vitamin D3 Supplementation in Experimental Autoimmune Thyroiditis (EAT)
  • Animal Model: Female NOD/ShiLtJ mice.[4]

  • Induction of EAT: EAT was induced by providing drinking water containing 0.05% sodium iodide.[4]

  • Treatment: Mice were treated with intraperitoneal injections of 1α,25-(OH)2D3 (1μg/kg) every other day for 8 weeks.[3]

  • Outcome Measures: Thyroid histology, serum levels of thyroid autoantibodies (TG-Ab and TPO-Ab), and thyroid hormone concentrations were determined. The subsets and functions of B- and T-lymphocytes in the thyroid were also analyzed.[3][4]

Visualizing Mechanisms and Workflows

To better understand the proposed mechanisms of action and experimental designs, the following diagrams are provided.

anatabine_signaling_pathway cluster_cell Immune Cell (e.g., Macrophage) anatabine This compound nf_kb NF-κB Activation anatabine->nf_kb inhibits stat3 STAT3 Activation anatabine->stat3 inhibits nrf2 NRF2 Activation anatabine->nrf2 activates inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->nf_kb activates inflammatory_stimuli->stat3 activates pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nf_kb->pro_inflammatory_cytokines promotes stat3->pro_inflammatory_cytokines promotes anti_inflammatory_response Anti-inflammatory Response nrf2->anti_inflammatory_response promotes

Caption: Proposed anti-inflammatory signaling pathway of this compound.

eat_model_workflow start Select CBA/J Mice immunization Immunize with Thyroglobulin and Adjuvant start->immunization treatment_group Administer this compound in Drinking Water immunization->treatment_group control_group Provide Regular Drinking Water immunization->control_group monitoring Monitor for 21 Days (Blood Sampling) treatment_group->monitoring control_group->monitoring endpoint Euthanize and Collect Thyroid and Spleen for Analysis monitoring->endpoint analysis Histopathology, Antibody Titers, Hormone Levels endpoint->analysis

Caption: Experimental workflow for the EAT mouse model.

clinical_trial_flowchart enrollment Enroll Patients with Hashimoto's Thyroiditis (n=146) randomization Randomization enrollment->randomization anatabine_arm Anatabine Group (n=70) (9-24 mg/day for 3 months) randomization->anatabine_arm placebo_arm Placebo Group (n=76) (for 3 months) randomization->placebo_arm follow_up Follow-up Visits and Blood Collection anatabine_arm->follow_up placebo_arm->follow_up outcome_assessment Assess Primary Outcome: Change in TgAb and TPOAb Levels follow_up->outcome_assessment

Caption: Logical flow of the this compound clinical trial.

References

Safety Operating Guide

Proper Disposal of (R,S)-Anatabine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of (R,S)-Anatabine is critical for maintaining a secure laboratory environment and ensuring environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of this hazardous chemical. This document provides a comprehensive, step-by-step plan for the proper management of this compound waste, from initial handling to final disposal.

This compound, a minor tobacco alkaloid, is classified as a hazardous substance. Its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to its properties, improper disposal can lead to significant safety risks and environmental contamination.

Hazard Profile and Regulatory Classification

Understanding the specific hazards of this compound is the first step in ensuring its safe handling and disposal. Key hazard information is summarized in the table below.

Hazard ClassificationDescriptionGHS Pictograms
Flammable Liquid This compound is a flammable liquid and vapor.🔥
Acute Toxicity (Oral) Harmful or toxic if swallowed.💀
Eye Irritation Causes serious eye irritation.
Aquatic Toxicity Potentially harmful to aquatic life with long-lasting effects.🐠

Based on these hazards and its chemical nature as a nicotine-related alkaloid and pyridine (B92270) derivative, this compound waste is classified as hazardous. The specific EPA hazardous waste codes that may apply are detailed in the following table.

Waste CodeDescriptionRationale for Applicability
P075 Nicotine and salts.As a nicotine-related alkaloid, if this compound is the sole active ingredient in a discarded commercial chemical product, this "P-listed" code for acutely hazardous waste applies.[1][2][3]
D001 Ignitability.Due to its flammable nature, this compound waste will likely exhibit the characteristic of ignitability.
F005 / U196 Pyridine.As a pyridine derivative, waste mixtures containing this compound may fall under these codes.[4]

Step-by-Step Disposal Protocol

Adherence to a strict, multi-step disposal protocol is mandatory for all personnel handling this compound waste. This protocol is designed to minimize risk and ensure regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling outside of a fume hood or if there is a risk of aerosolization, a respirator may be necessary.

Step 2: Waste Segregation

Proper segregation of this compound waste at the point of generation is crucial to prevent dangerous chemical reactions and to facilitate proper disposal.

  • Dedicated Waste Container: Use a clearly labeled, dedicated container for all this compound waste.

  • Solid vs. Liquid Waste:

    • Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and the first rinse of emptied containers, in a sealable, chemically compatible container (e.g., glass or polyethylene).

    • Solid Waste: Contaminated items such as gloves, absorbent pads, and empty vials should be collected in a separate, clearly labeled, sealed plastic bag or container.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Labeling of Waste Containers

Accurate and detailed labeling of all waste containers is a regulatory requirement and essential for safety.

  • Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Label Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The applicable EPA waste codes (e.g., P075, D001).

    • The hazard characteristics (e.g., Flammable, Toxic).

    • The accumulation start date.

    • The name and contact information of the generating researcher or lab.

Step 4: Storage of Hazardous Waste

Proper storage of this compound waste within the laboratory is critical to prevent spills, leaks, and exposure.

  • Satellite Accumulation Area (SAA): Store waste containers in a designated and clearly marked SAA. This area should be at or near the point of waste generation.

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Secure and Closed: Keep waste containers securely closed at all times, except when adding waste.

  • Segregation in Storage: Store this compound waste away from incompatible materials, particularly strong oxidizing agents.

Step 5: Arranging for Disposal

The final step is the safe and compliant disposal of the accumulated waste through a licensed hazardous waste disposal company.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Licensed Vendor: The EHS department will arrange for a licensed hazardous waste disposal vendor to collect, transport, and dispose of the waste in accordance with all federal, state, and local regulations.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the workflow for the proper disposal of this compound waste in a laboratory setting.

G A Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) B Step 2: Segregate Waste at Point of Generation - Dedicated this compound container - Separate solids and liquids A->B C Step 3: Label Waste Container - 'Hazardous Waste' - Chemical Name & Waste Codes - Accumulation Start Date B->C D Step 4: Store in Satellite Accumulation Area (SAA) - Secondary Containment - Keep Container Closed C->D E Step 5: Contact EHS for Pickup - Schedule collection by a licensed hazardous waste vendor D->E F Final Disposal by Licensed Vendor (Incineration or other approved method) E->F

Caption: Workflow for this compound Waste Disposal.

Spill and Emergency Procedures

In the event of a spill or accidental release of this compound, immediate and appropriate action is required.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbent material and any contaminated debris in a sealed container.

    • Label the container as hazardous waste with the appropriate information.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent the spill from entering drains.

    • Follow the instructions of the emergency response personnel.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling (R,S)-Anatabine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R,S)-Anatabine

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks associated with this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. This information is crucial for risk assessment and experimental planning.

ParameterValueSource(s)
Molecular Formula C₁₀H₁₂N₂[1]
Molecular Weight 160.22 g/mol [1]
Appearance Light Yellow Oil[2]
Boiling Point 136 °C[2]
Density 1.045 g/cm³[2]
Flash Point 116.5 °C[2]
Solubility in DMSO ~15 mg/mL, ~125 mg/mL[1][3]
Solubility in DMF ~15 mg/mL[3]
Solubility in Ethanol ~15 mg/mL[1]
Solubility in PBS (pH 7.2) ~0.3 mg/mL[3]
Storage Temperature -20°C[3]

Personal Protective Equipment (PPE) Selection Workflow

Proper selection of PPE is the first line of defense against chemical exposure. The following workflow outlines the decision-making process for selecting appropriate PPE when handling this compound, based on its known hazards.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling this compound hazards Identify Hazards: - Flammable Liquid (H225) - Harmful if Swallowed (H302) - Causes Serious Eye Irritation (H319) start->hazards exposure Assess Exposure Routes: - Ingestion - Eye Contact - Skin Contact - Inhalation hazards->exposure eye_protection Eye Protection: Chemical safety goggles or face shield. (P280) exposure->eye_protection hand_protection Hand Protection: Chemical-resistant gloves (e.g., Nitrile). (P280) exposure->hand_protection body_protection Body Protection: Laboratory coat. (P280) exposure->body_protection respiratory_protection Respiratory Protection: Work in a well-ventilated area or fume hood. (P271) exposure->respiratory_protection check Verify PPE is in good condition and fits properly. eye_protection->check hand_protection->check body_protection->check respiratory_protection->check proceed Proceed with Handling check->proceed

Caption: PPE selection workflow for this compound.

Operational and Disposal Plans

Adherence to standardized operational and disposal procedures is critical for laboratory safety and regulatory compliance.

Experimental Protocols: Safe Handling of this compound

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Keep a spill kit rated for flammable liquids readily available.

  • Ground/bond container and receiving equipment to prevent static discharge[4].

2. Donning Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles. A face shield is recommended if there is a splash hazard[4].

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile)[4]. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: Wear a flame-retardant laboratory coat. Ensure it is fully buttoned[4].

  • Footwear: Wear closed-toe shoes.

3. Handling the Chemical:

  • All handling of this compound, including weighing, dilution, and aliquoting, must be conducted within a chemical fume hood.

  • Use only non-sparking tools[4].

  • Keep the container tightly closed when not in use[4].

  • Avoid breathing vapors or mists[4].

  • Do not eat, drink, or smoke in the handling area[4].

  • Wash hands thoroughly after handling[4].

4. In Case of a Spill:

  • Evacuate the immediate area.

  • Remove all sources of ignition.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, diatomite)[4].

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

1. Waste Segregation and Collection:

  • This compound waste, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, properly labeled hazardous waste container.

  • The container must be compatible with flammable liquids and clearly labeled with "this compound Waste" and the appropriate hazard symbols.

2. Disposal Procedure:

  • Disposal must be carried out in accordance with local, regional, national, and international regulations[4].

  • Do not dispose of this compound down the drain or with general laboratory trash[4].

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.

Safe Handling and Disposal Workflow

The following diagram outlines the procedural steps for the safe handling and disposal of this compound.

Handling_Disposal_Workflow cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol start Start: Prepare to Handle this compound prep 1. Prepare Work Area: - Fume Hood ON - Eyewash/Shower Clear - Spill Kit Ready start->prep ppe 2. Don Appropriate PPE: - Goggles/Face Shield - Resistant Gloves - Lab Coat prep->ppe handle 3. Conduct Work in Fume Hood: - Ground equipment - Use non-sparking tools - Keep container closed ppe->handle wash 4. Post-Handling: - Wash hands thoroughly handle->wash collect_waste 5. Collect Waste: - Segregate into labeled, compatible container wash->collect_waste contact_ehs 6. Arrange Disposal: - Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs end End: Secure Waste for Pickup contact_ehs->end

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R,S)-Anatabine
Reactant of Route 2
(R,S)-Anatabine

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